Calcium linoleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZZMLUWBPPEMU-GRVYQHKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015454 | |
| Record name | Calcium dilinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19704-83-7 | |
| Record name | Calcium linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019704837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dilinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA24QBU66J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Calcium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a metallic soap that is garnering increasing interest in various scientific and industrial fields, including pharmaceuticals. Its unique physicochemical properties, stemming from the presence of a divalent calcium ion and two long-chain unsaturated fatty acid molecules, make it a candidate for applications ranging from excipients in drug formulations to components of novel drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential roles in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data are readily available, experimentally determined values for certain properties, such as melting point and density, are not consistently reported in the literature. In such cases, computed values or data from analogous compounds like calcium stearate are provided for reference.
Identification and Structure
-
IUPAC Name: calcium bis((9Z,12Z)-octadeca-9,12-dienoate)[1]
-
Synonyms: Calcium dilinoleate, Linoleic acid calcium salt[1]
-
CAS Number: 19704-83-7[1]
-
Chemical Formula: C₃₆H₆₂CaO₄[1]
-
Molecular Weight: Approximately 598.95 g/mol [2][]
Tabulated Physicochemical Data
For clarity and comparative purposes, the key physicochemical properties of this compound are presented in Table 1. Where experimental data is scarce, information on the closely related calcium stearate has been included for comparative reference.
| Property | This compound | Calcium Stearate (for comparison) | Source |
| Molecular Formula | C₃₆H₆₂CaO₄ | C₃₆H₇₀CaO₄ | [1],[4] |
| Molecular Weight | ~598.95 g/mol | ~607.04 g/mol | [2],[4] |
| Appearance | White to light yellow powder or paste | Fine, white, bulky powder | [5],[6] |
| Melting Point | Data not available (Decomposes upon heating) | 147-149 °C | [6] |
| Density | Data not available | ~1.08 g/cm³ | [6] |
| Solubility | Insoluble in water, ethanol, ether. | Insoluble in water; slightly soluble in hot ethanol. | [6] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound. The protocols are based on established chemical principles for the formation of metallic soaps and standard analytical techniques.
Synthesis of this compound via Precipitation
This protocol describes a common laboratory-scale method for synthesizing this compound through a precipitation reaction between an alkali metal linoleate and a soluble calcium salt.
Materials:
-
Linoleic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Distilled water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel), drying oven
Procedure:
-
Saponification:
-
Dissolve a known quantity of linoleic acid in ethanol in a beaker.
-
In a separate beaker, prepare a stoichiometric equivalent aqueous or ethanolic solution of NaOH or KOH.
-
Slowly add the alkaline solution to the linoleic acid solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the saponification reaction is complete, resulting in a clear solution of sodium or potassium linoleate.
-
-
Precipitation:
-
Prepare an aqueous solution of calcium chloride. A slight excess of CaCl₂ can be used to ensure complete precipitation.
-
While vigorously stirring the linoleate solution, slowly add the calcium chloride solution.
-
A white to yellowish precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring for a period (e.g., 30-60 minutes) to ensure complete reaction and particle growth.
-
Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid several times with distilled water to remove any unreacted salts (e.g., NaCl or KCl) and excess reactants.
-
Finally, wash with ethanol to remove residual water and aid in drying.
-
-
Drying:
-
Dry the purified this compound powder in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization Techniques
FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic functional groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound powder with dry potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
-
Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
Look for the disappearance of the broad O-H stretching band of the carboxylic acid group from linoleic acid (around 3000 cm⁻¹).
-
Identify the disappearance of the C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹).
-
Confirm the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1575-1580 cm⁻¹ and 1540-1545 cm⁻¹, respectively. The splitting of the carboxylate peak is characteristic of calcium soaps.[7]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition of this compound.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder into an alumina or aluminum TGA/DSC pan.
-
TGA Analysis:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Monitor the weight loss as a function of temperature. The resulting thermogram will show the decomposition steps. For metal carboxylates, decomposition often occurs in multiple stages, potentially involving the loss of any bound water, followed by the decomposition of the organic portion to form calcium carbonate, and finally the decomposition of calcium carbonate to calcium oxide at higher temperatures.[8]
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant rate.
-
The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting, though decomposition may occur first) and decomposition events.
-
Applications in Drug Development
While specific applications of pure this compound in drug delivery are not extensively documented, its properties as a lipid-based excipient suggest several potential roles. The use of lipid-based systems is a well-established strategy to enhance the oral bioavailability of poorly water-soluble drugs.[9][10]
Potential as a Pharmaceutical Excipient
Metallic stearates, such as calcium stearate, are widely used in the pharmaceutical industry as lubricants, mold-release agents, and for their water-repellent properties.[11] this compound could potentially serve similar functions, with the added characteristic of its unsaturated fatty acid chains.
Role in Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a key technology for improving the oral absorption of lipophilic drugs.[9][12] These systems can enhance drug solubilization in the gastrointestinal tract and promote lymphatic uptake, thereby avoiding first-pass metabolism.[1] Although not as common as other lipids, this compound could be explored as a component in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).
Signaling Pathways
Linoleic acid itself is known to be involved in various cellular signaling pathways. For instance, it can induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling.[13] The metabolism of linoleic acid is a complex pathway that is crucial for maintaining cellular health.[14] While these pathways are associated with the free fatty acid, the delivery of linoleate in the form of a calcium salt could potentially modulate these biological responses. Further research is needed to elucidate the specific signaling interactions of this compound.
Conclusion
This compound is a material with a range of physicochemical properties that suggest its potential utility in the pharmaceutical sciences, particularly as an excipient and in the formulation of lipid-based drug delivery systems. While there is a need for more comprehensive experimental data to fully characterize this compound, the methodologies for its synthesis and analysis are well-established. Future research should focus on elucidating its specific roles and mechanisms in drug delivery to unlock its full potential in the development of new and improved therapeutic products.
References
- 1. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Using FT-IR as a fast method to measure fatty acid soaps in in vivo and in vitro digests - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00177J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. nimbasia.com [nimbasia.com]
- 12. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Linoleic acid (LA) metabolism [reactome.org]
Elucidation of the Structure and Properties of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and manufacturing. Its structure, a divalent calcium ion bonded to two linoleate molecules, imparts specific physicochemical properties that are crucial for its application. This technical guide provides an in-depth overview of the structure elucidation of this compound, including its chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential role in cellular signaling pathways.
Chemical and Physical Properties
This compound is an organic calcium salt with the chemical formula C36H62CaO4.[1] It is also referred to as calcium bis((9Z,12Z)-octadeca-9,12-dienoate), calcium dilinoleate, or linoleic acid, calcium salt.[1][2][] The structure consists of a central calcium ion (Ca2+) coordinated to the carboxylate groups of two linoleate anions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C36H62CaO4 | [1] |
| Molecular Weight | 598.95 g/mol | [2][] |
| IUPAC Name | calcium bis((9Z,12Z)-octadeca-9,12-dienoate) | [1] |
| CAS Number | 19704-83-7 | [1] |
| Appearance | White or light yellow powder | [4] |
| Boiling Point | 360.6 °C at 760 mmHg | [5] |
| Flash Point | 273 °C | [5] |
| Vapour Pressure | 3.54E-06 mmHg at 25°C | |
| Solubility | Insoluble in water, alcohol, and ether. | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the precipitation reaction between a soluble linoleate salt (e.g., sodium or potassium linoleate) and a soluble calcium salt (e.g., calcium chloride).
Materials:
-
Linoleic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Calcium chloride (CaCl2)
-
Distilled water
Procedure:
-
Saponification of Linoleic Acid:
-
Dissolve a known amount of linoleic acid in ethanol.
-
Separately, prepare a solution of sodium hydroxide or potassium hydroxide in distilled water.
-
Slowly add the alkaline solution to the linoleic acid solution while stirring continuously.
-
Heat the mixture gently (e.g., to 60-70 °C) and continue stirring until the saponification is complete, resulting in a clear solution of sodium or potassium linoleate.
-
-
Precipitation of this compound:
-
Prepare an aqueous solution of calcium chloride.
-
Slowly add the calcium chloride solution to the linoleate salt solution with vigorous stirring. A white precipitate of this compound will form immediately.[4]
-
Continue stirring for a sufficient period (e.g., 30-60 minutes) to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate several times with distilled water to remove any unreacted salts and impurities. Washing until the filtrate is neutral is recommended.[4]
-
Finally, wash the precipitate with ethanol to remove any remaining water and unreacted linoleic acid.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization Techniques
FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of its functional groups.
Sample Preparation: The solid this compound sample can be prepared for analysis using the KBr pellet method or as a Nujol mull.[6][7]
Expected Spectral Features: The infrared spectrum of a calcium salt of a fatty acid is characterized by the disappearance of the broad O-H stretching band and the C=O stretching band of the carboxylic acid (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively) and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).[7][8]
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2925 and ~2855 | Asymmetric and symmetric C-H stretching of methylene (CH2) groups |
| ~1575 | Asymmetric stretching of the carboxylate group (COO⁻) |
| ~1540 | Asymmetric stretching of the carboxylate group (COO⁻) |
| ~1465 | Symmetric stretching of the carboxylate group (COO⁻) and CH2 scissoring |
Note: The carboxylate stretching frequencies in solid-state spectra of calcium soaps can be complex due to coordination and crystal packing effects, often resulting in multiple bands.[7]
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. Due to the ionic nature of the compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.
Expected Fragmentation Pattern: In the positive ion mode, one would expect to observe the molecular ion corresponding to the calcium adduct of the linoleate dimer or related species. In tandem MS (MS/MS), fragmentation would likely involve the loss of one or both linoleate chains and characteristic cleavages within the fatty acid hydrocarbon chain.[9][10] The fragmentation of the linoleate radical cation typically involves cleavages at the double bonds and adjacent allylic positions.[11]
Potential Signaling Pathways
While direct studies on the signaling pathways specifically activated by this compound are limited, the biological activities of its components—linoleic acid and calcium—are well-documented. It is plausible that this compound exerts its biological effects by delivering linoleic acid and calcium ions to cells, which then participate in established signaling cascades.
Linoleic Acid-Mediated Signaling
Linoleic acid is known to activate several key signaling pathways:
-
G-Protein Coupled Receptor 40 (GPR40): Linoleic acid is an agonist for GPR40, a free fatty acid receptor. Activation of GPR40 by linoleic acid leads to the activation of Phospholipase C (PLC).[12]
-
Phospholipase C (PLC) Pathway: PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13]
-
Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, which are ligand-gated Ca2+ channels. This triggers the release of Ca2+ from the ER into the cytoplasm, leading to an increase in intracellular calcium concentration ([Ca2+]i).[13][14][15]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca2+]i, activates Protein Kinase C (PKC).[16][17] Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[17]
The following diagram illustrates the logical workflow of linoleic acid-mediated signaling.
Caption: Linoleic Acid Signaling Pathway.
Experimental Workflow for Characterization
The structural elucidation of synthesized this compound follows a logical experimental workflow.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
The structure of this compound has been well-established through various analytical techniques. Its physicochemical properties are dictated by the ionic interaction between the calcium ion and the two linoleate fatty acid chains. While detailed experimental protocols for its synthesis and characterization are available, further research is needed to fully elucidate the specific signaling pathways directly modulated by this compound as a distinct molecular entity. Understanding these pathways will be crucial for the development of novel therapeutic applications for this compound. The information presented in this guide provides a solid foundation for researchers and professionals working with or interested in this compound.
References
- 1. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 4. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Protein kinase C activation by cis-fatty acid in the absence of Ca2+ and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C - Wikipedia [en.wikipedia.org]
Thermal Decomposition of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium linoleate. Drawing upon data from analogous metal soaps and established analytical techniques, this document outlines the expected decomposition pathways, products, and the experimental protocols necessary for its characterization. This information is critical for understanding the thermal stability and degradation profile of this compound, a compound of interest in various industrial and pharmaceutical applications.
Introduction
This compound, the calcium salt of the polyunsaturated omega-6 fatty acid, linoleic acid, is a metallic soap with applications ranging from a lubricant and stabilizer in plastics to a component in pharmaceutical formulations.[1] Its thermal behavior is a crucial parameter for determining its suitability and stability in processes involving elevated temperatures. The thermal decomposition of this compound, like other metal carboxylates, involves the breakdown of its organic and inorganic moieties, leading to the formation of volatile organic compounds and a solid residue.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to occur in a multi-stage process, primarily influenced by the temperature and atmospheric conditions. Based on studies of similar long-chain calcium carboxylates, such as calcium stearate and oleate, the decomposition likely proceeds through the formation of calcium carbonate and a long-chain ketone, followed by the decomposition of calcium carbonate to calcium oxide at higher temperatures.[2] The presence of double bonds in the linoleate chain introduces additional reaction pathways, including isomerization and cleavage, leading to a more complex mixture of volatile products compared to saturated fatty acid salts.[3]
Signaling Pathway of Decomposition
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
References
A Comprehensive Technical Guide to the Solubility of Calcium Linoleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of calcium linoleate, a metallic soap with significant applications across various scientific and industrial domains. Understanding its behavior in different organic solvents is crucial for formulation development, chemical synthesis, and quality control. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its closely related C18 counterparts, calcium stearate and calcium oleate, to provide a comprehensive overview.
Core Principles of this compound Solubility
This compound, as a salt of a divalent metal and a long-chain fatty acid, exhibits solubility patterns primarily dictated by the principle of "like dissolves like." Its long, nonpolar hydrocarbon chains favor dissolution in nonpolar organic solvents, while the polar carboxylate head and the ionic bond with the calcium ion contribute to its insolubility in highly polar solvents like water. The degree of unsaturation in the linoleate chains can also influence crystal packing and, consequently, solubility, though this effect is not extensively quantified in the available literature.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its C18 analogs, calcium oleate and calcium stearate. It is important to note that the solubility of metallic soaps can be influenced by factors such as the presence of impurities, the specific crystalline form of the soap, and the temperature of the solvent.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Citation |
| Calcium Oleate | Acetone | 15 | 2.26 | [1] |
| Calcium Oleate | Benzene | 15 | 3.44 | [1] |
| Calcium Oleate | Methanol | 15 | 0.3 | [1] |
| Calcium Oleate | Methanol | 66 | 0.57 | [1] |
| Calcium Oleate | Water | 20 | 0.04 | [1] |
| Calcium Oleate | Water | 50 | 0.03 | [1] |
| Calcium Stearate | Water | 15 | 0.004 | [2][3] |
| Calcium Stearate | Water | 25 | 0.004 | [2][4] |
Qualitative Solubility Profile
In the absence of extensive quantitative data, a qualitative understanding of this compound's solubility is crucial. The following summarizes observations from various sources. It is important to note some conflicting reports, particularly for solvents of intermediate polarity like ethanol and acetone, which underscores the necessity of empirical determination for specific applications.
-
High Solubility:
-
Moderate to Low Solubility:
-
Insoluble/Slightly Soluble:
Experimental Protocols
Preparation of this compound via Precipitation (Double Decomposition)
A common and straightforward method for synthesizing this compound in the laboratory is through a double decomposition reaction.
Methodology:
-
Saponification: Dissolve a known quantity of linoleic acid in a suitable solvent, such as ethanol.
-
Neutralization: Neutralize the linoleic acid solution with a stoichiometric amount of a strong base, typically sodium hydroxide or potassium hydroxide, to form the corresponding alkali linoleate (sodium or potassium linoleate). The endpoint can be determined using an indicator like phenolphthalein.
-
Precipitation: In a separate vessel, prepare an aqueous solution of a soluble calcium salt, such as calcium chloride.
-
Reaction: Slowly add the calcium chloride solution to the alkali linoleate solution with constant stirring. A precipitate of this compound will form immediately.
-
Isolation and Purification: The precipitated this compound is then collected by filtration.
-
Washing: The collected solid should be washed thoroughly with deionized water to remove any unreacted salts and byproducts. A final wash with a solvent in which this compound is insoluble (e.g., cold ethanol) can aid in drying.
-
Drying: The purified this compound is dried to a constant weight, typically in a vacuum oven at a low temperature to prevent degradation.
Logical Workflow for this compound Preparation
Caption: Workflow for the synthesis of this compound.
Determination of Solubility by the Gravimetric Method
The gravimetric method is a fundamental and reliable technique for quantitatively determining the solubility of a compound in a specific solvent.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Saturation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath is recommended for precise temperature control.
-
Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by decantation, centrifugation, or filtration. Filtration should be performed carefully to avoid evaporation of the solvent.
-
Sample Collection: Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: Evaporate the solvent from the filtrate. This should be done under controlled conditions to avoid loss of the solute. A rotary evaporator or a gentle stream of an inert gas in a fume hood are suitable methods. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.
-
Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in an oven at a suitable temperature.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate taken. The results are typically expressed in g/100 mL or g/L.
Experimental Workflow for Gravimetric Solubility Determination
References
- 1. calcium oleate [chemister.ru]
- 2. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]
- 5. Calcium stearate | 1592-23-0 [amp.chemicalbook.com]
- 6. cameo.mfa.org [cameo.mfa.org]
An In-depth Technical Guide on the Core Mechanism of Action of Calcium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium linoleate, a salt of the essential omega-6 fatty acid linoleic acid, exerts its biological effects primarily through the actions of its constituent linoleate molecules. This technical guide delineates the core mechanisms of action of linoleate, focusing on its role in intracellular calcium signaling, modulation of protein kinase activity, and regulation of inflammatory pathways. Linoleate has been shown to activate the G-protein coupled receptor 40 (GPR40), initiating a downstream signaling cascade involving phospholipase C (PLC), inositol 1,4,5-trisphosphate (IP3), and subsequent release of intracellular calcium from the endoplasmic reticulum. This elevation in cytosolic calcium is often followed by store-operated calcium entry (SOCE). Furthermore, linoleate can induce the phosphorylation of Src-protein-tyrosine kinases (Src-PTKs), which plays a role in the activation of SOC channels and subsequent cellular responses, including neurotransmitter release. Additionally, linoleate and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, leading to the modulation of gene expression involved in inflammation and metabolism. This guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling events.
Introduction
This compound is the calcium salt of linoleic acid, a polyunsaturated omega-6 fatty acid that is essential in the human diet. While often utilized in various industrial applications, the biological activities of this compound are of increasing interest in the fields of pharmacology and drug development. Upon administration, this compound dissociates, releasing linoleate and calcium ions. The linoleate anion is the primary bioactive component responsible for initiating a cascade of cellular events. This guide will provide an in-depth exploration of the molecular mechanisms through which linoleate elicits its effects, with a focus on pathways relevant to researchers and drug development professionals.
Core Mechanisms of Action
The biological effects of linoleate are multifaceted, primarily revolving around its ability to modulate intracellular signaling pathways. The key mechanisms include:
-
GPR40-Mediated Calcium Signaling: Linoleate is an agonist for the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). Activation of GPR40 triggers a canonical signaling pathway that leads to an increase in intracellular calcium concentration.
-
Src Kinase Activation: Linoleate can induce the phosphorylation and activation of Src-family tyrosine kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and migration.
-
PPARγ-Mediated Anti-inflammatory Effects: Linoleate and its metabolites can bind to and activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism.
These core mechanisms are interconnected and can lead to a diverse range of physiological responses, including neurotransmitter release and modulation of inflammatory cytokine production.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of linoleic acid.
Table 1: Receptor Activation and Intracellular Calcium Response
| Parameter | Value | Cell Type/System | Reference |
| GPR40 Activation (EC50) | 2 µM | Not specified | [1] |
| GPR120 Activation (EC50) | 1 µM | Not specified | [1] |
| Resting [Ca2+]i | 46 ± 7 nM | Primary cultured rat β-cells | [2] |
| Peak [Ca2+]i (20 µM LA for 2 min) | 119 ± 9 nM | Primary cultured rat β-cells | [2] |
| Plateau [Ca2+]i (20 µM LA for 2 min) | 65 ± 5 nM | Primary cultured rat β-cells | [2] |
Table 2: Effects on Inflammatory Markers
| Inflammatory Marker | Effect of Linoleic Acid/CLA | Fold Change/Details | Cell Type/System | Reference |
| IL-1β mRNA | Decrease (CLA) | 1.8-fold decrease at day 21 | Bovine uterine endometrium | [3] |
| IL-8 mRNA | Decrease (CLA) | 3.9-fold decrease at day 21 | Bovine uterine endometrium | [3] |
| TNF-α mRNA | Decrease (CLA) | 2.5-fold decrease at day 21 | Bovine uterine endometrium | [3] |
| IL-10 mRNA | Increase (CLA) | 9.7-fold increase at day 21 | Bovine uterine endometrium | [3] |
| IL-6 | Decrease | Not specified | Adults (meta-analysis) | [4] |
| TNF-α | Decrease | Not specified | Adults (meta-analysis) | [4] |
| C-reactive protein (CRP) | Increase | Not specified | Adults (meta-analysis) | [4] |
| IL-6 | Inverse association | Higher LA levels associated with lower IL-6 | Framingham Offspring Study | [5] |
| C-reactive protein (CRP) | Inverse association | Higher LA levels associated with lower CRP | Framingham Offspring Study | [5] |
| IL-8 secretion | Increase | Significant increase with 60 µM LA | CF human airway epithelial cells | [6] |
Signaling Pathways
The signaling cascades initiated by linoleate are complex and cell-type specific. The following diagrams illustrate the key pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of linoleate's mechanism of action.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol is adapted from studies measuring linoleate-induced changes in intracellular calcium.[2][7][8]
Objective: To quantify changes in cytosolic free calcium concentration in response to linoleate stimulation using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., primary pancreatic β-cells, neuronal cells)
-
Culture medium
-
Krebs-Ringer bicarbonate (KRB) buffer
-
Fura-2 AM or Fluo-3 AM (calcium indicator dyes)
-
Pluronic F-127
-
Linoleic acid stock solution
-
Ionomycin
-
EGTA
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or appropriate imaging plates and culture until desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in KRB buffer.
-
Wash the cells once with KRB buffer.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with KRB buffer to remove extracellular dye.
-
Acclimatization: Incubate the cells in KRB buffer for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Record the baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-3, use excitation around 488 nm and emission around 525 nm.
-
-
Stimulation: Add linoleic acid solution to the desired final concentration and continue recording the fluorescence changes.
-
Calibration (for Fura-2):
-
At the end of the experiment, add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium-chelating agent like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm.
-
Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
For Fluo-3, express the data as a change in fluorescence intensity relative to the baseline (F/F0).
-
Western Blot Analysis of Src Kinase Phosphorylation
This protocol is based on general Western blotting procedures and studies investigating linoleate's effect on protein phosphorylation.[9][10][11][12][13][14]
Objective: To detect and quantify the phosphorylation of Src family kinases at specific tyrosine residues following linoleate treatment.
Materials:
-
Cells of interest
-
Culture medium
-
Linoleic acid stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src, anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with linoleic acid at various concentrations and time points. Include an untreated control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the antibodies and re-probed with an antibody against total Src to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated Src as a ratio to the total Src level.
Neurotransmitter Release Assay
This protocol is a generalized procedure based on methods for quantifying neurotransmitter release.[15][16]
Objective: To measure the release of neurotransmitters (e.g., serotonin, noradrenaline) from cells in response to linoleate stimulation.
Materials:
-
Cells capable of neurotransmitter release (e.g., PC12 cells, primary neurons, gustatory cells)
-
Culture medium
-
Physiological salt solution (e.g., HBSS)
-
Linoleic acid stock solution
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Plating: Culture cells in appropriate plates or dishes.
-
Pre-incubation:
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells in the same solution for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Replace the pre-incubation solution with a fresh solution containing linoleic acid at the desired concentration. Include a vehicle control.
-
Incubate for a specific time (e.g., 5-15 minutes) to allow for neurotransmitter release.
-
-
Sample Collection:
-
Carefully collect the supernatant (extracellular medium) from each well and transfer it to a microcentrifuge tube.
-
Immediately place the samples on ice or add a stabilizing agent to prevent neurotransmitter degradation.
-
-
Sample Preparation:
-
Centrifuge the samples to remove any cellular debris.
-
The supernatant may require further processing, such as derivatization, depending on the neurotransmitter and the detection method.
-
-
HPLC Analysis:
-
Inject a defined volume of the prepared sample into the HPLC system.
-
Separate the neurotransmitters using an appropriate column and mobile phase.
-
Detect and quantify the neurotransmitters based on their retention times and peak areas compared to known standards.
-
-
Data Analysis: Express the amount of released neurotransmitter as a concentration (e.g., ng/mL) or as a percentage of the total cellular content.
PPARγ Activation Assay
This protocol is based on reporter gene assays used to assess PPARγ activation.[16][17][18][19]
Objective: To determine if linoleate or its metabolites can activate the transcriptional activity of PPARγ.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium
-
Linoleic acid or conjugated linoleic acid (CLA) stock solution
-
Positive control (e.g., rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate.
-
Co-transfection:
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of linoleic acid/CLA, a positive control (rosiglitazone), or a vehicle control.
-
Incubate for another 18-24 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Normalization (if applicable): If a control plasmid was used, measure the activity of the control reporter (e.g., β-galactosidase activity).
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity or to the total protein concentration.
-
Express the results as fold activation relative to the vehicle-treated control.
-
Conclusion
The mechanism of action of this compound is primarily driven by the biological activities of the linoleate anion. Linoleate acts as a signaling molecule that can activate the GPR40 receptor, leading to an increase in intracellular calcium concentration through the PLC-IP3 pathway. This calcium signal, along with the activation of Src family kinases, can trigger various cellular responses, including neurotransmitter release. Furthermore, linoleate and its derivatives can modulate the inflammatory response by activating PPARγ. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other fatty acid-based compounds. A thorough understanding of these core mechanisms is crucial for the rational design and development of novel therapeutics targeting these pathways.
References
- 1. Frontiers | Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia [frontiersin.org]
- 2. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 6. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Saturated fatty acids induce c-Src clustering within membrane subdomains leading to JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-driven Src self-association modulates its transformation capacity | Life Science Alliance [life-science-alliance.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium linoleate, the salt of the essential omega-6 fatty acid linoleic acid, is a compound with a diverse range of biological activities. While much of the existing research has focused on linoleic acid itself, the role of the calcium salt in modulating these effects is an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its impact on cellular signaling, inflammatory processes, cancer cell proliferation, and skin barrier function. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.
Introduction
Linoleic acid is an essential polyunsaturated fatty acid that plays a crucial role in numerous physiological processes. As a key component of cell membranes, it influences membrane fluidity and is a precursor for the synthesis of various signaling molecules, including eicosanoids. Calcium, a ubiquitous second messenger, is fundamentally involved in a vast array of cellular functions, including signal transduction, muscle contraction, and enzyme activation. This compound, as a compound that delivers both of these bioactive moieties, presents a unique profile of biological effects. This guide will delve into the multifaceted activities of this compound, providing a technical resource for researchers and professionals in the field of drug development and life sciences.
Core Biological Activities and Mechanisms
The biological activities of this compound are largely attributed to the independent and synergistic actions of linoleic acid and calcium ions. The primary mechanisms of action revolve around the modulation of key signaling pathways, including calcium signaling, the lipoxygenase (LOX) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway.
Modulation of Intracellular Calcium Signaling
Linoleic acid has been shown to induce increases in free intracellular calcium concentrations ([Ca2+]i)[1][2]. This is achieved through a dual mechanism:
-
Receptor-Mediated Calcium Release: Linoleic acid can activate G-protein coupled receptors (GPCRs), such as the free fatty acid receptor (FFAR), leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol 1,4,5-triphosphate (IP3), which binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm[1].
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate Orai1 channels, leading to an influx of extracellular calcium[2].
The presence of calcium in the this compound salt may further influence these processes by altering the extracellular calcium concentration and potentially modulating the activity of calcium-sensing receptors and channels.
Interaction with the Lipoxygenase (LOX) Pathway and Eicosanoid Production
Linoleic acid is a substrate for lipoxygenase (LOX) enzymes, which catalyze the production of a variety of bioactive lipid mediators known as eicosanoids. The primary LOX pathways involving linoleic acid are the 5-LOX and 12/15-LOX pathways.
-
5-Lipoxygenase (5-LOX): This pathway leads to the production of leukotrienes, which are potent pro-inflammatory mediators[3].
-
12/15-Lipoxygenase (12/15-LOX): This pathway generates hydroxyeicosatetraenoic acids (HETEs) and lipoxins, which can have both pro- and anti-inflammatory effects[3].
Calcium ions are known to play a role in the activation of certain LOX enzymes[4]. Therefore, this compound may directly influence the production of these inflammatory mediators.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Linoleic acid and its derivatives are natural ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation[5][6].
-
PPARα: Primarily involved in fatty acid oxidation. Activation of PPARα by linoleic acid can lead to the upregulation of genes involved in lipid catabolism[5][6].
-
PPARγ: A key regulator of adipogenesis and has anti-inflammatory properties.
By activating PPARs, this compound can influence a wide range of cellular processes, contributing to its observed biological effects.
Quantitative Data on Biological Activities
While direct quantitative data for this compound is limited, data from studies on conjugated linoleic acid (CLA) and linoleic acid derivatives provide valuable insights into its potential potency.
| Compound | Biological Activity | Assay System | Parameter | Value | Reference |
| Calcium Salts of Conjugated Linoleic Acid (CaCLA) | Inhibition of Milk Fat Synthesis | Lactating Goats | Milk Fat Yield Reduction | 17.5 - 49.3% (at 30-90 g/day ) | [1] |
| Linoleyl Hydroxamic Acid | 15-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 0.02 µM | [7] |
| Linoleyl Hydroxamic Acid | 12-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 0.6 µM | [7] |
| Linoleyl Hydroxamic Acid | 5-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 7 µM | [7] |
| (9Z,11E)-CLA | PPARα Activation | Scintillation Proximity Assay | IC50 | 140 nM | [6] |
| (10E,12Z)-CLA | PPARα Activation | Scintillation Proximity Assay | IC50 | >140 nM | [6] |
Note: The data presented for linoleyl hydroxamic acid and CLA are for structurally related compounds and should be considered as indicative of the potential activity of this compound.
Key Biological Effects
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are thought to be mediated through several mechanisms:
-
Modulation of Eicosanoid Production: By acting as a substrate for LOX enzymes, linoleic acid can lead to the production of both pro- and anti-inflammatory eicosanoids. The balance of these products can influence the overall inflammatory response.
-
Activation of PPARγ: PPARγ activation has well-documented anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.
-
Inhibition of NF-κB Activation: Linoleic acid has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation[8]. However, under certain conditions, its metabolites can also have inhibitory effects on this pathway.
Anticancer Activity
Conjugated linoleic acid (CLA), a derivative of linoleic acid, has demonstrated anticancer properties in various studies. While direct evidence for this compound is scarce, the known effects of CLA suggest potential mechanisms:
-
Inhibition of Cell Proliferation: CLA has been shown to inhibit the growth of cancer cells, in part by modulating the ERK-MAPK signaling pathway[5].
-
Induction of Apoptosis: Some studies suggest that CLA can induce apoptosis in cancer cells.
-
Modulation of PPARs: PPARs are implicated in the regulation of cell growth and differentiation, and their activation by linoleic acid derivatives may contribute to anticancer effects.
Effects on Skin Barrier Function
Linoleic acid is a critical component of the skin's lipid barrier, primarily as a constituent of ceramides.
-
Ceramide Synthesis: Linoleic acid is incorporated into acylceramides, which are essential for maintaining the integrity and permeability of the stratum corneum.
-
Keratinocyte Differentiation: Calcium is a key regulator of keratinocyte differentiation, the process by which skin cells mature to form the protective outer layer of the skin[4]. A calcium gradient in the epidermis is crucial for this process.
This compound, by providing both essential components, is expected to play a significant role in maintaining and repairing the skin barrier.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Preparation of this compound for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Ethanol or DMSO
-
Cell culture medium
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Dissolve the powder in a small volume of ethanol or DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required to aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).
-
Due to the limited solubility of lipids in aqueous solutions, it is advisable to prepare fresh dilutions for each experiment and to visually inspect for any precipitation. Complexation with a carrier like BSA or using cyclodextrins can improve solubility[9][10][11].
Measurement of Intracellular Calcium Concentration
Objective: To quantify changes in intracellular calcium levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., keratinocytes, immune cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound solution
-
Fluorescence plate reader or confocal microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium and wash the cells with HBS.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBS to remove excess dye.
-
Add HBS to each well and acquire baseline fluorescence readings.
-
Add the this compound solution to the wells and immediately begin recording fluorescence changes over time.
-
For ratiometric dyes like Fura-2, measure emission at 510 nm with excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure fluorescence at the appropriate excitation/emission wavelengths.
Lipoxygenase (LOX) Activity Assay
Objective: To determine the effect of this compound on the activity of lipoxygenase enzymes.
Materials:
-
Purified lipoxygenase enzyme (e.g., 5-LOX, 15-LOX)
-
Linoleic acid (substrate)
-
This compound (test compound)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of the substrate (linoleic acid) and the test compound (this compound) in an appropriate solvent.
-
In a quartz cuvette, add the reaction buffer and the desired concentration of this compound.
-
Add the purified LOX enzyme to the cuvette and incubate for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the product of the LOX reaction.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound. IC50 values can be calculated by testing a range of concentrations.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTox™ Green)
-
DMSO
-
96-well plate
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the this compound concentration.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-Induced Intracellular Calcium Signaling Pathway.
References
- 1. Quantitative relationships between dietary linoleate and prostaglandin (eicosanoid) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the Establishment of Standardized In Vitro Tests for Lipid-Based Formulations, Part 6: Effects of Varying Pancreatin and Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calcium-induced keratinocyte differentiation: Topics by Science.gov [science.gov]
- 5. Conjugated linoleic acid inhibits Caco-2 cell growth via ERK-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 7. p38 MAPK regulates calcium signal-mediated lipid accumulation through changing VDR expression in primary preadipocytes of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Calcium Linoleate with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium linoleate, the salt of the polyunsaturated omega-6 fatty acid linoleic acid, exhibits complex and multifaceted interactions with cell membranes. This guide provides a comprehensive technical overview of these interactions, focusing on the core mechanisms of membrane perturbation, induction of intracellular signaling cascades, and methodologies for their investigation. We delve into the physicochemical effects of this compound on membrane fluidity and permeability, detail the signaling pathways initiated by its lipid component, and provide established experimental protocols for the quantitative analysis of these phenomena. The information is intended to serve as a foundational resource for researchers in cell biology, pharmacology, and drug development exploring the physiological and pathological roles of fatty acid salts.
Introduction: The Dual Nature of this compound-Membrane Interactions
The interaction of this compound with the plasma membrane is not a simple binding event but rather a complex interplay of its constituent parts: the calcium cation and the linoleate anion. Linoleic acid, as a fatty acid, can directly influence the biophysical properties of the lipid bilayer, while both extracellular and intracellular calcium play critical roles in membrane stability and signal transduction.[1] The effects can be broadly categorized into two interconnected phenomena: direct membrane perturbation and the initiation of intracellular signaling.
Fatty acid soaps, including this compound, can act as surfactants, potentially disrupting the hydrophobic forces that maintain the integrity of the lipid bilayer.[2][3][4] This can lead to alterations in membrane fluidity and permeability. Concurrently, the linoleate component can engage with membrane-associated proteins, such as G-protein coupled receptors (GPCRs), to trigger sophisticated intracellular signaling pathways, most notably the mobilization of intracellular calcium, a ubiquitous second messenger.[5][6][7][8]
Physicochemical Interactions with the Lipid Bilayer
The initial contact of this compound with the cell surface involves its interaction with the phospholipid bilayer. This interaction is driven by the amphipathic nature of the linoleate molecule and the charge of the calcium ion.
Effects on Membrane Fluidity
Linoleic acid, being an unsaturated fatty acid with two double bonds, tends to increase the fluidity of the cell membrane.[9] The "kinks" in its hydrocarbon tail disrupt the orderly packing of phospholipid acyl chains, leading to a less viscous membrane environment. Conversely, calcium ions are known to interact with the negatively charged phosphate head groups of phospholipids, which can decrease membrane fluidity and induce lipid phase separations.[10][11] The net effect of this compound on membrane fluidity is therefore dependent on the concentration and the local lipid composition of the membrane.
Table 1: Quantitative Data on the Effect of Linoleic Acid on Membrane Fluidity
| Cell/System Type | Linoleic Acid Concentration | Method | Observed Effect on Fluidity | Reference |
| N20.1 mouse oligodendrocytes | 10 µM | Fluorescence Recovery After Photobleaching (FRAP) | No significant correlation with Na+/K+ pump inhibition | [9] |
| Human lens epithelial cells | Micromolar concentrations | Neutral Red Cytotoxicity Assay | Cytotoxicity linked to unsaturated nature | [12] |
Impact on Membrane Permeability
At high concentrations, fatty acid soaps can act as detergents, leading to the permeabilization and even solubilization of the lipid bilayer.[3][13][14] This can result in the leakage of intracellular contents and ultimately lead to cell death through necrosis.[15][16] The presence of extracellular calcium can sometimes mitigate or exacerbate this effect, depending on the cell type and the specific conditions. Calcium itself plays a crucial role in maintaining membrane integrity, and its dysregulation is a key factor in many forms of cell injury.[17]
Intracellular Signaling Pathways Activated by Linoleate
Beyond its direct physical effects on the membrane, the linoleate component of this compound is a potent signaling molecule that can trigger a cascade of intracellular events, primarily leading to an increase in cytosolic calcium concentration ([Ca2+]i).
G-Protein Coupled Receptor (GPCR) Activation
Linoleic acid can act as a ligand for G-protein coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1).[8] This interaction initiates a canonical signaling pathway involving the activation of Phospholipase C (PLC).
Inositol Triphosphate (IP3) and Diacylglycerol (DAG) Production
Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Calcium Release from Intracellular Stores
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in [Ca2+]i.[5][6][7]
Store-Operated Calcium Entry (SOCE)
The depletion of calcium from the ER is sensed by STIM proteins located in the ER membrane. Upon sensing low ER calcium, STIM proteins translocate and interact with Orai proteins, which are calcium channels in the plasma membrane. This interaction opens the Orai channels, allowing for the influx of extracellular calcium into the cell. This process, known as store-operated calcium entry (SOCE), leads to a more sustained elevation of intracellular calcium.[5][6]
Involvement of Src Kinases and Mitochondrial Calcium
Studies have also implicated the involvement of Src-protein-tyrosine kinases (Src-PTKs) in the signaling cascade initiated by linoleic acid.[18] Furthermore, prolonged stimulation with linoleic acid can lead to the mobilization of calcium from mitochondrial stores.[5][7]
Table 2: Quantitative Data on Linoleic Acid-Induced Changes in Intracellular Calcium
| Cell Type | Linoleic Acid (LA) Concentration | Duration of Treatment | Peak [Ca2+]i Increase (relative to basal) | Key Findings | Reference |
| Rat Pancreatic β-cells | 20 µM | 2 min | Transient peak followed by a minor plateau | Mediated by FFA receptor and PLC, leading to ER Ca2+ release | [5][6] |
| Rat Pancreatic β-cells | 20 µM | 10 min | Strong and long-lasting elevation | Involves both ER and mitochondrial Ca2+ mobilization | [5][6] |
| Rat Thymocytes | Concentration-dependent | Not specified | Increase in [Ca2+]i | Effect is dependent on the degree of fatty acid unsaturation | [19][20] |
| Chicken Hepatocytes | ≥10-4 M | ≥8 h | Increase in [Ca2+]i | Blocked by extracellular and intracellular calcium chelators | [8] |
Diagram 1: Linoleic Acid-Induced Calcium Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium Alters the Interfacial Organization of Hydrolyzed Lipids during Intestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
- 6. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of linoleic acid metabolites on Na(+)/K(+) pump current in N20.1 oligodendrocytes: role of membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium-induced lipid phase separations and interactions of phosphatidylcholine/anionic phospholipid vesicles. Fluorescence studies using carbazole-labeled and brominated phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium signaling in membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Role of Calcium Linoleate in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of calcium linoleate in modulating intracellular calcium signaling pathways. Linoleic acid, a polyunsaturated omega-6 fatty acid, and its salt, this compound, are increasingly recognized for their ability to influence a variety of cellular processes through the precise regulation of cytosolic calcium levels. This document provides a comprehensive overview of the signaling cascades initiated by linoleic acid, detailed experimental protocols for studying these phenomena, and quantitative data to support the described mechanisms.
Core Mechanisms of Linoleic Acid-Mediated Calcium Signaling
Linoleic acid primarily exerts its effects on intracellular calcium concentrations through the activation of cell surface receptors and through mechanisms involving its intracellular metabolites. The most well-documented pathway involves the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).
Upon binding of linoleic acid, GPR40 undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G protein.[1] This initiates a signaling cascade involving Phospholipase C (PLC).[2][3][4] Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors (IP3Rs), which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER).[5][7] This binding event triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).[2][8] This initial release of calcium from intracellular stores can subsequently trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.[2][8]
In addition to the GPR40-mediated pathway, studies have suggested that intracellular metabolites of linoleic acid, such as long-chain acyl-CoA, can directly induce calcium release from the endoplasmic/sarcoplasmic reticulum and mitochondria.[2][9] Furthermore, in specialized cells like gustatory cells, linoleic acid has been shown to induce calcium signaling via the CD36 receptor, a process that involves the phosphorylation of Src-family protein-tyrosine kinases.[8]
The following diagram illustrates the primary signaling pathway initiated by linoleic acid.
Quantitative Data on Linoleic Acid-Induced Calcium Responses
The following table summarizes quantitative data from various studies investigating the effect of linoleic acid on intracellular calcium levels.
| Cell Type | Linoleic Acid Concentration | Duration of Stimulation | Observed Effect on [Ca2+]i | Reference |
| Rat Pancreatic β-cells | 20 µM | 2 min | Transient peak increase followed by a minor plateau | [9] |
| Rat Pancreatic β-cells | 20 µM | 10 min | Strong and long-lasting elevation | [9] |
| Primary Cultured Chicken Hepatocytes | ≥10⁻⁴ M | ≥8 h | Increased intracellular calcium concentration | [1][10] |
| Mouse Embryonic Stem Cells | ≥10⁻⁹ M | ≥24 h | Increased intracellular Ca2+ levels | [11] |
| Rat Islet β-cells | Not specified | Acute | Significant increase | [3] |
| Rat Pancreatic Islet α-cells | 20 and 40 µmol/l | Not specified | Dose-dependent increase | [4] |
| Mouse CD36-positive Gustatory Cells | Not specified | Not specified | Increase in free intracellular calcium concentrations | [8] |
| Vascular Endothelial Cells | Not specified | Not specified | Increased intracellular calcium | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of linoleic acid in calcium signaling.
Measurement of Intracellular Calcium ([Ca2+]i) using Fluorescent Indicators
This protocol describes the use of ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent calcium indicators to measure changes in intracellular calcium concentration.[13][14][15]
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well black-walled, clear-bottom plates.
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS) or Hank's Balanced Salt Solution (HBSS).
-
Linoleic acid stock solution.
-
Fluorescence microscope or a fluorescence plate reader equipped with appropriate filters.
Procedure:
-
Cell Seeding: Seed cells onto the appropriate culture vessel and allow them to adhere and grow to the desired confluency (typically 80-90%).
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBS or HBSS. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in aqueous media.
-
Remove the culture medium from the cells and wash once with HBS or HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
-
Washing: After incubation, wash the cells two to three times with HBS or HBSS to remove excess dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cells.
-
Imaging/Measurement:
-
Mount the dish or plate on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading before stimulation.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.[15][16]
-
For Fluo-4, excite the cells at ~490 nm and measure the emission at ~525 nm. An increase in fluorescence intensity indicates an increase in [Ca2+]i.[13]
-
-
Stimulation: Add the desired concentration of linoleic acid to the cells and continuously record the fluorescence signal.
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities.
-
The change in fluorescence is then correlated with changes in intracellular calcium concentration.
-
The following diagram outlines the general workflow for a calcium imaging experiment.
GPR40/FFAR1 Activation Assay
This protocol describes a reporter gene assay to specifically measure the activation of GPR40 in response to ligands like linoleic acid.[17][18]
Materials:
-
HEK293 cells or another suitable host cell line.
-
Expression vectors for GPR40 and a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP) under the control of a response element (e.g., cAMP response element - CRE).
-
Transfection reagent.
-
Cell culture medium.
-
Linoleic acid stock solution.
-
Luminescence-based substrate for the reporter enzyme.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the GPR40 expression vector and the reporter gene construct. Alternatively, use a commercially available assay kit with pre-coated plates.[17][18]
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to grow for 24 hours.
-
Stimulation:
-
Replace the culture medium with a serum-free medium.
-
Add varying concentrations of linoleic acid to the wells. Include a vehicle control and a known GPR40 agonist (e.g., GW9508) as a positive control.
-
Incubate for 16-24 hours.
-
-
Reporter Assay:
-
Collect an aliquot of the cell culture medium.
-
Add the luminescence-based substrate for SEAP to the medium.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of SEAP secreted, which in turn reflects the level of GPR40 activation.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve for linoleic acid and determine the EC50 value.
-
Concluding Remarks
The evidence strongly indicates that linoleic acid is a potent modulator of intracellular calcium signaling. The primary mechanism involves the activation of the GPR40-PLC-IP3 pathway, leading to the release of calcium from intracellular stores. Further research into the roles of linoleic acid's metabolites and its interactions with other receptors will continue to enhance our understanding of its physiological and pathological functions. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate details of this compound's role in cellular signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. Inositol trisphosphate and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
- 10. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linoleic acid induces mouse embryonic stem cell proliferation via Ca2+/PKC, PI3K/Akt, and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linoleic acid-induced endothelial activation: role of calcium and peroxynitrite signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.7. Intracellular Calcium (Ca2+) Measurement [bio-protocol.org]
- 14. noldus.com [noldus.com]
- 15. youtube.com [youtube.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. caymanchem.com [caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Calcium Linoleate: A Technical Guide to its Role as a Source of Conjugated Linoleic Acid (CLA) for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of calcium linoleate as a source of conjugated linoleic acid (CLA), tailored for researchers, scientists, and professionals in drug development. This document details the synthesis, chemical properties, bioavailability, and biological activities of CLA derived from this compound, with a focus on experimental protocols and the underlying signaling pathways.
Introduction to this compound and Conjugated Linoleic Acid
Conjugated linoleic acids (CLAs) are a class of positional and geometric isomers of linoleic acid, an omega-6 fatty acid. The two principal bioactive isomers are cis-9, trans-11-CLA (c9,t11-CLA) and trans-10, cis-12-CLA (t10,c12-CLA). These isomers have garnered significant scientific interest due to their diverse biological activities, including anti-carcinogenic, anti-obesity, anti-diabetic, and immunomodulatory properties.
This compound is the calcium salt of linoleic acid.[1] It serves as a stable, solid source of linoleic acid which can be converted into CLA through chemical isomerization. The use of this compound as a starting material for CLA production offers potential advantages in handling and stability for industrial applications. This guide will explore the synthesis of calcium conjugated linoleate and its potential as a delivery form for CLA in research and pharmaceutical contexts.
Synthesis of Calcium Conjugated Linoleate
The industrial production of calcium conjugated linoleate from linoleic acid typically involves a three-step process: alkaline isomerization of linoleic acid to produce a mixture of CLA isomers, followed by saponification and subsequent calcification.[2]
Experimental Protocols
2.1.1. Step 1: Alkaline Isomerization of Linoleic Acid
This protocol describes the conversion of linoleic acid to a mixture of conjugated linoleic acid isomers.
-
Materials:
-
Linoleic acid-rich oil (e.g., safflower or sunflower oil)
-
Potassium hydroxide (KOH)
-
Propylene glycol (solvent)
-
Nitrogen gas
-
Phosphoric acid (H₃PO₄) for neutralization
-
-
Procedure:
-
In a reaction vessel, dissolve a desired amount of potassium hydroxide in propylene glycol under a nitrogen atmosphere to prevent oxidation.[3]
-
Heat the mixture to the desired reaction temperature (e.g., 100-180°C).[3]
-
Add the linoleic acid-rich oil to the alkali-solvent mixture. The ratio of solvent to oil and the concentration of alkali are critical parameters that influence the isomerization process.[2]
-
Maintain the reaction at the set temperature for a specific duration (e.g., 30 minutes to 2 hours), with continuous stirring under a nitrogen blanket.[4] Reaction time and temperature significantly affect the yield and isomer distribution of CLA.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with phosphoric acid.[3]
-
2.1.2. Step 2: Saponification of Conjugated Linoleic Acid
This protocol details the conversion of the CLA mixture into its sodium or potassium salt (soap).
-
Materials:
-
CLA mixture from Step 1
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ethanol (optional, to aid dissolution)
-
-
Procedure:
-
Add a stoichiometric amount of NaOH or KOH solution to the CLA mixture.
-
Heat the mixture gently (e.g., 70-80°C) with constant stirring until the saponification is complete, indicated by the formation of a homogenous soap solution.[2] The pH can be monitored to determine the completion of the reaction.
-
2.1.3. Step 3: Calcification to Form Calcium Conjugated Linoleate
This protocol describes the precipitation of calcium conjugated linoleate.
-
Materials:
-
CLA soap solution from Step 2
-
Calcium chloride (CaCl₂) solution
-
-
Procedure:
-
Dissolve the CLA soap in water.
-
Slowly add a solution of calcium chloride to the soap solution with vigorous stirring.[5]
-
An insoluble precipitate of calcium conjugated linoleate will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted salts (e.g., sodium chloride).
-
Dry the resulting calcium conjugated linoleate powder.
-
Experimental Workflow
Quantitative Data on CLA Synthesis
The yield and isomeric distribution of CLA are critical parameters in its synthesis. These are influenced by reaction conditions such as temperature, time, and the type and concentration of the alkali catalyst.
Table 1: Influence of Reaction Conditions on CLA Yield and Isomer Distribution from Linoleic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Temperature (°C) | 140 | 170 | 110 | [4] |
| Alkali Catalyst | KOH | CH₃OK | CH₃OK | [4] |
| Reaction Time (h) | 0.5 | 2 | 0.5 | [4] |
| Total CLA Yield (%) | ~90 | ~50 (c9,t11 + t10,c12) | ~6 | [4] |
| c9,t11-CLA (%) | Approx. 50 of total CLA | Approx. 50 of total CLA | Not specified | [4] |
| t10,c12-CLA (%) | Approx. 50 of total CLA | Approx. 50 of total CLA | Not specified | [4] |
Note: Data are synthesized from various studies and represent approximate values to illustrate trends. Actual yields will vary based on specific experimental setups.
Table 2: Composition of a Commercial Calcium Conjugated Linoleate Product
| Component | Content (wt%) | Reference |
| Total Conjugated Linoleic Acid Acyl Group | 30-80 | [2] |
| cis-9, trans-11-CLA Acyl Group | 15-40 | [2] |
| trans-10, cis-12-CLA Acyl Group | 15-40 | [2] |
| Calcium | 5-8 | [2] |
| Other Fatty Acid Acyl Groups | 13-53 | [2] |
| Moisture | 2-9 | [2] |
Bioavailability of Calcium Conjugated Linoleate
The bioavailability of CLA is dependent on its chemical form. While free fatty acids and triglycerides are readily absorbed, the delivery of CLA as a calcium salt presents a different metabolic pathway. In the acidic environment of the stomach, calcium salts of fatty acids are expected to dissociate into free fatty acids and calcium ions, which are then available for absorption in the small intestine.[[“]] Studies on calcium salts of other fatty acids, such as omega-3s, have shown that their bioavailability is comparable to that of the ethyl ester form.[5] However, the formation of insoluble calcium soaps with long-chain fatty acids in the intestine could potentially limit the bioaccessibility of the fatty acids.[7] Further research is needed to fully elucidate the absorption efficiency and metabolic fate of CLA when delivered as a calcium salt.
Biological Activities and Signaling Pathways of CLA
CLA isomers exert their biological effects by modulating various signaling pathways, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and by influencing the secretion and signaling of adipokines such as leptin and adiponectin.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. CLA isomers are known to be ligands and modulators of PPARγ.
The activation of PPARγ by CLA leads to the regulation of target genes involved in various metabolic processes.[8][9] The trans-10, cis-12 isomer, in particular, has been shown to be associated with increased body ash and improved bone mass when co-supplemented with calcium.[10]
Adiponectin and Leptin Signaling
CLA has been shown to influence the secretion and signaling of adiponectin and leptin, two key hormones in the regulation of energy balance and insulin sensitivity.
Studies have shown that CLA can inhibit both basal and insulin-stimulated leptin gene expression and secretion.[8] It can also inhibit the basal production of adiponectin.[8] These effects on adipokine signaling are thought to contribute to the observed effects of CLA on body composition and insulin resistance.
Conclusion
This compound presents a viable and stable platform for the production and delivery of conjugated linoleic acid. The synthesis process, involving alkaline isomerization, saponification, and calcification, can be optimized to produce a desired yield and isomeric ratio of CLA. The resulting calcium conjugated linoleate is expected to have comparable bioavailability to other forms of CLA, although further research is warranted to fully characterize its absorption and metabolic fate. The diverse biological activities of CLA, mediated through complex signaling pathways involving PPARγ, adiponectin, and leptin, make it a compelling subject for ongoing research and potential therapeutic development. This technical guide provides a foundational understanding for scientists and drug development professionals interested in harnessing the potential of this compound as a source of bioactive CLA.
References
- 1. RU2686835C1 - Method of producing calcium salts of fatty acids - stepped saponification - Google Patents [patents.google.com]
- 2. Leptin and Adiponectin Signaling Pathways Are Involved in the Antiobesity Effects of Peanut Skin Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tot.mpob.gov.my [tot.mpob.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. Does adiponectin receptor signaling influence metabolic regulation? - Consensus [consensus.app]
- 7. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 9. Interaction between dietary conjugated linoleic acid and calcium supplementation affecting bone and fat mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.dongguk.edu [pure.dongguk.edu]
Environmental Fate and Transport of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of calcium linoleate. The information is compiled from available scientific literature and standardized testing guidelines to support environmental risk assessments and research initiatives. The environmental behavior of this compound is primarily governed by its dissociation in the environment into calcium ions (Ca²⁺) and linoleate anions. The calcium ion joins the natural environmental pool of calcium, while the fate of the substance is determined by the behavior of the linoleate anion.
Physicochemical Properties
The physicochemical properties of a substance are fundamental to understanding its environmental distribution. This compound is the calcium salt of linoleic acid, a long-chain fatty acid. As a "calcium soap," its properties, particularly its low water solubility, are critical to its environmental behavior. Quantitative data for this compound and its parent acid, linoleic acid, are summarized below.
Table 1: Physicochemical Properties of this compound and Linoleic Acid
| Property | Value | Compound | Data Type | Reference(s) |
| Molecular Formula | C₃₆H₆₂CaO₄ | This compound | - | [1][2] |
| Molecular Weight | 598.95 g/mol | This compound | - | [1][2] |
| Water Solubility | 3.0 x 10⁻⁴ mol/L (approx. 179.7 mg/L) | This compound | Experimental | [3] |
| 1.59 mg/L | Linoleic Acid | Experimental | ||
| Vapor Pressure | 3.54 x 10⁻⁶ mmHg at 25°C | This compound | Experimental | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.8 | Linoleic Acid | Calculated | [4] |
| 11.61 | Linoleate Anion | Calculated | ||
| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 6.24 | Linoleic Acid | Estimated |
Note: The Log Kₒc was estimated for the parent linoleic acid using the Log Kₒw and the QSAR regression equation: Log Kₒc = 0.903 * Log Kₒw + 0.094. This value indicates the tendency of the linoleate anion to adsorb to soil organic matter.
Environmental Fate and Transport
The environmental fate of this compound is characterized by its partitioning into different environmental compartments (water, soil, air) and its degradation through biotic and abiotic processes.
Dissociation and Transport
In the aquatic environment, this compound will dissociate into calcium cations (Ca²⁺) and two linoleate anions. Calcium is a naturally abundant element and the contribution from this compound is not considered environmentally significant.[5] The subsequent transport and fate are dictated by the properties of the linoleate anion.
-
Air: With a very low vapor pressure, this compound is non-volatile. Volatilization from water or soil surfaces is not an expected transport pathway.
-
Water: The water solubility of this compound is low.[3] The dissociated linoleate anion is expected to adsorb to suspended solids and sediment due to its high lipophilicity (high Log Kₒw) and high estimated Log Kₒc.
-
Soil: The high estimated Log Kₒc value (>4.5) suggests that the linoleate anion will be strongly adsorbed to the organic matter in soil and sediment.[6] According to established mobility classification schemes, a substance with a Log Kₒc > 4 is considered to have low mobility to be immobile.[7] Therefore, leaching into groundwater is expected to be negligible.
Degradation
Degradation is the primary mechanism for the removal of the linoleate anion from the environment.
-
Biotic Degradation: Linoleic acid is classified as readily biodegradable. Studies using activated sludge have shown 80-100% degradation over 28 days. This indicates that the linoleate anion will be rapidly and completely biodegraded by microorganisms in soil and aquatic environments under aerobic conditions. Anaerobic degradation is also expected to occur, though potentially at a slower rate.[8]
-
Abiotic Degradation:
-
Hydrolysis: As a salt of a weak acid and a strong base, this compound exists in a dissociated state in water. Abiotic hydrolysis of the linoleate anion itself is not a significant environmental degradation pathway under typical environmental pH ranges (pH 4-9).[9][10]
-
Photodegradation: As an unsaturated fatty acid, linoleic acid contains double bonds that can be susceptible to reaction with photochemically produced hydroxyl radicals and singlet oxygen in sunlit waters and on soil surfaces.[11] While specific environmental half-lives are not available, photo-oxidation may contribute to its overall degradation.
-
Bioaccumulation
The potential for a substance to accumulate in living organisms is a key consideration in environmental assessment.
-
Linoleic acid has a high octanol-water partition coefficient (Log Kₒw = 6.8), which suggests a potential for bioaccumulation.
-
However, as an essential fatty acid, it is readily metabolized by most organisms for energy or incorporated into cellular structures.[12]
-
An estimated Bioconcentration Factor (BCF) for linoleic acid is 56. This value suggests a moderate potential for bioconcentration in aquatic organisms. The rapid metabolism and elimination are expected to limit significant long-term bioaccumulation.
Table 2: Summary of Environmental Fate and Transport of this compound
| Process | Compartment | Expected Fate | Justification |
| Dissociation | Water | Rapid dissociation into Ca²⁺ and linoleate anions. | Salt of a weak acid and strong base. |
| Transport | Air | Negligible | Very low vapor pressure. |
| Water | Partitioning to suspended solids and sediment. | Low water solubility, high Log Kₒw. | |
| Soil | Immobile | High estimated Log Kₒc; strong adsorption to organic matter.[7] | |
| Degradation | Soil & Water | Readily Biodegradable | Linoleic acid passes ready biodegradability tests. |
| Water & Soil Surface | Potential for photo-oxidation. | Unsaturated structure is susceptible to photolysis.[11] | |
| Water | Abiotic hydrolysis is not significant. | Stable under environmental pH conditions.[9] | |
| Bioaccumulation | Aquatic Organisms | Moderate potential, but limited by metabolism. | BCF of 56; readily metabolized as a fatty acid.[12] |
Mandatory Visualizations
The following diagrams illustrate the key environmental processes and a typical workflow for assessing the environmental fate of a substance like this compound.
Caption: Environmental fate pathway of this compound.
Caption: Workflow for Environmental Fate Assessment.
Experimental Protocols
The following sections describe the principles of the standardized OECD (Organisation for Economic Co-operation and Development) test guidelines relevant to determining the environmental fate parameters of this compound.
Water Solubility (OECD Guideline 105)
This guideline determines the saturation mass concentration of a substance in water at a given temperature.[10][13]
-
Principle: A known amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Methodologies:
-
Flask Method: Suitable for substances with solubilities above 10 mg/L. A supersaturated solution is created by adding an excess of the substance to water in a flask. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). After equilibration, the mixture is centrifuged or filtered to remove undissolved particles, and the concentration in the clear aqueous phase is measured.[14][15]
-
Column Elution Method: Suitable for substances with solubilities below 10 mg/L. A column is packed with an inert support material coated with an excess of the test substance. Water is pumped through the column at a slow, constant rate. The eluate is collected in fractions, and the concentration of the substance is measured until a plateau is reached, indicating saturation.[13][14]
-
-
Key Parameters: Test temperature (e.g., 20°C), equilibration time, analytical method for quantification, pH.
Soil Adsorption/Desorption (OECD Guideline 106)
This guideline is used to determine the adsorption coefficient (Kₑ or Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒc), which indicate the mobility of a chemical in soil.[16][17]
-
Principle: An aqueous solution of the test substance is added to a soil sample of known mass and characteristics. The mixture is agitated in a batch system until equilibrium is reached. The concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Methodology (Batch Equilibrium Method):
-
Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation or adsorption to the test vessel walls.[16][17]
-
Screening Test (Tier 2): Adsorption is studied at a single concentration across multiple (typically five) different soil types that vary in organic carbon content, clay content, and pH. This allows for the calculation of Kₑ and Kₒc for each soil type.[18]
-
Desorption/Isotherm Studies (Tier 3): To assess the reversibility of adsorption, a desorption phase can be conducted by replacing a portion of the equilibrated aqueous phase with fresh solution and re-equilibrating. Adsorption isotherms can also be generated by running the experiment at multiple concentrations to determine the Freundlich adsorption coefficient (Kₑ).[17][18]
-
-
Analysis: The concentration of the test substance in the aqueous phase is typically measured using methods like HPLC or LC-MS. For radiolabelled substances, liquid scintillation counting is used.[19]
Ready Biodegradability (OECD Guideline 301)
This set of guidelines provides screening methods to determine if a chemical is "readily biodegradable," meaning it is expected to undergo rapid and ultimate degradation in the environment.[9][20]
-
Principle: A small amount of the test substance is dissolved in an aqueous mineral medium, which is then inoculated with microorganisms (e.g., from activated sludge). The mixture is incubated under aerobic conditions in the dark for 28 days. Biodegradation is monitored by measuring the consumption of oxygen or the production of carbon dioxide.[21][22]
-
Common Methods:
-
CO₂ Evolution Test (OECD 301B): Measures the amount of CO₂ produced during the degradation of the test substance. The cumulative CO₂ is compared to the theoretical maximum (ThCO₂).[21]
-
Manometric Respirometry Test (OECD 301F): Measures the oxygen consumed by the microorganisms during degradation. The uptake is compared to the theoretical oxygen demand (ThOD).
-
-
Pass Criteria: A substance is considered readily biodegradable if it achieves >60% of its ThOD or ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the theoretical maximum has been reached.[9][21]
n-Octanol/Water Partition Coefficient (OECD Guideline 107)
This guideline describes the shake-flask method for determining the octanol-water partition coefficient (Kₒw or Pₒw), a key indicator of a substance's lipophilicity and bioaccumulation potential.[11]
-
Principle: The Kₒw is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.
-
Methodology (Shake Flask Method):
-
A solution of the test substance is prepared in either n-octanol or water (whichever is more suitable).
-
Measured volumes of n-octanol and water are placed in a vessel with a known amount of the test substance. For ionizable substances like linoleic acid, the aqueous phase should be buffered to a pH where the neutral form dominates.
-
The vessel is agitated (shaken) at a constant temperature until equilibrium is achieved.
-
The two phases are separated, typically by centrifugation, to prevent emulsion formation.[11]
-
The concentration of the test substance in both the n-octanol and water phases is accurately measured using a suitable analytical technique (e.g., GC, HPLC).
-
The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (Log Kₒw). The test is usually performed with varying solvent ratios to ensure consistency.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Calcium and Magnesium in Groundwater and Drinking Water on the Health of Inhabitants of the Slovak Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. log KOC - ECETOC [ecetoc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cc.ut.ee [cc.ut.ee]
- 14. WO2018007022A1 - Process for preparing fatty acids by ester hydrolysis - Google Patents [patents.google.com]
- 15. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. cc.ut.ee [cc.ut.ee]
- 18. Effects of diets enriched in linoleic acid and its peroxidation products on brain fatty acids, oxylipins, and aldehydes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reliable QSAR for estimating Koc for persistent organic pollutants: correlation with molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurogypsum.org [eurogypsum.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Unraveling the Structure of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a compound of interest in various industrial and pharmaceutical applications.[1][2][3] Its potential roles span from food additives to components in drug delivery systems. A thorough understanding of its solid-state properties, including its crystal structure, is paramount for optimizing its function and formulation. This technical guide provides a comprehensive overview of the current knowledge on the synthesis and characterization of this compound, with a focus on the analytical techniques employed to elucidate its structure.
While a definitive, publicly available single-crystal structure of this compound has yet to be reported, this guide outlines the established methodologies for its preparation and analysis, providing a foundational framework for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C36H62CaO4 | [4][5] |
| Molecular Weight | 598.95 g/mol | [4][5] |
| IUPAC Name | calcium;(9Z,12Z)-octadeca-9,12-dienoate | [4] |
| CAS Number | 19704-83-7 | [1][4] |
| Physical State | Paste/Powder | [4][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a precipitation reaction involving a soluble linoleate salt and a calcium salt. The following protocol is adapted from established methods for preparing metallic salts of fatty acids.
Materials:
-
Linoleic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Calcium chloride (CaCl2)
-
Deionized water
Procedure:
-
Saponification: Dissolve linoleic acid in ethanol. In a separate container, prepare a solution of sodium hydroxide or potassium hydroxide in deionized water. Slowly add the alkaline solution to the linoleic acid solution while stirring to form the sodium or potassium linoleate soap.
-
Precipitation: Prepare an aqueous solution of calcium chloride. Add the calcium chloride solution dropwise to the linoleate soap solution under continuous agitation. A white precipitate of this compound will form.
-
Isolation and Purification: The precipitate is collected by filtration (e.g., using a Buchner funnel). The collected solid is then washed repeatedly with deionized water to remove any unreacted salts and impurities.
-
Drying: The purified this compound is dried in a vacuum oven at a controlled temperature to remove residual water and solvent.
Characterization Techniques
XRPD is a fundamental technique to assess the crystallinity and phase purity of the synthesized this compound.
Methodology:
-
Sample Preparation: A small amount of the dried this compound powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides information about the crystalline phases present. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase transitions of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an inert crucible (e.g., alumina).
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. This can reveal information about dehydration, desolvation, and decomposition processes.
-
DSC Analysis: The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference. This can identify phase transitions such as melting, crystallization, and solid-state transitions.
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and confirm the formation of the salt.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Collection: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured.
-
Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. The characteristic peaks for the carboxylate group (COO-) will confirm the formation of the calcium salt.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Current Status of Crystal Structure Analysis
To date, a comprehensive single-crystal X-ray diffraction study of this compound, which would provide definitive data on its crystal system, space group, and precise atomic coordinates, has not been reported in publicly accessible crystallographic databases. Consequently, detailed quantitative data on bond lengths and angles within the crystal lattice are not available.
The lack of a solved crystal structure presents a significant knowledge gap. Future research efforts should focus on growing single crystals of this compound of sufficient quality for single-crystal X-ray diffraction analysis. Such a study would be invaluable for a complete understanding of its solid-state properties and would greatly benefit its application in materials science and pharmaceutical development. The structural information would enable computational modeling and a deeper understanding of its interactions with other molecules, paving the way for more rational design and formulation strategies.
References
- 1. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geo.arizona.edu [geo.arizona.edu]
- 3. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]
- 5. Crystallography Open Database: Browse the COD [crystallography.net]
- 6. GSRS [gsrs.ncats.nih.gov]
In Vitro Cytotoxicity of Calcium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium linoleate, the salt of the essential omega-6 fatty acid linoleic acid, is a compound of interest in various biological contexts. While extensive research exists on the individual roles of calcium and linoleic acid in cellular processes, including cytotoxicity, direct quantitative data and established protocols for the in vitro assessment of this compound are not widely documented in publicly available literature. This technical guide synthesizes the current understanding of the cytotoxic potential of its constituent components to provide a framework for investigating the in vitro effects of this compound. We present detailed, adaptable experimental protocols for cytotoxicity assessment, explore the probable signaling pathways involved in its mechanism of action, and offer a structured approach for researchers to systematically evaluate this compound.
Introduction
Linoleic acid, an unsaturated fatty acid, is known to influence cellular viability, with some studies indicating its pro-apoptotic effects in certain cancer cell lines.[1] Calcium is a ubiquitous second messenger, and its intracellular concentration is a critical regulator of apoptosis, primarily through its influence on the endoplasmic reticulum (ER) and mitochondria.[2] The combination of these two moieties in the form of this compound presents a compound with potential cytotoxic properties that warrant investigation. This guide provides a comprehensive overview of the methodologies and potential mechanisms to consider when studying the in vitro cytotoxicity of this compound.
Quantitative Cytotoxicity Data: A Framework for Investigation
Table 1: Proposed Framework for Quantitative Cytotoxicity Assessment of this compound
| Parameter | Description | Example Cell Lines | Suggested Concentration Range (µM) | Time Points (hours) |
| Cell Viability | Percentage of viable cells post-treatment | Jurkat (T-cell leukemia), Raji (B-cell lymphoma), Human lymphocytes[3] | 10 - 500 | 24, 48, 72 |
| IC50 Value | Concentration inducing 50% inhibition of cell growth | Breast cancer cell lines (e.g., MCF-7, MDA-MB-231), Lung cancer cell lines (e.g., A549), Colon cancer cell lines (e.g., HT-29)[4] | To be determined experimentally | 48, 72 |
| Apoptosis Rate | Percentage of apoptotic cells (early and late) | Any susceptible cell line identified in viability assays | IC50 and 2x IC50 | 24, 48 |
| Caspase Activity | Fold change in caspase-3/7, -8, -9 activity | Any susceptible cell line identified in viability assays | IC50 | 6, 12, 24 |
Detailed Experimental Protocols
The following protocols are foundational methods for assessing the in vitro cytotoxicity of this compound.
Preparation of this compound for Cell Culture
Given that this compound is poorly soluble in aqueous media, proper preparation is critical for accurate in vitro studies. While a standardized protocol for cell culture is not available, a general approach can be adapted from methods for other fatty acid salts and a patent for conjugated this compound synthesis.[5][6]
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol or DMSO to create a stock solution.
-
Complexation with BSA: To enhance solubility and delivery to cells, complex the this compound solution with bovine serum albumin (BSA).
-
Prepare a stock solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).
-
Incubate at 37°C for at least 30 minutes to allow for complexation.
-
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm filter. The prepared this compound-BSA complex can then be diluted to the desired final concentrations in cell culture medium.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound-BSA complex. Include wells with BSA alone as a vehicle control and untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
-
Cell Lysis: Treat cells with this compound, and at the desired time points, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3).
-
Incubation: Incubate at room temperature to allow the caspase to cleave the substrate.
-
Measurement: Measure the resulting luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to untreated controls.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Logical Relationships in Cytotoxicity
Caption: Logical flow of this compound-induced cytotoxicity.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Potential Mechanisms of Action
The cytotoxic effects of this compound are likely to be a composite of the actions of both calcium and linoleic acid.
Endoplasmic Reticulum Stress
Saturated fatty acids have been shown to induce ER stress by depleting luminal calcium stores.[12] This disruption in calcium homeostasis can trigger the Unfolded Protein Response (UPR).[13] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP.[14] It is plausible that the fatty acid component of this compound could initiate a similar cascade.
Mitochondrial-Mediated Apoptosis
The transfer of calcium from the ER to the mitochondria is a critical step in the induction of apoptosis.[15] An overload of mitochondrial calcium can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors such as cytochrome c into the cytosol.[1][16] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[17]
Direct Effects of Linoleic Acid
Linoleic acid itself can influence intracellular signaling pathways. It has been shown to increase intracellular calcium concentration, which can directly activate calcium-dependent enzymes and contribute to the apoptotic process.[18] Furthermore, some studies suggest that linoleic acid can modulate the expression of genes related to the cell cycle, apoptosis, and oxidative stress.[3]
Conclusion
While direct experimental evidence for the in vitro cytotoxicity of this compound is limited, a strong theoretical framework based on the known biological activities of calcium and linoleic acid suggests its potential as a cytotoxic agent. This guide provides researchers with the necessary protocols and conceptual understanding to systematically investigate its effects. Future studies should focus on establishing dose-response relationships in various cell lines, elucidating the specific signaling pathways involved, and exploring its potential for therapeutic applications. The provided workflows and hypothesized pathway diagrams offer a roadmap for such investigations.
References
- 1. Mitochondrial Ca2+ and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 6. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 7. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reduced Endoplasmic Reticulum Luminal Calcium Links Saturated Fatty Acid-Mediated Endoplasmic Reticulum Stress and Cell Death in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Endoplasmic-Reticulum Calcium Depletion and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Calcium-induced calpain mediates apoptosis via caspase-3 in a mouse photoreceptor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
The Influence of Calcium Linoleate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the effects of linoleic acid on gene expression. However, direct studies on calcium linoleate are limited. This guide synthesizes the available information on linoleic acid, which serves as a proxy for understanding the potential effects of this compound, a salt of linoleic acid. The biological activity is presumed to be primarily driven by the linoleate anion.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and by extension its salt, this compound, are recognized as important signaling molecules that can modulate a variety of cellular processes through the regulation of gene expression. This technical guide provides an in-depth overview of the known effects of linoleate on gene expression, with a focus on key signaling pathways, and presents relevant quantitative data and experimental methodologies. Understanding these mechanisms is crucial for researchers in drug development and various scientific fields exploring the therapeutic and physiological effects of fatty acids.
Core Signaling Pathways Modulated by Linoleate
Linoleic acid influences gene expression through several interconnected signaling pathways. The primary mechanisms involve its role as a ligand for nuclear receptors and its impact on intracellular calcium signaling, which in turn activates downstream transcription factors.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Linoleic acid and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2]
-
Activation: Upon binding to linoleic acid, PPARs form a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[3]
References
- 1. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of Linoleic Acid by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice [mdpi.com]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Calcium Linoleate Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of calcium linoleate nanoparticles. These nanoparticles, formed from the salt of the essential fatty acid linoleic acid and calcium, are of increasing interest in the fields of drug delivery and biomaterials due to their biocompatibility and potential for encapsulating therapeutic agents.
Application Notes
This compound nanoparticles are lipid-based nanoparticles that can be synthesized through various methods, including precipitation and emulsion techniques. Their amphiphilic nature, arising from the hydrophobic hydrocarbon tail of linoleic acid and the hydrophilic calcium head, allows them to self-assemble into stable nanostructures in aqueous environments. This property makes them promising carriers for a range of therapeutic molecules, particularly those with poor water solubility.[1][2]
The primary advantages of using this compound nanoparticles in drug delivery include their potential for enhanced bioavailability, controlled release of encapsulated drugs, and targeted delivery to specific tissues.[1][3] The fatty acid component may also offer intrinsic therapeutic benefits.
Key Characteristics and Applications:
-
Drug Delivery: These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profiles.[1][4]
-
Biocompatibility: Composed of naturally occurring substances (calcium and linoleic acid), these nanoparticles are expected to have low toxicity.[1]
-
Topical Formulations: Their lipid nature makes them suitable for incorporation into creams and gels for dermal and transdermal drug delivery.
-
Nutraceuticals: They can be used to enhance the stability and absorption of lipophilic vitamins and other nutritional supplements.
Experimental Protocols
Two primary methods for the synthesis of this compound nanoparticles are presented below: a direct precipitation method and an oil-in-water emulsion method.
Protocol 1: Synthesis via Direct Precipitation
This method relies on the reaction of a soluble calcium salt with a soluble linoleate salt in an aqueous solution, leading to the precipitation of this compound nanoparticles.
Materials:
-
Linoleic acid
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Centrifuge
-
Ultrasonicator
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Linoleate Solution:
-
Dissolve a specific amount of linoleic acid in ethanol.
-
In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution to the linoleic acid solution while stirring continuously to form sodium linoleate.
-
-
Precipitation of this compound Nanoparticles:
-
Prepare an aqueous solution of calcium chloride.
-
While vigorously stirring the sodium linoleate solution, add the calcium chloride solution dropwise.
-
A white precipitate of this compound will form immediately.
-
-
Purification:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the washing step three times to remove any unreacted precursors.
-
After the final wash, resuspend the nanoparticles in a suitable solvent or lyophilize for storage.
-
Protocol 2: Synthesis via Oil-in-Water (O/W) Emulsion Method
This method involves the formation of an oil-in-water emulsion where the oil phase contains linoleic acid, followed by the addition of a calcium source to induce nanoparticle formation at the oil-water interface.[5][6][7]
Materials:
-
Linoleic acid
-
Calcium chloride (CaCl₂)
-
A suitable surfactant (e.g., Tween 80, Poloxamer 188)
-
A suitable oil (e.g., medium-chain triglycerides)
-
Deionized water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve linoleic acid and the drug to be encapsulated (if any) in the chosen oil.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while homogenizing at high speed or sonicating to form a stable oil-in-water nanoemulsion.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of calcium chloride.
-
Add the calcium chloride solution dropwise to the nanoemulsion under continuous stirring. The calcium ions will react with the linoleic acid at the surface of the oil droplets, forming this compound nanoparticles.
-
-
Purification:
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the surfactant and unreacted precursors.
-
The purified suspension can be used directly or lyophilized for long-term storage.
-
Characterization of this compound Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their physicochemical properties.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of this compound by identifying the characteristic vibrational bands of the carboxylate group and the aliphatic chain.[8]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[8]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the nanoparticles.[8]
Data Presentation
The following table summarizes hypothetical but representative data for this compound nanoparticles synthesized by the two methods described.
| Parameter | Precipitation Method | Emulsion Method |
| Average Particle Size (nm) | 150 ± 25 | 200 ± 30 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 5 | -30 ± 6 |
| Drug Encapsulation Efficiency (%) | N/A (for empty NPs) | 85 ± 7 (for a model hydrophobic drug) |
| Morphology (from TEM) | Spherical aggregates | Individual spherical |
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of this compound nanoparticles.
References
- 1. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides [mdpi.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of calcium alginate nanoparticles using water-in-oil (W/O) nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenrm.uenr.edu.gh [jenrm.uenr.edu.gh]
Application Notes and Protocols: Formulation of Calcium Linoleate for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of the essential fatty acid linoleic acid, presents a promising biocompatible and biodegradable material for the development of novel drug delivery systems.[1] Its amphiphilic nature, arising from the combination of a divalent calcium cation and two long-chain fatty acid anions, allows for the formation of stable nanostructures capable of encapsulating a wide range of therapeutic agents. These nanoparticle systems offer the potential for enhanced drug solubility, controlled release, and targeted delivery, thereby improving therapeutic efficacy while minimizing systemic side effects.[2][3]
This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles for drug delivery applications.
Formulation of Drug-Loaded this compound Nanoparticles
This section outlines a protocol for the preparation of drug-loaded this compound nanoparticles using a modified solvent evaporation/precipitation method. This technique is suitable for the encapsulation of hydrophobic drugs.
Materials and Reagents
-
Linoleic acid (high purity)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Chloroform
-
Hydrophobic drug of interest
-
Deionized water
-
Surfactant (e.g., Polysorbate 80, Pluronic F68)
Experimental Protocol: Synthesis of this compound Nanoparticles
-
Preparation of Sodium Linoleate:
-
Dissolve a specific amount of linoleic acid in anhydrous ethanol.
-
In a separate container, prepare an equimolar solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the linoleic acid solution under constant stirring to form sodium linoleate.
-
-
Drug Encapsulation:
-
Dissolve the hydrophobic drug of interest in the ethanolic sodium linoleate solution.
-
-
Nanoparticle Precipitation:
-
Prepare an aqueous solution of calcium chloride. The molar ratio of calcium chloride to sodium linoleate should be 1:2.
-
Under vigorous stirring, add the calcium chloride solution dropwise to the drug-loaded sodium linoleate solution.
-
The formation of a milky-white precipitate of this compound nanoparticles encapsulating the drug will be observed.
-
-
Solvent Evaporation and Purification:
-
The resulting nanoparticle suspension is stirred at room temperature to allow for the evaporation of ethanol.
-
The nanoparticles are then collected by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove any unreacted precursors and impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then lyophilized to obtain a dry powder.
-
Experimental Workflow
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[1]
Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticles.
-
Protocol:
-
Resuspend the this compound nanoparticles in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Analyze the sample using a DLS instrument.
-
The zeta potential is measured to assess the surface charge and predict the stability of the nanoparticle suspension. A zeta potential of ±30 mV is generally considered stable.[1]
-
Morphology
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the nanoparticles.
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a sample stub (for SEM).
-
Allow the sample to air-dry.
-
For SEM, the sample may be sputter-coated with a conductive material (e.g., gold).
-
Image the sample using the electron microscope.
-
Drug Loading and Encapsulation Efficiency
-
Method: The amount of drug encapsulated within the nanoparticles is determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the drug-loaded nanoparticles from the aqueous supernatant by centrifugation.
-
Measure the concentration of the free drug in the supernatant.
-
Lyse the nanoparticle pellet using a suitable solvent (e.g., chloroform) to release the encapsulated drug.
-
Measure the concentration of the drug in the lysed solution.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Data Presentation: Physicochemical Properties
| Parameter | Symbol | Typical Value Range |
| Mean Particle Size (nm) | - | 100 - 300 |
| Polydispersity Index | PDI | < 0.3 |
| Zeta Potential (mV) | ζ | -20 to -40 |
| Drug Loading (%) | DL | 5 - 15 |
| Encapsulation Efficiency (%) | EE | > 70 |
In Vitro Drug Release Studies
In vitro drug release studies are performed to evaluate the rate and mechanism of drug release from the this compound nanoparticles.[4]
Experimental Protocol: Dialysis Method
-
Preparation:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a pH mimicking physiological conditions).
-
Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Seal the dialysis bag and place it in a larger container with a known volume of the release medium.
-
-
Release Study:
-
Maintain the setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium from the outer container and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation: Drug Release Kinetics
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 65 |
| 12 | 80 |
| 24 | 95 |
Note: The above data is illustrative and will vary depending on the specific drug and formulation.
Different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) can be applied to the release data to understand the mechanism of drug release.[5][6]
Proposed Cellular Uptake and Signaling Pathway
The cellular uptake of this compound nanoparticles is anticipated to occur via endocytosis. Once inside the cell, the nanoparticles can be broken down, releasing the encapsulated drug and calcium and linoleate ions, which can participate in cellular signaling pathways.
Signaling Pathway Diagram
Description of the Pathway
-
Cellular Uptake: The this compound nanoparticle is taken up by the cell through endocytosis, forming an endosome.
-
Endosomal Escape/Lysosomal Fusion: The endosome may fuse with a lysosome, where the acidic environment and enzymes can lead to the degradation of the nanoparticle.
-
Drug and Component Release: The encapsulated drug, calcium ions (Ca²⁺), and linoleate are released into the cytoplasm.
-
Drug Action: The released drug then interacts with its intracellular target to exert its therapeutic effect.
-
Signaling Cascade:
-
Linoleic acid has been shown to activate Phospholipase C (PLC).[7]
-
PLC, in turn, generates inositol trisphosphate (IP₃).[8]
-
IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8]
-
The increase in intracellular Ca²⁺ concentration, from both the nanoparticle and the ER, can activate various downstream signaling pathways involving proteins like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), influencing cellular processes such as proliferation, apoptosis, and gene expression.[9]
-
Conclusion
This compound nanoparticles represent a versatile and promising platform for the delivery of therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate these novel drug delivery systems. Further in vivo studies are warranted to fully elucidate their therapeutic potential and biocompatibility.
References
- 1. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Calcium Linoleate as a Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a lipophilic surfactant primarily used to form stable water-in-oil (W/O) emulsions. Its structure, featuring a divalent calcium ion and two long-chain fatty acid tails, makes it an effective emulsifying agent for a variety of applications, including pharmaceuticals, cosmetics, and food products. The presence of the calcium ion is known to enhance the stability of W/O emulsions by reducing water droplet size and decreasing the attractive forces between droplets.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a primary surfactant in the formulation of water-in-oil emulsions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C36H62CaO4 | [4][5][6] |
| Molecular Weight | 598.95 g/mol | [6][7] |
| Appearance | White to light yellow powder | [8] |
| Solubility | Insoluble in water; Soluble in oils and nonpolar solvents | Inferred from chemical structure |
| Estimated HLB Value | < 10 (indicative of a W/O emulsifier) | Inferred from chemical structure and behavior of similar metallic soaps |
| Emulsion Type | Primarily Water-in-Oil (W/O) | [1][2] |
Mechanism of Emulsification
This compound functions as a surfactant by adsorbing at the oil-water interface, reducing the interfacial tension between the two immiscible phases. The lipophilic tails of the linoleate molecules orient themselves into the oil phase, while the polar head, containing the calcium ion, is positioned towards the water phase. This arrangement creates a steric barrier that prevents the coalescence of the dispersed water droplets, thus stabilizing the emulsion.
The divalent nature of the calcium ion can also contribute to the stability of the emulsion by bridging the hydrophilic heads of the surfactant molecules, creating a more rigid and stable interfacial film.[1][3] The addition of electrolytes, such as calcium salts, to the aqueous phase of a W/O emulsion has been shown to improve stability by reducing droplet size and interfacial tension.[1][2][3]
Application Notes
This compound's ability to form stable W/O emulsions makes it a valuable ingredient in a range of applications:
-
Pharmaceuticals: In topical drug delivery, W/O emulsions can provide a sustained release of active pharmaceutical ingredients (APIs) and enhance skin hydration. The occlusive nature of the external oil phase can also improve the penetration of certain drugs.[9] this compound can be particularly useful for formulating with lipophilic APIs.
-
Cosmetics: Due to their water-resistant properties, W/O emulsions are ideal for sunscreens, long-lasting foundations, and protective creams.[9][10] The rich, moisturizing feel of these emulsions also makes them suitable for night creams and products for dry skin.
-
Food Industry: While less common than O/W emulsions, W/O emulsions are used in products like margarine and low-fat spreads. This compound can be used to create stable W/O emulsions for the encapsulation of water-soluble nutrients or flavors.[1][11] A composition containing calcium conjugated linoleate has been developed as a feed additive to improve meat and egg quality.[8]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of a water-in-oil emulsion using this compound as the primary surfactant.
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol is based on the general principles of W/O emulsion formation.[9][12]
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
-
Optional: Co-surfactant, viscosity modifier, active ingredients, preservatives
Equipment:
-
Homogenizer (e.g., high-shear mixer, microfluidizer)
-
Beakers
-
Magnetic stirrer and stir bar
-
Water bath or heating plate
Procedure:
-
Phase Preparation:
-
Oil Phase: Disperse the this compound and any other oil-soluble components (co-surfactants, waxes) in the oil phase. Heat the mixture to 70-75°C with gentle stirring until all components are dissolved and the mixture is uniform.
-
Aqueous Phase: Dissolve any water-soluble components (electrolytes, active ingredients) in deionized water. Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine water droplets within the oil phase. The exact time and speed of homogenization will need to be optimized for the specific formulation.
-
-
Cooling:
-
Transfer the emulsion to a beaker with gentle stirring and allow it to cool to room temperature.
-
If adding any temperature-sensitive ingredients (e.g., fragrances, certain active ingredients), incorporate them when the emulsion has cooled to below 40°C.
-
-
Final Product:
-
Once cooled, the emulsion is ready for characterization and stability testing.
-
Protocol 2: Characterization of the W/O Emulsion
1. Droplet Size Analysis:
-
Method: Laser diffraction or dynamic light scattering.
-
Procedure: Dilute a small sample of the emulsion in a suitable oil (the continuous phase) and measure the droplet size distribution.
-
Expected Outcome: A narrow, monomodal distribution of water droplets, typically in the micrometer or sub-micrometer range for a stable emulsion.
2. Viscosity Measurement:
-
Method: Rotational viscometer.
-
Procedure: Measure the viscosity of the emulsion at different shear rates to determine its flow behavior.
-
Expected Outcome: W/O emulsions are often non-Newtonian and exhibit shear-thinning behavior.
3. Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. A stable emulsion will show no signs of creaming or coalescence.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours). This assesses its stability under temperature fluctuations.
-
Long-Term Storage: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for any changes in appearance, droplet size, or viscosity over time.
Visualizations
Experimental Workflow for W/O Emulsion Preparation
Caption: Workflow for preparing a W/O emulsion using this compound.
Factors Influencing W/O Emulsion Stability
Caption: Key factors influencing the stability of W/O emulsions.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Effect of calcium salts and surfactant concentration on the stability of water-in-oil (w/o) emulsions prepared with polyglycerol polyricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. GSRS [precision.fda.gov]
- 8. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 9. letsmakebeauty.com [letsmakebeauty.com]
- 10. Formulating W/O Emulsions w/out Worry! | Gattefossé [gattefosse.com]
- 11. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
Application of Calcium Linoleate in Animal Feed Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of the omega-6 fatty acid linoleic acid, is a valuable nutritional supplement in animal feed formulations. Its primary advantage lies in its "rumen-protected" nature, particularly beneficial for ruminant species like cattle, sheep, and goats. The formation of calcium salts renders the fatty acids less susceptible to biohydrogenation by rumen microbes. This allows for the targeted delivery of linoleic acid to the small intestine for absorption, where it can exert its physiological effects. These effects include modulation of milk fat composition, improvement of meat quality, and potential influences on reproductive performance and overall animal health. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the utilization of this compound in animal feed.
Application Notes
The supplementation of animal diets with this compound can lead to a variety of outcomes depending on the species, dosage, and overall diet composition. Key applications include:
-
Modification of Milk Fatty Acid Profile: In dairy animals, dietary this compound can alter the fatty acid composition of milk. Specifically, it can increase the concentration of linoleic acid and its derivatives, including conjugated linoleic acid (CLA), in milk fat.[1][2] Some studies have shown that supplementation with calcium salts of fatty acids can lead to a decrease in the proportion of short and medium-chain fatty acids, while increasing the proportion of long-chain fatty acids.[3]
-
Enhancement of Meat Quality: In meat-producing animals such as beef cattle and pigs, this compound supplementation can influence the fatty acid profile of muscle and adipose tissue.[4][5] This can lead to an increase in the deposition of polyunsaturated fatty acids (PUFAs), which is often considered a desirable trait for human consumption.[5] Furthermore, some studies suggest that supplementation with rumen-protected linoleic acid can improve marbling scores in beef cattle.[4]
-
Impact on Animal Performance: The effects of this compound on animal performance metrics such as growth rate and feed efficiency can be variable. Some studies in beef cattle have shown that supplementation with calcium salts of polyunsaturated fatty acids can lead to a greater average daily gain during the growing and finishing phases.[6][7] However, other studies have reported no significant effects on feedlot performance.[8] High levels of supplementation (e.g., 9% of dietary dry matter) with calcium salts of long-chain fatty acids have been shown to potentially decrease milk production in dairy cows.[9]
-
Reproductive Performance: There is evidence to suggest that dietary supplementation with calcium salts of linoleic and other unsaturated fatty acids can positively influence reproductive parameters in dairy cows, potentially by modulating prostaglandin synthesis.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of supplementing animal diets with calcium salts of linoleic acid or fatty acid mixtures rich in linoleic acid.
Table 1: Effects of Calcium Salts of Fatty Acids on Dairy Cow Performance and Milk Composition
| Parameter | Control Diet | Treatment Diet (Calcium Salt of Fatty Acids) | Percentage Change | Reference |
| Milk Fat Percentage | 3.39% | 2.54% (100 g/d Ca-CLA) | -25.1% | [2] |
| Milk Fat Yield | 1.24 kg/d | 0.95 kg/d (100 g/d Ca-CLA) | -23.4% | [2] |
| Milk Linoleic Acid (C18:2) | 2.15% of total FAs | 2.79% of total FAs (300 g/d CSFA) | +30% | [3] |
| Milk Oleic Acid (C18:1) | 27.6% of total FAs | 31.7% of total FAs (300 g/d CSFA) | +14.8% | [3] |
Note: CSFA = Calcium Salts of Fatty Acids; Ca-CLA = Calcium Salts of Conjugated Linoleic Acid. The specific composition of the fatty acid supplements varied between studies.
Table 2: Effects of Calcium Salts of Fatty Acids on Beef Cattle Performance and Carcass Characteristics
| Parameter | Control Diet | Treatment Diet (Calcium Salt of PUFA) | Absolute Change | Reference |
| Average Daily Gain (Growing Phase) | Lower | Greater | Not specified | [6][7] |
| Average Daily Gain (Finishing Phase) | Lower | Greater | Not specified | [6][7] |
| Hot Carcass Weight | Lower | Greater | Not specified | [6][7] |
| Marbling Score | Lower | Greater | Not specified | [6][7] |
Note: PUFA = Polyunsaturated Fatty Acids. The treatment involved a mixture of eicosapentaenoic, docosahexaenoic, and linoleic acids as calcium salts.
Experimental Protocols
Protocol 1: General Experimental Design for Animal Feeding Trials
This protocol outlines a general methodology for conducting a feeding trial to evaluate the effects of this compound supplementation in livestock.
1. Animal Selection and Acclimation:
- Select a homogenous group of animals based on species, breed, age, weight, and physiological state (e.g., lactating dairy cows, finishing beef steers).
- House the animals in individual pens or in a manner that allows for individual feed intake measurement.
- Allow for an acclimation period of at least two weeks, during which all animals are fed a common basal diet. This helps to minimize the effects of prior dietary history.
2. Dietary Treatments:
- Formulate a basal diet that is isonitrogenous and isoenergetic across all treatment groups.
- The control group will receive the basal diet with no supplementation.
- The treatment group(s) will receive the basal diet supplemented with a specific dosage of this compound. The this compound can be top-dressed on the feed or incorporated into a total mixed ration (TMR). Dosages can vary, but common inclusion rates range from 1% to 5% of the dietary dry matter.
3. Feeding and Data Collection:
- Provide feed and water ad libitum.
- Record daily feed intake for each animal.
- Monitor animal health and record any abnormalities.
- Collect performance data relevant to the study objectives (e.g., milk yield and composition for dairy animals, body weight gain for meat animals). Milk samples are typically collected at regular intervals throughout the trial. For meat animals, carcass data is collected at the end of the trial after slaughter.
4. Sample Collection and Analysis:
- Milk: Collect milk samples and analyze for fat, protein, and lactose content. A subsample should be preserved for fatty acid analysis.
- Meat: After slaughter, collect samples of specific muscles (e.g., Longissimus dorsi) and adipose tissue.
- Blood: Collect blood samples via jugular venipuncture to analyze for metabolites and hormones related to lipid metabolism.
5. Statistical Analysis:
- Analyze the collected data using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effects of the dietary treatments.
Protocol 2: Fatty Acid Profile Analysis of Milk and Meat
This protocol describes the general steps for determining the fatty acid composition of milk and meat samples.
1. Lipid Extraction:
- For milk samples, fat can be isolated by centrifugation.
- For meat and adipose tissue, total lipids are extracted using a solvent system, a common method being the Folch extraction which utilizes a chloroform-methanol mixture. The Soxhlet method is also a valid technique for extracting intramuscular fat from meat samples.[10]
2. Fatty Acid Methylation:
- The extracted lipids are converted to fatty acid methyl esters (FAMEs) through a process of transesterification. This is a crucial step to make the fatty acids volatile for gas chromatography analysis. Common methods include acid-catalyzed (e.g., using methanolic HCl or BF3 in methanol) or base-catalyzed (e.g., using sodium methoxide) methylation.[11]
3. Gas Chromatography (GC) Analysis:
- The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
- A capillary column with a polar stationary phase is typically used for the separation of FAMEs.
- The identification of individual fatty acids is achieved by comparing their retention times with those of known standards.
4. Data Expression:
- The concentration of each fatty acid is typically expressed as a percentage of the total fatty acids identified.
Signaling Pathways and Mechanisms
The metabolic effects of linoleic acid are mediated through its influence on the expression of key genes involved in lipid metabolism.
Caption: Proposed signaling pathway for the effect of dietary this compound on lipid metabolism in ruminants.
Dietary linoleic acid, particularly its conjugated isomers, can influence the expression of key lipogenic enzymes. Studies have shown that conjugated linoleic acid can inhibit the expression of genes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD).[12][13] This regulation is often mediated through transcription factors like sterol regulatory element-binding protein 1 (SREBP-1).[13] The downregulation of these genes leads to a reduction in de novo fatty acid synthesis in the mammary gland, which can contribute to the observed changes in milk fat composition.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of this compound in animal feed.
Caption: A generalized workflow for conducting animal feeding trials with this compound.
Conclusion
The use of this compound in animal feed formulation presents a promising strategy for modulating the fatty acid composition of animal-derived products and potentially improving animal performance. The rumen-protected nature of calcium salts of fatty acids is a key feature that allows for the effective delivery of linoleic acid to the animal's metabolic system. The provided application notes and protocols offer a framework for researchers and professionals to design and execute studies to further explore the benefits and mechanisms of action of this compound in animal nutrition. Careful consideration of the experimental design, including the specific dosage and the composition of the basal diet, is crucial for obtaining reliable and interpretable results.
References
- 1. Effect of dose of calcium salts of conjugated linoleic acid (CLA) on percentage and fatty acid content of milk fat in midlactation holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in milk fat in response to dietary supplementation with calcium salts of trans-18:1 or conjugated linoleic fatty acids in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of fatty acid profile of cow milk by calcium salts of fatty acids and its use in ice cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of rumen-protected, long chain fatty acid, calcium salt supplementation on total lipid, fatty acids, and related gene expression in Korean cattle [scielo.org.za]
- 5. Dietary conjugated linoleic acid alters fatty acid composition of pig skeletal muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of supplementing calcium salts of polyunsaturated fatty acids to late-gestating beef cows on performance and physiological responses of the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of supplementing calcium salts of polyunsaturated fatty acids to late-gestating beef cows on performance and physiological responses of the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of Fatty Acids in Intramuscular Fat of Beef by FT-MIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-10, cis-12 conjugated linoleic acid decreases lipogenic rates and expression of genes involved in milk lipid synthesis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress of Conjugated Linoleic Acid on Milk Fat Metabolism in Ruminants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Calcium linoleate as an antimicrobial agent against specific bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of calcium linoleate as a potential antimicrobial agent, with a focus on its activity against specific bacteria relevant to skin health and infectious diseases. This document includes a summary of available data, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action.
Antimicrobial Activity of this compound
This compound, the calcium salt of the polyunsaturated omega-6 fatty acid linoleic acid, has demonstrated noteworthy bactericidal properties, particularly against Gram-positive bacteria. The degree of unsaturation in the fatty acid chain appears to correlate with its antimicrobial efficacy, with linoleic acid derivatives showing enhanced activity.
Summary of Bactericidal Effects:
| Compound | Target Bacteria | Observed Effect |
| This compound | Staphylococcus aureus | Bactericidal activity observed.[1][2] |
| Staphylococcus epidermidis | Bactericidal activity observed.[1][3] | |
| Propionibacterium acnes (now Cutibacterium acnes) | Bactericidal activity observed.[1] |
Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound are not extensively reported in the available literature. The provided protocols outline the methodology to determine these values.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor water solubility of this compound, a stock solution must be prepared using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for antimicrobial susceptibility testing of insoluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a desired amount of this compound powder (e.g., 10 mg).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a precise volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the mixture vigorously until the this compound is completely dissolved.
-
This stock solution can be stored at -20°C for future use. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into the broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
In the first column of the 96-well plate, add a specific volume of the this compound stock solution to the growth medium to achieve the highest desired concentration. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.
-
Perform serial two-fold dilutions of the this compound solution across the microtiter plate by transferring half the volume from the previous well to the next.
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Visualizing Workflows and Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination of this compound.
Proposed Signaling Pathway for Antimicrobial Action
The precise signaling pathway of this compound's antimicrobial action is not fully elucidated. However, based on the known properties of fatty acids and calcium ions, a putative mechanism can be proposed. This model suggests a dual action involving membrane disruption and interference with intracellular calcium homeostasis.
Caption: Proposed antimicrobial mechanism of this compound.
References
Application Notes and Protocols for Testing the Bactericidal Efficacy of Calcium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of the polyunsaturated omega-6 fatty acid linoleic acid, has demonstrated notable bactericidal properties. Evidence suggests its efficacy against various bacterial strains, including those of clinical significance such as Staphylococcus aureus, Staphylococcus epidermidis, and Propionibacterium acnes.[1][2] The lipophilic nature of linoleic acid is believed to facilitate its interaction with bacterial cell membranes, leading to disruption and cell death. This document provides detailed protocols for evaluating the bactericidal efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Deviation |
| S. aureus (ATCC 29213) | ||||||
| E. coli (ATCC 25922) | ||||||
| P. acnes (ATCC 6919) | ||||||
| (Additional Strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MBC | Std. Deviation |
| S. aureus (ATCC 29213) | ||||||
| E. coli (ATCC 25922) | ||||||
| P. acnes (ATCC 6919) | ||||||
| (Additional Strains) |
Table 3: Time-Kill Kinetic Assay of this compound against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor water solubility of this compound, a suitable solvent must be used to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for such compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh a precise amount of this compound powder under sterile conditions.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Subsequent dilutions should be made in the appropriate bacteriological broth, ensuring the final DMSO concentration does not inhibit bacterial growth (typically ≤1% v/v). A solvent toxicity control should be included in all experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)
-
Sterile multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
The 11th well will serve as the growth control (no drug), and the 12th well as the sterility control (no bacteria).
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.
-
Inoculate wells 1 through 11 with 10 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] This test is a follow-up to the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Spreader or sterile beads
Protocol:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[8][9]
Materials:
-
This compound stock solution
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Sterile culture tubes or flasks
-
Sterile MHB
-
Incubator shaker
-
Sterile agar plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Prepare culture tubes with MHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto sterile agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[8]
Visualizations
Caption: Experimental workflow for assessing the bactericidal efficacy of this compound.
Caption: Proposed mechanism of bactericidal action of this compound.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. medkoo.com [medkoo.com]
- 3. Linoleic acid metabolism activation in macrophages promotes the clearing of intracellular Staphylococcus aureus - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of antibacterial activity of liposomal linolenic acid against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. Antimicrobial susceptibility testing of E. coli isolates [bio-protocol.org]
- 7. library.plu.edu [library.plu.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Calcium Linoleate in the Preparation of Calcium Oxide Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium oxide (CaO) nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility, biodegradability, and antimicrobial properties.[1][2][3] Their unique characteristics make them promising candidates for various applications, including as drug delivery agents.[2][4] One effective method for synthesizing CaO nanoparticles is through the thermal decomposition of calcium salts of fatty acids, such as calcium linoleate. This method offers a cost-effective and controllable route to produce nanoparticles with desired physicochemical properties.[5]
This document provides detailed application notes and protocols for the preparation of calcium oxide nanoparticles using this compound as a precursor. It covers the synthesis of the this compound precursor, its subsequent conversion to CaO nanoparticles via thermal decomposition, and protocols for drug loading and in vitro release studies, with a focus on ibuprofen and curcumin as model drugs.
Synthesis of Calcium Oxide Nanoparticles
The synthesis of CaO nanoparticles from this compound is a two-step process: first, the preparation of the this compound precursor, followed by its thermal decomposition (calcination) to yield CaO nanoparticles.
Protocol 1: Preparation of this compound Precursor
This protocol is adapted from a method for producing calcium salts of fatty acids.
Materials:
-
Linoleic acid
-
Calcium hydroxide (Ca(OH)₂)
-
Ethanol
-
Deionized water
-
Lipase (optional, for enzymatic method)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add linoleic acid and ethanol.
-
Addition of Calcium Hydroxide: While stirring, slowly add a stoichiometric amount of calcium hydroxide to the linoleic acid solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours with continuous stirring to ensure complete reaction.
-
Filtration and Washing: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate, this compound, is collected by filtration. Wash the precipitate several times with ethanol and then with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the collected this compound in an oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved. The final product is a fine white powder.
Protocol 2: Thermal Decomposition of this compound to CaO Nanoparticles
This protocol is based on the thermal decomposition of calcium carboxylates.
Materials:
-
This compound powder (from Protocol 1)
Equipment:
-
Muffle furnace
-
Ceramic crucible
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound powder into a ceramic crucible.
-
Calcination: Place the crucible in a muffle furnace. Heat the sample to the desired calcination temperature (e.g., 600-800°C) at a controlled ramp rate (e.g., 5-10°C/min).
-
Isothermal Treatment: Hold the sample at the set calcination temperature for a specific duration (e.g., 1-3 hours) to ensure complete decomposition of the this compound into calcium oxide.
-
Cooling: After the calcination period, turn off the furnace and allow the sample to cool down to room temperature naturally within the furnace.
-
Collection: Once cooled, carefully remove the crucible from the furnace. The resulting white powder is calcium oxide nanoparticles. Store the nanoparticles in a desiccator to prevent reaction with atmospheric moisture and carbon dioxide.
Characterization of CaO Nanoparticles
The synthesized CaO nanoparticles should be characterized to determine their physicochemical properties.
| Parameter | Technique | Typical Results |
| Crystallite Size & Phase | X-ray Diffraction (XRD) | The average crystallite size can be calculated using the Debye-Scherrer equation. XRD patterns should confirm the cubic crystal structure of CaO.[6][7] |
| Morphology & Particle Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | SEM and TEM images reveal the shape (typically spherical or near-spherical) and size distribution of the nanoparticles.[7] |
| Surface Area & Porosity | Brunauer-Emmett-Teller (BET) Analysis | BET analysis provides information on the specific surface area, pore volume, and average pore diameter, which are crucial for drug loading capacity. |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | FTIR spectra can confirm the formation of CaO and the absence of organic precursors. |
Quantitative Data on CaO Nanoparticles
The properties of the synthesized CaO nanoparticles are highly dependent on the calcination conditions. The following tables summarize typical data obtained from the characterization of CaO nanoparticles prepared by thermal decomposition methods.
Table 1: Effect of Calcination Temperature on Crystallite Size of CaO Nanoparticles
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| 500 | ~24 | [6] |
| 600 | ~24 | [6] |
| 650 | 43.14 | [7] |
Note: Data may vary depending on the specific precursor and experimental conditions.
Table 2: Surface Properties of CaO Nanoparticles
| Parameter | Value | Reference |
| BET Surface Area | Varies with synthesis method | [7][8] |
| Mean Pore Diameter | Mesoporous range (2-50 nm) | [8] |
| Pore Volume | Varies with synthesis method | [7][8] |
Application in Drug Delivery
CaO nanoparticles can be utilized as carriers for various therapeutic agents. Their porous structure allows for the loading of drugs, which can then be released in a controlled manner.
Protocol 3: Drug Loading on CaO Nanoparticles (Ibuprofen and Curcumin)
This protocol describes a general method for loading ibuprofen and curcumin onto CaO nanoparticles.
Materials:
-
Synthesized CaO nanoparticles
-
Ibuprofen
-
Curcumin
-
Ethanol (or other suitable solvent)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Equipment:
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Solution Preparation: Prepare stock solutions of ibuprofen and curcumin in a suitable solvent like ethanol.
-
Nanoparticle Dispersion: Disperse a known amount of CaO nanoparticles in the drug solution.
-
Loading: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the adsorption of the drug onto the nanoparticles.
-
Separation: After the loading period, centrifuge the suspension to separate the drug-loaded nanoparticles from the solution.
-
Quantification of Loaded Drug: Carefully collect the supernatant and measure the concentration of the unloaded drug using a UV-Vis spectrophotometer at the respective maximum absorbance wavelength for ibuprofen or curcumin.
-
Calculation of Loading Efficiency and Capacity:
-
Drug Loading (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Table 3: Drug Loading on CaO Nanoparticles
| Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Ibuprofen | ~48 (after 24h) | Not specified | [9] |
| Curcumin | ~55 (after 24h) | Not specified | [9] |
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method for studying the in vitro release of drugs from CaO nanoparticles.
Materials:
-
Drug-loaded CaO nanoparticles
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Equipment:
-
Beakers
-
Magnetic stirrer
-
Incubator or water bath at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded CaO nanoparticles in a specific volume of PBS (pH 7.4) and place it inside a dialysis bag.
-
Release Study Setup: Suspend the sealed dialysis bag in a larger volume of PBS (the release medium) in a beaker.
-
Incubation: Place the beaker in an incubator or a shaking water bath maintained at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizations
Experimental Workflow
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosynthesis and Characterization of Calcium Oxide Nanoparticles from Citrullus colocynthis Fruit Extracts; Their Biocompatibility and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 6. pakbs.org [pakbs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of calcium oxide microparticles and nanoparticles: A comparative study of spontaneous adsorption for drug loading [morressier.com]
Application Note: Quantification of Calcium Linoleate in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a compound of interest in various fields, including pharmaceuticals, food science, and cosmetics.[][2] Its quantification in complex matrices such as biological tissues, pharmaceutical formulations, or food products is crucial for quality control, stability studies, and understanding its physiological effects. This document provides detailed protocols for the quantification of this compound by analyzing its constituent parts: calcium and linoleic acid. The methods described are Atomic Absorption Spectroscopy (AAS) for calcium and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for linoleic acid.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of the different analytical methods for the determination of calcium and linoleic acid, which together allow for the quantification of this compound.
| Parameter | Atomic Absorption Spectroscopy (AAS) for Calcium | High-Performance Liquid Chromatography (HPLC-DAD) for Linoleic Acid | Gas Chromatography-Mass Spectrometry (GC-MS) for Linoleic Acid (as FAME) |
| Principle | Measures the absorption of light by free calcium atoms in a flame. | Separates linoleic acid from other components based on its polarity, followed by UV detection. | Separates the volatile methyl ester of linoleic acid based on its boiling point and mass-to-charge ratio. |
| Limit of Detection (LOD) | ~1 µg per sample[3] | 0.21–0.35 ng[4] | Not explicitly found, but generally in the low ng to pg range. |
| Limit of Quantification (LOQ) | 0.005 µ g/injection for cis-9,trans-11 isomer[5] | Not explicitly found, but typically follows LOD. | Not explicitly found, but typically follows LOD. |
| Linearity Range | 0 to 2.8 µg/mL (in diluted samples)[6] | r > 0.9999 between 0.02 x 10⁻³ to 2 mg/mL[5] | Good linearity is generally achievable with appropriate standards. |
| Recovery | Dependent on sample preparation, but generally high with proper digestion. | Mean recovery of 96% for CLA cis-9,trans-11 triglyceride.[5] | Dependent on extraction and derivatization efficiency. |
| Sample Preparation | Acid digestion or ashing.[3] | Hydrolysis and liquid-liquid extraction.[4] | Hydrolysis, extraction, and derivatization to Fatty Acid Methyl Esters (FAMEs).[7] |
| Advantages | High sensitivity and specificity for calcium, relatively low cost.[8] | No derivatization required, good for isomer separation.[9] | High sensitivity and selectivity, provides structural information.[10] |
| Disadvantages | Indirect method for this compound, potential for chemical interferences.[8] | Lower sensitivity compared to GC-MS for some applications. | Requires derivatization, which can introduce errors.[11] |
Experimental Protocols
Sample Preparation from Complex Matrices
The initial step for all methods is the effective extraction and preparation of the sample to isolate the analytes of interest.
Protocol for Hydrolysis and Extraction of Fatty Acids and Calcium:
-
Weighing: Accurately weigh 50-100 mg of the homogenized complex matrix (e.g., tissue, cream, food sample) into a screw-cap glass tube.
-
Hydrolysis:
-
Add 1 mL of 1M potassium hydroxide (KOH) in methanol and 1 mL of 2M KOH in water.[4]
-
For samples containing conjugated linoleic acid, flush the tube with argon or nitrogen to prevent oxidation.[4]
-
Seal the tube and heat at 80°C for 1 hour (or leave overnight at room temperature) to hydrolyze the this compound and other lipids.[4]
-
-
Acidification: After cooling to room temperature, add 1.5 mL of deionized water and acidify the mixture to a pH of approximately 2 with 6M hydrochloric acid (HCl).[4] This step protonates the fatty acids and dissolves the calcium ions.
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1.5 mL of dichloromethane, vortexing for 1 minute, and centrifuging to separate the phases.[4]
-
Carefully collect the lower organic layer (containing free fatty acids) using a Pasteur pipette.
-
Repeat the extraction three more times with 1.5 mL of dichloromethane each time.[4]
-
Pool the organic extracts. This fraction will be used for HPLC or GC-MS analysis of linoleic acid.
-
The remaining aqueous phase contains the calcium ions and can be used for AAS analysis.
-
Quantification of Calcium by Atomic Absorption Spectroscopy (AAS)
This method determines the total calcium content in the sample.
Protocol:
-
Sample Preparation for AAS:
-
Take the aqueous phase from the extraction step. If the sample was not hydrolyzed, an acid digestion is required. For this, weigh the sample, add concentrated nitric acid, and heat until the sample is dissolved. Then, add perchloric acid and heat until dense white fumes appear.[3]
-
Quantitatively transfer the aqueous phase or the digested sample to a 100 mL volumetric flask.
-
Add 20 mL of a 25 g/L lanthanum chloride solution. This acts as a releasing agent to overcome interferences from phosphates.[8][12]
-
Dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Calibration:
-
Prepare a series of calcium standard solutions (e.g., 0, 2, 4, 6, 8 mg/L) from a certified stock solution.[12]
-
Each standard should contain the same concentration of lanthanum chloride and acid as the samples.[12]
-
Aspirate the standards into the AAS and record the absorbance values to generate a calibration curve.
-
-
Sample Measurement:
-
Aspirate the prepared sample solutions into the AAS and record the absorbance.
-
Determine the concentration of calcium in the sample from the calibration curve.
-
-
Calculation of this compound:
-
Calculate the mass of calcium in the original sample.
-
Convert the mass of calcium to the mass of this compound using their respective molecular weights (Ca: 40.08 g/mol ; this compound: 598.95 g/mol ).[]
-
Quantification of Linoleic Acid by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of underivatized linoleic acid.
Protocol:
-
Sample Preparation for HPLC:
-
Take the pooled organic extracts from the initial sample preparation.
-
Dry the extract over anhydrous sodium sulfate.[4]
-
Evaporate the solvent under a stream of nitrogen at a temperature below 35°C.[4]
-
Re-dissolve the residue in a known volume (e.g., 0.5 mL) of hexane.[4]
-
Centrifuge the solution to remove any particulates and transfer the clear supernatant to an HPLC vial.[4]
-
-
Instrumental Analysis:
-
Instrument: HPLC system with a photodiode array detector (DAD).
-
Column: Two 5 µm Chrompac ChromSpher Lipids columns (250 x 4.6 mm) in series are recommended for good separation of fatty acid isomers.[4]
-
Mobile Phase: 1.6% acetic acid and 0.0125% acetonitrile in hexane.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 233 nm for conjugated linoleic acid isomers.[5] For non-conjugated linoleic acid, detection can be performed at lower wavelengths (around 200-210 nm), though sensitivity might be lower.
-
-
Calibration:
-
Prepare a series of standard solutions of linoleic acid in hexane.
-
Inject the standards into the HPLC system and record the peak areas to generate a calibration curve.
-
-
Sample Measurement:
-
Inject an appropriate volume (5–95 µL) of the prepared sample solution into the HPLC.[4]
-
Identify the linoleic acid peak by its retention time compared to the standard.
-
Quantify the amount of linoleic acid in the sample using the calibration curve.
-
-
Calculation of this compound:
-
Calculate the mass of linoleic acid in the original sample.
-
Convert the mass of linoleic acid to the mass of this compound (assuming a 2:1 molar ratio of linoleate to calcium).
-
Quantification of Linoleic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive method that requires derivatization of the fatty acid.
Protocol:
-
Sample Preparation and Derivatization:
-
Take the dried residue of the organic extract as prepared for HPLC.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol to the dried extract in a test tube.[7]
-
Heat the mixture at 50°C for 10 minutes.[7]
-
Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst, followed by 5 mL of water.[7]
-
Extract the FAMEs with two 5 mL portions of hexane.[7]
-
Dry the combined hexane layers over anhydrous sodium sulfate and evaporate the solvent.[7]
-
Re-dissolve the FAMEs in a known volume of hexane for GC-MS analysis.
-
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A fused silica capillary column such as a 30m x 0.25mm i.d. x 0.20 µm film thickness column is suitable.[13]
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Calibration:
-
Prepare standard solutions of linoleic acid methyl ester in hexane.
-
Analyze the standards to create a calibration curve based on the peak area of the characteristic ions.
-
-
Sample Measurement:
-
Inject the derivatized sample into the GC-MS.
-
Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum.
-
Quantify using the calibration curve.
-
-
Calculation of this compound:
-
Calculate the mass of linoleic acid methyl ester and convert it to the mass of linoleic acid.
-
Convert the mass of linoleic acid to the mass of this compound.
-
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 2. medkoo.com [medkoo.com]
- 3. cdc.gov [cdc.gov]
- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. aocs.org [aocs.org]
- 8. csun.edu [csun.edu]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcium- Determination by AAS | OIV [oiv.int]
- 13. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
Application Note: Gas Chromatography Analysis of Fatty Acids from Calcium Linoleate
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a comprehensive protocol for the quantitative analysis of fatty acids, specifically linoleic acid, from calcium linoleate using Gas Chromatography with Flame Ionization Detection (GC-FID). The method involves the liberation of free fatty acids from the calcium salt, followed by derivatization to fatty acid methyl esters (FAMEs) for enhanced volatility and improved chromatographic separation.[1][2][3] This protocol is designed for accuracy and reproducibility, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.
Principle
The analysis of fatty acids by gas chromatography requires a derivatization step to convert the non-volatile fatty acids into volatile FAMEs.[2][4][5] The overall process involves three key stages:
-
Acidification: this compound is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate salt, liberating the free linoleic acid.[6]
-
Derivatization (Esterification): The free fatty acid is converted to its corresponding methyl ester. This is commonly achieved using a catalyst such as Boron Trifluoride (BF₃) in methanol.[7][8] This reaction, known as esterification, increases the volatility of the analyte, making it suitable for GC analysis.[9]
-
GC-FID Analysis: The resulting FAMEs are separated on a polar capillary column and detected by a Flame Ionization Detector (FID).[10] Quantification is performed by comparing the peak area of the methyl linoleate to that of a known concentration of an internal standard.[4][7][11]
Experimental Protocols
Materials and Reagents
-
This compound Sample
-
Methyl Nonadecanoate (C19:0) or Triheptadecanoin (C17:0) (Internal Standard)[7][11][12]
-
Boron Trifluoride-Methanol solution (12-14% w/w)[8]
-
Hydrochloric Acid (HCl), 3N in Methanol[13]
-
Hexane or Heptane, GC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)[8]
-
Saturated Sodium Chloride (NaCl) solution[8]
-
Deionized Water
-
Volumetric flasks, pipettes, and micro-syringes
-
Reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with FID
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
Preparation of Internal Standard (IS) Stock Solution
-
Accurately weigh approximately 100 mg of Methyl Nonadecanoate (C19:0) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with hexane or heptane.
-
This creates a stock solution of approximately 1 mg/mL. Store at 4°C.
Sample Preparation Protocol
-
Weighing: Accurately weigh 20-25 mg of the this compound sample into a 10 mL reaction vial.
-
Internal Standard Addition: Add 1.0 mL of the Internal Standard stock solution to the vial.
-
Liberation of Free Fatty Acid: Add 1 mL of 3N methanolic HCl. Cap the vial tightly and vortex.
-
Derivatization: Add 2 mL of 12% w/w Boron Trifluoride-Methanol solution. Cap the vial tightly and heat at 60°C for 10 minutes in a heating block or water bath.[8]
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure the FAMEs are extracted into the hexane (upper organic) layer.
-
Allow the layers to separate. If separation is slow, centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[8]
Derivatization Reaction
Caption: Esterification of linoleic acid to methyl linoleate.
GC-FID Instrumental Conditions
The following table outlines the recommended starting conditions for the GC-FID analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-Wax, Omegawax, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, 1.0 mL/min constant flow[12] |
| Oven Program | Initial: 120°C (hold 1 min), Ramp: 10°C/min to 210°C, then 5°C/min to 230°C (hold 5 min)[10] |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250°C[10][12] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[10] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C[10] |
| Detector Gases | Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup (He): 30 mL/min[10] |
Data Presentation and Quantification
Typical Retention Times
The retention times for the FAMEs will vary depending on the exact GC conditions and column used. A well-separated chromatogram should be obtained where the internal standard and methyl linoleate peaks are fully resolved.
| Compound | Fatty Acid Notation | Expected Retention Time (min) |
| Methyl Linoleate | C18:2 | ~12.5 - 13.5 |
| Methyl Nonadecanoate (IS) | C19:0 | ~14.0 - 15.0 |
Quantitative Analysis
The amount of linoleic acid in the original sample is calculated using the internal standard method. The concentration is proportional to the ratio of the peak area of the analyte to the peak area of the internal standard.
Calculation Formula:
Weight % Linoleic Acid = ( (Area_Linoleate / Area_IS) * (Weight_IS / Weight_Sample) ) * RF * 100
Where:
-
Area_Linoleate: Peak area of methyl linoleate.
-
Area_IS: Peak area of the internal standard (methyl nonadecanoate).
-
Weight_IS: Weight (mg) of the internal standard added.
-
Weight_Sample: Weight (mg) of the this compound sample.
-
RF: Response Factor. For initial analysis, RF can be assumed to be 1. For higher accuracy, it should be determined experimentally using standards of known concentration.
Sample Data Table
The following table presents example data from a hypothetical analysis of three batches of this compound.
| Sample ID | Weight Sample (mg) | Weight IS (mg) | Area Methyl Linoleate | Area IS | Calculated Linoleic Acid (%) |
| Batch A-01 | 20.5 | 1.02 | 1,550,400 | 850,200 | 89.0 |
| Batch A-02 | 21.1 | 1.02 | 1,610,800 | 855,100 | 90.1 |
| Batch B-01 | 20.8 | 1.02 | 1,595,300 | 852,500 | 91.8 |
Conclusion
This application note details a robust and reliable GC-FID method for the quantitative determination of fatty acids from this compound. The protocol, which includes sample acidification, derivatization to FAMEs, and GC analysis, provides a clear pathway for accurate assessment.[2][6] The use of an internal standard ensures high precision, making this method highly suitable for quality control in drug development and manufacturing environments. Proper optimization of GC parameters is crucial for achieving the best separation and results.[14]
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.organomation.com [blog.organomation.com]
- 6. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 7. Quantitative determination of linoleic acid in infant formulas by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. iltusa.com [iltusa.com]
- 10. agilent.com [agilent.com]
- 11. Quantitative determination of linoleic acid in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Calcium linoleate
Application Note and Protocol for the HPLC Analysis of Calcium Linoleate
This document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the drug development field.
Introduction
This compound is the calcium salt of linoleic acid, an unsaturated omega-6 fatty acid. Accurate quantification of this compound is crucial in various applications, including pharmaceuticals, food science, and cosmetics. This application note describes a robust HPLC method for the determination of linoleate from this compound after conversion to its free fatty acid form. The method utilizes reversed-phase chromatography with UV detection.
Principle
Direct analysis of this compound by HPLC is challenging due to its salt nature. Therefore, the protocol involves an initial sample preparation step to release the free linoleic acid. This is achieved by acidification, which protonates the carboxylate group of linoleate, making it amenable to reversed-phase HPLC separation. The free linoleic acid is then separated on a C18 column and quantified using a UV detector.
Experimental Protocols
Sample Preparation: Conversion of this compound to Free Linoleic Acid
This protocol describes the conversion of this compound to free linoleic acid, a necessary step for HPLC analysis.
Materials and Reagents:
-
This compound sample
-
Hydrochloric acid (HCl), 6M solution
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC vials
Procedure:
-
Weighing: Accurately weigh approximately 50-100 mg of the this compound sample into a centrifuge tube.
-
Acidification: Add 1.5 mL of deionized water to the sample, followed by the addition of 6M HCl dropwise until the pH of the solution is approximately 2.[1] This step ensures the complete conversion of the calcium salt to free linoleic acid.
-
Extraction: Add 4 mL of dichloromethane to the tube and vortex vigorously for 2 minutes to extract the free fatty acids.[1]
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh dichloromethane to ensure complete recovery of the linoleic acid.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the dichloromethane under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 35°C.[1]
-
Reconstitution: Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis of Linoleic Acid
This protocol outlines the chromatographic conditions for the separation and quantification of linoleic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid to ensure the fatty acid remains in its protonated form.[2]
-
Solvent A: Water with 0.1% Acetic Acid
-
Solvent B: Acetonitrile with 0.1% Acetic Acid
-
-
Gradient Elution: A linear gradient can be optimized as follows: start with a certain percentage of Solvent B, and increase it over time to elute the more hydrophobic compounds. A typical gradient might be:
-
0-10 min: 70% B
-
10-25 min: 70% to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV detector set at 205 nm for underivatized fatty acids.[2] For higher sensitivity, derivatization with a chromophore like p-bromophenacyl bromide can be performed, with detection at 254 nm.[2]
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of linoleic acid and other fatty acids.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Linoleic Acid | ~14-15 | ~0.21-0.35 ng | ~0.42-3.06 ng | [1][3] |
| Oleic Acid | Varies | ~0.33 x 10⁻⁴ pg | - | [4] |
| Palmitic Acid | Varies | ~0.36 x 10⁻⁴ pg | - | [4] |
| Stearic Acid | Varies | ~0.16 x 10⁻⁴ pg | - | [4] |
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient profile. The provided values are indicative.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and rationale behind the key steps of the method.
Caption: Rationale for the analytical method development.
References
Application Notes and Protocols for Calcium Linoleate as a Feed Supplement to Increase Conjugated Linoleic Acid (CLA) in Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant research interest due to their potential health benefits in humans.[1] Ruminant-derived food products are the primary natural source of CLAs, which are formed as intermediates during the biohydrogenation of dietary unsaturated fatty acids by rumen microorganisms.[2] One of the most abundant and biologically active isomers is cis-9, trans-11 CLA.[3] Dietary supplementation of dairy cow rations with sources of linoleic acid, such as calcium linoleate, has been investigated as a strategy to enhance the CLA content of milk and dairy products.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a feed supplement to increase the CLA content in the milk of dairy cows. This document includes a summary of key quantitative data from relevant studies, detailed experimental protocols, and diagrams illustrating the underlying biological pathways and experimental workflows.
Mechanism of Action
The supplementation of dairy cow diets with this compound, a rumen-protected fat source, delivers linoleic acid to the small intestine, bypassing the extensive biohydrogenation in the rumen. This increased availability of linoleic acid and its biohydrogenation intermediates, particularly vaccenic acid (trans-11-18:1), serves as a precursor for endogenous synthesis of cis-9, trans-11 CLA in the mammary gland via the stearoyl-CoA desaturase (SCD) enzyme.[2]
Certain CLA isomers, notably trans-10, cis-12 CLA, have been shown to inhibit milk fat synthesis.[4][5] This occurs through the coordinated downregulation of the mRNA expression of key lipogenic enzymes involved in the de novo synthesis of fatty acids in the mammary gland.[4][6] This can lead to a phenomenon known as milk fat depression (MFD).[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation on milk composition and yield from various studies.
Table 1: Effect of this compound (CLA) Supplementation on Milk Fat and CLA Content
| Study Reference | Animal Model | Dosage of Ca-CLA ( g/day ) | Duration | Change in Milk Fat (%) | cis-9, trans-11 CLA in Milk Fat ( g/100g FA) | trans-10, cis-12 CLA in Milk Fat ( g/100g FA) |
| Giesy et al. (2002)[1] | Mid-lactation Holstein Cows | 50 | 5 days | -29% | Increased | Increased |
| Giesy et al. (2002)[1] | Mid-lactation Holstein Cows | 100 | 5 days | -34% | Increased | Increased |
| Selberg et al. (2004)[7] | Early lactation Holstein Cows | 90 (providing 30.4g CLA) | 20 weeks | -12.5% | - | - |
| Bernal-Santos et al. (2010)[8] | Lactating Dairy Cows | Not specified | Not specified | Decreased | - | - |
| Sáinz et al. (2008)[9] | Lactating Goats | 30, 60, 90 | 10 days | -19.8% to -32.3% (Exp 1), -17.5% to -49.3% (Exp 2) | - | Increased |
Table 2: Effect of this compound (CLA) Supplementation on Milk Yield and Other Parameters
| Study Reference | Animal Model | Dosage of Ca-CLA ( g/day ) | Change in Milk Yield ( kg/day ) | Change in Milk Protein (%) | Other Notable Effects |
| Selberg et al. (2004)[7] | Early lactation Holstein Cows | 90 (providing 30.4g CLA) | Tendency to increase by ~3 kg/d | No significant effect | Decreased short- and medium-chain fatty acids in milk fat. |
| Chouinard et al. (1999)[10] | Holstein Cows | 50, 100, 150 (abomasal infusion) | Little effect | No effect | Dramatic reduction in milk fat content and yield. |
| Motta et al. (2018)[11] | Lactating Holstein Dairy Cows | 120 | Increased by 3.04 kg/d | No significant effect | Increased serum glucose, cholesterol, and insulin. |
Experimental Protocols
General Animal Supplementation Protocol
This protocol is a generalized procedure based on methodologies reported in the cited literature.[1][7]
Objective: To evaluate the effect of dietary this compound supplementation on the CLA content of milk in lactating dairy cows.
Materials:
-
Lactating Holstein cows (multiparous, mid-to-early lactation)
-
Basal Total Mixed Ration (TMR)
-
This compound supplement (rumen-protected)
-
Individual feeding equipment (e.g., Calan gates)
-
Milk collection and sampling equipment
-
Blood collection tubes (for metabolic profiling)
Procedure:
-
Animal Selection and Acclimation: Select healthy, lactating Holstein cows. House them in a facility that allows for individual feeding and monitoring. Acclimate the cows to the basal TMR for a period of 1-2 weeks before the start of the experiment.
-
Experimental Design: A Latin square or completely randomized design is commonly used. For a Latin square design, cows are randomly assigned to a sequence of treatments.[1] Each experimental period consists of a treatment phase (e.g., 14-21 days) followed by a washout period (e.g., 7-14 days).
-
Diet Formulation and Supplementation: The basal TMR should be formulated to meet or exceed the nutritional requirements for lactating dairy cows. The this compound supplement is top-dressed or mixed into the TMR daily at the specified dosage (e.g., 50-120 g/day ).[1][11] The control group receives a diet without the CLA supplement or with a placebo (e.g., calcium salts of palm oil).[7]
-
Data and Sample Collection:
-
Dry Matter Intake (DMI): Record the daily feed intake for each cow.
-
Milk Yield: Measure and record milk yield at each milking.
-
Milk Sampling: Collect composite milk samples from each cow at regular intervals (e.g., daily or weekly). Samples should be preserved (e.g., with bronopol) for compositional analysis and frozen for fatty acid analysis.
-
Blood Sampling: Collect blood samples via coccygeal venipuncture before feeding. Centrifuge to separate plasma or serum and store at -20°C for later analysis of metabolites (e.g., glucose, insulin, non-esterified fatty acids).[7]
-
-
Sample Analysis:
-
Milk Composition: Analyze milk samples for fat, protein, and lactose content using standard methods (e.g., infrared analysis).
-
Milk Fatty Acid Profile: Extract lipids from milk samples and prepare fatty acid methyl esters (FAMEs). Analyze the FAMEs using gas chromatography (GC) to determine the fatty acid profile, including the concentration of various CLA isomers.[12][13]
-
Analytical Protocol for CLA in Milk
This protocol outlines the key steps for the analysis of CLA in milk samples.[12][14]
Objective: To quantify the concentration of CLA isomers in milk fat.
Materials:
-
Milk samples
-
Reagents for lipid extraction (e.g., hexane, isopropanol)
-
Reagents for methylation (e.g., methanolic HCl or BF3-methanol)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., CP-Sil 88 or BPX-70).[14]
-
CLA standards
Procedure:
-
Lipid Extraction:
-
Thaw frozen milk samples to room temperature.
-
Extract total lipids from a known volume or weight of milk using a suitable solvent system (e.g., Folch or Rose-Gottlieb method).
-
-
Methylation:
-
Prepare fatty acid methyl esters (FAMEs) from the extracted lipids. This can be achieved by acid-catalyzed (e.g., with methanolic HCl) or base-catalyzed transesterification.[13]
-
-
Gas Chromatography (GC) Analysis:
-
Dissolve the FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the FAME solution into the GC.
-
Use an appropriate temperature program to separate the FAMEs on the capillary column.
-
Identify and quantify the CLA isomers by comparing their retention times and peak areas with those of certified CLA standards.
-
-
Data Expression: Express the CLA content as a percentage of total fatty acids or in mg/g of fat.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rumen biohydrogenation and mammary gland synthesis of CLA.
Caption: General experimental workflow for supplementation studies.
Caption: Logical flow from supplementation to increased milk CLA.
References
- 1. Effect of dose of calcium salts of conjugated linoleic acid (CLA) on percentage and fatty acid content of milk fat in midlactation holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential strategies to enhance conjugated linoleic acid content of milk and dairy products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an automated method for analysis of CLA in bovine milk - ProQuest [proquest.com]
- 4. Research Progress on the Mechanism of Milk Fat Synthesis in Cows and the Effect of Conjugated Linoleic Acid on Milk Fat Metabolism and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ag2.kku.ac.th [ag2.kku.ac.th]
- 6. Conjugated linoleic acid-induced milk fat depression in lactating ewes is accompanied by reduced expression of mammary genes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production responses of dairy cows to dietary supplementation with conjugated linoleic acid (CLA) during the transition period and early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 9. Effect of calcium salts of a mixture of conjugated linoleic acids containing trans-10, cis-12 in the diet on milk fat synthesis in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugated linoleic acids alter milk fatty acid composition and inhibit milk fat secretion in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugated linoleic acid (CLA) supplementation effects on performance, metabolic parameters and reproductive traits in lactating Holstein dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Conjugated Linoleic Acid in Milk and Milk Powder by Gas Chromatography [dairyst.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
Application Notes and Protocols for the Use of Calcium Linoleate in Reducing Methane Production in Ruminants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteric methane emission from ruminants is a significant contributor to greenhouse gases and represents a metabolic energy loss to the animal. Nutritional strategies to mitigate methane production are of increasing interest. Calcium linoleate, a rumen-protected salt of the polyunsaturated fatty acid linoleic acid, has emerged as a promising dietary supplement to reduce methanogenesis in ruminants. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, and detailed protocols for in vitro and in vivo evaluation.
Calcium salts of long-chain fatty acids, such as this compound, are designed to bypass the initial stages of rumen fermentation, thus preventing the rapid biohydrogenation of unsaturated fatty acids and minimizing the disruption of fiber digestion that can be caused by free fatty acids.[1][2] The gradual release of linoleic acid in the rumen has a dual effect on methane mitigation: it acts as a direct inhibitor to methanogenic archaea and redirects hydrogen atoms away from methanogenesis towards the biohydrogenation pathway of unsaturated fatty acids.[3][4]
Mechanism of Action
The primary mechanisms by which this compound reduces methane production in the rumen are:
-
Direct Inhibition of Methanogens: Unsaturated fatty acids, including linoleic acid, have been shown to have a direct toxic effect on the cell membranes of methanogenic archaea, the microorganisms responsible for producing methane in the rumen.[3][4] This leads to a reduction in their population and activity.
-
Hydrogen Sink through Biohydrogenation: The biohydrogenation of unsaturated fatty acids is a process that utilizes hydrogen. By providing a substrate for this process, linoleic acid competes with methanogenesis for available hydrogen in the rumen, thereby reducing the amount of hydrogen available for methane formation.
-
Shift in Volatile Fatty Acid (VFA) Production: Supplementation with this compound can lead to a shift in the rumen fermentation profile, favoring the production of propionate over acetate. The production of propionate is a hydrogen-consuming process, further reducing the hydrogen available for methanogens.
Figure 1: Simplified signaling pathway of methane reduction by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of calcium salts of long-chain fatty acids (CSFA), including linoleate, on methane production and other key parameters.
Table 1: In Vitro Effects of Calcium Salts of Long-Chain Fatty Acids (CSFA) from Linseed Oil on Methane Production and Rumen Fermentation [1][5][6][7]
| Parameter | Control (0% CSFA) | Low CSFA (2.25% DM) | High CSFA (4.50% DM) |
| Methane (mL/g DM) | 28.8 | 17.8 | 10.7 |
| Methane Reduction (%) | - | 38.2% | 63.0% |
| Acetate (mol/100 mol) | 65.4 | 63.1 | 61.8 |
| Propionate (mol/100 mol) | 21.3 | 23.5 | 24.9 |
| Acetate:Propionate Ratio | 3.07 | 2.68 | 2.48 |
| Total VFA (mmol/L) | 85.4 | 84.7 | 83.9 |
| Methanobrevibacter (relative abundance) | High | Moderate | Low |
| Protozoa (count) | High | Moderate | Low |
Table 2: In Vivo Effects of Calcium Soaps of Fatty Acid Mixtures on Methane Production in Cattle [4][8]
| Parameter | Basal Diet | Basal Diet + Ca-FA (300g/day) | Basal Diet + Ca-FA (600g/day) |
| Methane Production (L/day) | 250 | 232 | 227 |
| Methane Suppression (%) | - | 7.2% | 9.2% |
| Dry Matter Intake ( kg/day ) | 10.5 | 10.4 | 10.3 |
| NDF Digestibility (%) | 65.2 | 64.8 | 64.5 |
Experimental Protocols
In Vitro Batch Culture Fermentation Protocol
This protocol is designed to evaluate the effect of this compound on methane production and rumen fermentation parameters in a controlled laboratory setting.
Figure 2: Workflow for in vitro evaluation of this compound.
Materials:
-
Rumen fluid from at least two donor animals (fistulated or from a slaughterhouse).
-
Thermos flasks, pre-warmed to 39°C.
-
Cheesecloth or muslin.
-
CO₂ gas cylinder.
-
Water bath or incubator set at 39°C.
-
Fermentation bottles (e.g., 125 mL serum bottles) with gas-tight stoppers.
-
Gas-tight syringes.
-
pH meter.
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Substrate (e.g., a standard ruminant diet, ground to 1 mm).
-
This compound.
-
Buffer solution (e.g., McDougall's buffer or similar).
Procedure:
-
Rumen Fluid Collection: Collect rumen fluid and solid digesta from donor animals before their morning feeding to ensure a diverse and active microbial population. The fluid should be strained through four layers of cheesecloth into a pre-warmed thermos flask, with the headspace flushed with CO₂ to maintain anaerobic conditions.
-
Inoculum Preparation: In the laboratory, the collected rumen fluid should be kept at 39°C and continuously flushed with CO₂.
-
Medium Preparation: Prepare an anaerobic buffer solution. A common formulation is McDougall's buffer. The buffer should be warmed to 39°C and saturated with CO₂.
-
Incubation:
-
Weigh the substrate (e.g., 500 mg) and the desired amount of this compound into the fermentation bottles. A control group with no this compound and groups with varying concentrations should be included.
-
Add the buffer solution to the bottles (e.g., 40 mL).
-
Add the rumen fluid inoculum (e.g., 10 mL) to the bottles while continuously flushing with CO₂.
-
Seal the bottles with gas-tight stoppers and crimp seals.
-
-
Fermentation: Place the bottles in a shaking water bath or incubator at 39°C for a specified period, typically 24 or 48 hours.
-
Gas Measurement:
-
At the end of the incubation period, measure the total gas production using a pressure transducer or by displacement in a syringe.
-
Collect a headspace gas sample using a gas-tight syringe for methane analysis by GC.
-
-
Liquid Analysis:
-
After gas sampling, open the bottles and measure the pH of the fermentation fluid.
-
Collect a liquid sample and preserve it for VFA analysis (e.g., by adding metaphosphoric acid). Analyze the VFA concentrations by GC.
-
A subsample can be taken for microbial analysis (e.g., qPCR for methanogen populations).
-
In Vivo Respiration Chamber Protocol
This protocol is for evaluating the effect of dietary this compound on methane emissions from live animals using respiration chambers, considered the gold standard for in vivo measurements.[1][3]
Figure 3: Workflow for in vivo evaluation of this compound.
Materials and Equipment:
-
Ruminant animals (e.g., cattle, sheep).
-
Individual pens for controlled feeding.
-
A basal diet.
-
This compound.
-
Open-circuit respiration chambers.
-
Gas analyzers for methane, carbon dioxide, and oxygen.
-
Data acquisition system.
-
Equipment for measuring feed intake and animal weight.
Procedure:
-
Animal Selection and Adaptation: Select a group of animals of similar age, weight, and physiological state. House them in individual pens and adapt them to the basal diet for a period of at least two weeks.
-
Experimental Design: A crossover design is often used, where each animal receives all dietary treatments in a sequential order with washout periods in between. The treatments would typically be a control diet and one or more levels of this compound supplementation.
-
Treatment Period: Each treatment period should last for a sufficient duration to allow for the rumen microbial population to adapt, typically 2-3 weeks.
-
Respiration Chamber Measurement:
-
Towards the end of each treatment period, move the animals to the respiration chambers. Allow for an acclimatization period of 1-2 days in the chambers before starting measurements.
-
Measure gas exchange (methane, carbon dioxide, and oxygen) continuously over a 24- to 48-hour period.
-
Record feed and water intake accurately during the measurement period.
-
-
Data and Sample Collection:
-
Collect data on milk yield and composition (for dairy animals) or body weight gain (for beef animals).
-
Collect samples of feed offered and refused for nutritional analysis.
-
Rumen fluid samples can be collected via oral stomach tube or from fistulated animals to analyze VFA profiles and microbial populations.
-
-
Data Analysis: Calculate the daily methane production ( g/day ) and methane yield (g/kg of dry matter intake). Analyze the data statistically to determine the effect of this compound on methane emissions and animal performance.
Conclusion
This compound presents a viable and effective nutritional strategy for reducing enteric methane emissions in ruminants. The provided data and protocols offer a framework for researchers and professionals to further investigate and apply this compound in various production systems. Both in vitro and in vivo studies are crucial to fully understand its efficacy, optimal dosage, and long-term effects on animal health and productivity. Further research should focus on dose-response trials in different ruminant species and production systems to optimize its application for a more sustainable livestock industry.
References
- 1. Construction and Operation of a Respiration Chamber of the Head-Box Type for Methane Measurement from Cattle [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and construction of low-cost respiration chambers for ruminal methane measurements in ruminants [scielo.org.mx]
- 4. Methods for Measuring and Estimating Methane Emission from Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndsu.edu [ndsu.edu]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. The biohydrogenation of α-linoleic acid and oleic acid by rumen micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
Application Notes and Protocols: Calcium Linoleate as a Precursor for Polymer Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a renewable resource derived from vegetable oils, making it an attractive building block for biocompatible and biodegradable polymers. The incorporation of fatty acid moieties into polymer backbones can impart unique properties, such as hydrophobicity, self-assembly capabilities, and improved interaction with biological membranes. This document provides detailed application notes and protocols for the synthesis of polymers using a linoleic acid-derived monomer, with a focus on creating materials suitable for drug delivery applications. While the direct polymerization of calcium linoleate into well-defined polymers presents significant challenges, a more controlled and versatile approach involves the modification of linoleic acid into a polymerizable monomer, followed by a controlled polymerization technique. This allows for precise control over the polymer's molecular weight and architecture, which is crucial for drug delivery systems.
The protocols outlined below describe a robust pathway for synthesizing well-defined, amphiphilic block copolymers from a linoleate-based monomer. These polymers are designed to self-assemble into micelles, which can encapsulate hydrophobic therapeutic agents, enhancing their solubility and bioavailability.
Proposed Synthetic Pathway
The overall strategy involves a two-step process:
-
Monomer Synthesis: Linoleic acid is first converted into a methacrylate monomer to make it suitable for controlled radical polymerization techniques. This is a common and effective strategy for polymerizing monomers derived from natural products.
-
Controlled Polymerization: The linoleate-based monomer is then polymerized using Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. An amphiphilic block copolymer is created by sequentially polymerizing the linoleate monomer and a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA).
Experimental Protocols
Protocol 1: Synthesis of 2-(Linoleoyloxy)ethyl Methacrylate (LMA)
This protocol details the esterification of 2-hydroxyethyl methacrylate (HEMA) with linoleic acid to produce the polymerizable monomer, 2-(linoleoyloxy)ethyl methacrylate (LMA).
Materials:
-
Linoleic acid (99% purity)
-
2-Hydroxyethyl methacrylate (HEMA) (97% purity, stabilized)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a 500 mL round-bottom flask, dissolve linoleic acid (28.05 g, 0.1 mol) and HEMA (13.01 g, 0.1 mol) in 250 mL of anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Add DMAP (1.22 g, 0.01 mol) to the solution.
-
Slowly add a solution of DCC (22.70 g, 0.11 mol) in 50 mL of anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The formation of a white precipitate (dicyclohexylurea) will be observed. Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate sequentially with 100 mL of 0.1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to yield pure LMA.
-
Confirm the structure of the product using ¹H NMR and FTIR spectroscopy.
Protocol 2: Synthesis of Poly(LMA)-b-Poly(PEGMA) Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic block copolymer, where the hydrophobic block is poly(LMA) and the hydrophilic block is poly(PEGMA).
Materials:
-
2-(Linoleoyloxy)ethyl methacrylate (LMA) (from Protocol 1)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol )
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
1,4-Dioxane, anhydrous
Procedure:
Step 1: Synthesis of Poly(LMA) Macro-CTA
-
In a Schlenk flask, combine LMA (3.92 g, 10 mmol), CPAD (55.8 mg, 0.2 mmol), and ACVA (11.2 mg, 0.04 mmol) in 10 mL of anhydrous 1,4-dioxane. (Targeting a degree of polymerization of 50 for the first block).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 8 hours.
-
Stop the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of cold methanol.
-
Filter and dry the resulting polymer (P(LMA) macro-CTA) under vacuum at room temperature.
-
Analyze the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Step 2: Chain Extension with PEGMA to form P(LMA)-b-P(PEGMA)
-
In a Schlenk flask, dissolve the P(LMA) macro-CTA (e.g., 2.0 g, assuming a molecular weight of ~19,600 g/mol , 0.102 mmol) and PEGMA (5.1 g, 10.2 mmol) in 15 mL of anhydrous 1,4-dioxane. (Targeting a degree of polymerization of 100 for the second block).
-
Add ACVA (5.7 mg, 0.0204 mmol).
-
Deoxygenate the mixture with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
Terminate the polymerization as described previously.
-
Purify the block copolymer by dialysis against deionized water for 48 hours to remove unreacted PEGMA, and then lyophilize to obtain the pure P(LMA)-b-P(PEGMA).
-
Characterize the final block copolymer by GPC and ¹H NMR.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized polymers.
Table 1: Characteristics of LMA Monomer and P(LMA) Macro-CTA
| Parameter | Theoretical Value | Expected Experimental Value |
| LMA Monomer | ||
| Molecular Weight | 392.6 g/mol | N/A |
| Yield | - | > 85% |
| P(LMA) Macro-CTA | ||
| Target Mn | 19,600 g/mol | 18,000 - 21,000 g/mol |
| Polydispersity Index (PDI) | - | < 1.20 |
Table 2: Characteristics of P(LMA)-b-P(PEGMA) Block Copolymer
| Parameter | Theoretical Value | Expected Experimental Value |
| Target Mn | 69,600 g/mol | 65,000 - 75,000 g/mol |
| Polydispersity Index (PDI) | - | < 1.30 |
| Critical Micelle Concentration (CMC) | - | 5 - 20 mg/L |
| Micelle Size (Diameter) | - | 80 - 150 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of the amphiphilic block copolymer.
Caption: Workflow for the synthesis of P(LMA)-b-P(PEGMA).
Proposed Mechanism for Drug Delivery
This diagram illustrates the logical relationship of how the synthesized amphiphilic polymer can be utilized for drug delivery.
Caption: Proposed mechanism of drug delivery using micelles.
Applications in Drug Development
Polymers derived from linoleic acid are promising candidates for various applications in drug development:
-
Solubilization of Hydrophobic Drugs: The hydrophobic core of the self-assembled micelles can encapsulate poorly water-soluble drugs, improving their formulation and bioavailability.
-
Controlled Release: The polymer matrix can be designed to release the encapsulated drug in a sustained manner, reducing dosing frequency and improving patient compliance.
-
Targeted Delivery: The surface of the micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, enhancing efficacy and reducing off-target side effects.
-
Biocompatibility: The use of a naturally derived fatty acid is expected to result in polymers with good biocompatibility and biodegradability, reducing the risk of adverse immune reactions.
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of well-defined polymers from a linoleic acid-derived monomer. By employing controlled polymerization techniques like RAFT, it is possible to create advanced materials with tailored properties for drug delivery applications. The ability to precisely control the polymer architecture opens up numerous possibilities for designing sophisticated and effective drug delivery systems. Further research can focus on optimizing the polymer composition for specific drugs and exploring in vivo efficacy and safety.
Application of Calcium Linoleate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of the essential omega-6 fatty acid linoleic acid, is an innovative ingredient for cosmetic formulations, uniquely combining the skin-benefiting properties of both calcium and linoleic acid. Linoleic acid is a critical component of the epidermal barrier, contributing to the synthesis of ceramides, which are vital for maintaining skin hydration and integrity.[1][2] A deficiency in linoleic acid can lead to increased transepidermal water loss (TEWL), dryness, and scaling.[1] Calcium plays a fundamental role in regulating keratinocyte differentiation and proliferation, processes that are essential for the formation and maintenance of a healthy skin barrier.[3][4][5][6] The epidermal calcium gradient is a key signaling mechanism that governs the sequential differentiation of keratinocytes.[4][7][8]
This document provides detailed application notes on the hypothesized mechanisms of action of this compound in cosmetic formulations and offers experimental protocols to substantiate its efficacy in skin barrier enhancement, moisturization, and anti-inflammatory activity. Furthermore, this compound has demonstrated bactericidal activity against common skin bacteria such as Staphylococcus epidermidis, S. aureus, and P. acnes, suggesting its potential role in managing skin microflora.[9]
Hypothesized Mechanisms of Action
This compound is postulated to deliver dual benefits to the skin by providing both calcium and linoleic acid directly to the epidermis.
-
Skin Barrier Fortification: The linoleic acid component is expected to be incorporated into the skin's lipid matrix, serving as a precursor for ceramide synthesis.[2][10] This enhances the lipid barrier, reducing transepidermal water loss (TEWL) and improving the skin's resilience to external stressors. The calcium component is hypothesized to support the natural process of keratinocyte differentiation, which is crucial for the structural integrity of the stratum corneum.[4][5][6]
-
Enhanced Moisturization: By reinforcing the skin's lipid barrier, this compound helps to lock in moisture, leading to improved skin hydration. Its role in promoting a healthy stratum corneum further contributes to the skin's ability to retain water.
-
Anti-Inflammatory and Soothing Effects: Linoleic acid is known to possess anti-inflammatory properties.[2][11] It can be metabolized into compounds that modulate inflammatory pathways, potentially reducing redness and irritation. Recent studies have shown that linoleic acid can mitigate the effects of UV-induced inflammation and oxidative stress.
Signaling Pathways
The synergistic action of calcium and linoleic acid in this compound is thought to influence key signaling pathways in keratinocytes, leading to a fortified skin barrier.
Experimental Protocols and Data Presentation
To evaluate the efficacy of cosmetic formulations containing this compound, the following experimental protocols are recommended.
Assessment of Skin Barrier Function Enhancement
Objective: To measure the effect of a topical formulation containing this compound on the skin's barrier function by assessing Transepidermal Water Loss (TEWL).
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study with a duration of 28 days.
-
Subjects: A panel of 30 healthy volunteers with signs of dry skin or a compromised skin barrier.
-
Test Products:
-
Formulation A: Cream with 2% this compound.
-
Formulation B: Placebo cream (vehicle without this compound).
-
-
Procedure:
-
Baseline TEWL measurements are taken from designated areas on the forearms of each subject using a Tewameter®.
-
Subjects are instructed to apply the assigned test product to the designated forearm area twice daily.
-
TEWL measurements are repeated at day 14 and day 28 under controlled environmental conditions (temperature and humidity).
-
-
Data Analysis: The percentage change in TEWL from baseline is calculated for each formulation at each time point. Statistical significance is determined using a paired t-test or ANOVA.
Hypothetical Quantitative Data:
| Formulation | Baseline TEWL (g/m²/h) | Day 14 TEWL (g/m²/h) | Day 28 TEWL (g/m²/h) | % Reduction in TEWL (Day 28) |
| 2% this compound | 15.2 ± 2.5 | 12.1 ± 2.1 | 9.8 ± 1.9 | 35.5% |
| Placebo | 14.9 ± 2.8 | 14.5 ± 2.6 | 14.2 ± 2.7 | 4.7% |
Evaluation of Skin Moisturization
Objective: To quantify the moisturizing effect of a this compound-containing formulation on the skin.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Subjects: A panel of 30 healthy volunteers with dry skin.
-
Test Products:
-
Formulation A: Lotion with 1.5% this compound.
-
Formulation B: Placebo lotion.
-
-
Procedure:
-
Data Analysis: The increase in skin hydration from baseline is expressed in arbitrary Corneometer® units. Statistical analysis is performed to compare the two formulations.
Hypothetical Quantitative Data:
| Formulation | Baseline (Corneometer® Units) | 2 Hours Post-Application | 4 Hours Post-Application | 8 Hours Post-Application |
| 1.5% this compound | 35.4 ± 4.1 | 55.2 ± 5.3 | 50.1 ± 4.9 | 45.8 ± 4.5 |
| Placebo | 36.1 ± 3.9 | 42.3 ± 4.0 | 39.8 ± 3.8 | 37.2 ± 3.5 |
In Vitro Anti-Inflammatory Activity
Objective: To assess the potential of this compound to reduce the expression of pro-inflammatory cytokines in human keratinocytes.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured to 80% confluency.
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound (0.01%, 0.1%, 1%) for 24 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium for 6 hours.
-
A positive control (e.g., dexamethasone) and a negative control (untreated cells) are included.
-
-
Analysis: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Data Analysis: The percentage inhibition of cytokine release by this compound is calculated relative to the LPS-treated cells.
Hypothetical Quantitative Data:
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| Control (No LPS) | 50 ± 8 | - | 35 ± 6 | - |
| LPS only | 550 ± 45 | 0% | 480 ± 38 | 0% |
| 0.01% this compound + LPS | 420 ± 35 | 23.6% | 375 ± 30 | 21.9% |
| 0.1% this compound + LPS | 310 ± 28 | 43.6% | 280 ± 25 | 41.7% |
| 1% this compound + LPS | 225 ± 20 | 59.1% | 190 ± 18 | 60.4% |
| Dexamethasone + LPS | 180 ± 15 | 67.3% | 150 ± 12 | 68.8% |
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Formulation Considerations
This compound is a salt and its incorporation into cosmetic formulations requires careful consideration of stability and compatibility.
-
Emulsion Stability: In water-in-oil emulsions, the presence of calcium salts can enhance stability by reducing water droplet size and increasing the adsorption of the emulsifier at the oil-water interface.[14][15][16] However, in oil-in-water emulsions, it may be necessary to use appropriate stabilizers and chelating agents to prevent instability.
-
pH: The pH of the final formulation should be optimized to ensure the stability of this compound and other ingredients.
-
Compatibility: Compatibility studies should be conducted with other active ingredients in the formulation to ensure no adverse interactions.
Conclusion
This compound presents a promising multifunctional ingredient for cosmetic formulations, with hypothesized benefits for skin barrier enhancement, moisturization, and anti-inflammatory effects. The provided experimental protocols offer a framework for substantiating these claims and generating robust data for product development and marketing. Further research is warranted to fully elucidate the specific mechanisms of action of this compound on the skin and to explore its full potential in dermatological and cosmetic applications.
References
- 1. A Topical Anti-inflammatory Healing Regimen Utilizing Conjugated Linolenic Acid for Use Post-ablative Laser Resurfacing of the Face: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calcium-induced keratinocyte differentiation: Topics by Science.gov [science.gov]
- 4. Calcium regulation of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 5 Nutrients for Skin Barrier Function — Phoebe Ackland (BHSc Naturopath) [phoebeacklandnaturopath.com.au]
- 7. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 8. Skin Barrier and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US5443844A - Linoleic acid preparations for topical treatment of acne vulgaris - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of calcium salts and surfactant concentration on the stability of water-in-oil (w/o) emulsions prepared with polyglycerol polyricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
Calcium Linoleate as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is an organic compound with potential applications as a corrosion inhibitor.[1] Its utility in this regard stems from the combined action of the linoleate anion and the calcium cation. The linoleate, a long-chain carboxylate derived from a naturally occurring fatty acid, can adsorb onto metal surfaces, forming a protective hydrophobic layer. The calcium ion can further enhance this protective film, potentially through synergistic effects and the formation of insoluble precipitates that block active corrosion sites. This document provides an overview of the application of this compound as a corrosion inhibitor, including its proposed mechanism of action, relevant performance data from related compounds, and detailed experimental protocols for its evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is thought to inhibit corrosion involves the formation of a protective film on the metal surface. This process can be broken down into the following steps:
-
Dissociation: In an aqueous environment, this compound dissociates into calcium ions (Ca²⁺) and linoleate ions (C₁₈H₃₁O₂⁻).
-
Adsorption of Linoleate Ions: The carboxylate head of the linoleate ion has a strong affinity for the metal surface and adsorbs onto it. The long hydrocarbon tail orients away from the surface, creating a hydrophobic barrier that repels water and corrosive species.
-
Role of Calcium Ions: Calcium ions can interact with the adsorbed linoleate ions, enhancing the stability and density of the protective film.[2] Furthermore, in alkaline environments, calcium ions can precipitate as calcium hydroxide or calcium carbonate, which can passivate the metal surface and block cathodic sites.
-
Synergistic Effect: The combination of the organic linoleate film and the inorganic calcium compounds can lead to a synergistic inhibition effect, providing more effective corrosion protection than either component alone.[2]
Data Presentation: Performance of Linoleic Acid Derivatives as Corrosion Inhibitors
Quantitative data for this compound as a corrosion inhibitor is not extensively available in the public domain. However, studies on linoleic acid and its derivatives provide valuable insights into the potential performance of this compound. The following table summarizes key performance metrics from studies on related compounds.
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Technique | Reference |
| α-Linolenic Acid | 1018 Carbon Steel | 0.5 M H₂SO₄ | 600 | 97 | Potentiodynamic Polarization | --INVALID-LINK--[3] |
| α-Linolenic Acid | 1018 Carbon Steel | 0.5 M H₂SO₄ | 600 | 98 | EIS | --INVALID-LINK--[3] |
| Amide derivative of linoleic acid | Carbon Steel C45 | Not specified | 0.5 | High | Potentiodynamic Polarization | --INVALID-LINK--[4] |
| N,N'-bis(linoleamide) derivative | Carbon Steel C45 | Not specified | 0.01, 0.1, 0.5 | High | Potentiodynamic Polarization | --INVALID-LINK--[4] |
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, a series of electrochemical and surface analysis techniques should be employed.
Preparation of Test Specimens and Solutions
-
Metal Specimen Preparation:
-
Cut metal coupons (e.g., mild steel, carbon steel) to a standard size (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., up to 1200 grit).[5]
-
Degrease the specimens with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath.
-
Rinse with deionized water and dry with a stream of warm air.
-
Store in a desiccator until use.
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 3.5% NaCl solution, 0.5 M H₂SO₄).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, deionized water with a surfactant if necessary).
-
Add the desired concentrations of the this compound stock solution to the corrosive medium to prepare the test solutions.
-
Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl).
-
Potentiodynamic Polarization:
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density as a function of the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Immerse the three-electrode setup in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Surface Analysis
Surface analysis techniques are used to characterize the protective film formed on the metal surface.
-
Scanning Electron Microscopy (SEM):
-
Immerse metal specimens in the test solutions (with and without inhibitor) for a predetermined period (e.g., 24 hours).
-
Gently rinse the specimens with deionized water and dry them.
-
Mount the specimens on stubs and sputter-coat with a conductive material (e.g., gold, carbon) if necessary.
-
Examine the surface morphology of the specimens under the SEM to observe the effects of corrosion and the presence of a protective film.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Prepare specimens as for SEM analysis.
-
Analyze the surface of the specimens using XPS to determine the elemental composition and chemical states of the elements within the protective film. This can confirm the presence of calcium, carbon, and oxygen from the inhibitor.[6]
-
Visualization of Experimental Workflow and Inhibition Mechanism
The following diagrams illustrate the logical workflow for a corrosion inhibition study and the proposed signaling pathway for the action of this compound.
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on Synergistic Corrosion Inhibition Effect between Calcium Lignosulfonate (CLS) and Inorganic Inhibitors on Q235 Carbon Steel in Alkaline Environment with Cl− - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Studies of α-Linolenic Acid as Green Corrosion Inhibitor for Carbon Steel in 0.5 M Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability and Shelf-Life of Calcium Linoleate
Welcome to the Technical Support Center for Calcium Linoleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, formulation, and storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and extend the shelf-life of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
1. My this compound powder has turned yellow/brown. What is the cause and how can I prevent it?
-
Question: Why is my typically white to off-white this compound powder developing a yellow or brown discoloration over time?
-
Answer: Discoloration is a common indicator of oxidative degradation. The linoleate component of this compound contains two double bonds, making it susceptible to oxidation when exposed to oxygen, light, and heat. This process can be catalyzed by the presence of metal ions. The initial products of oxidation are colorless hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones that often have a yellow or brown color and may impart a rancid odor.
Troubleshooting and Prevention:
-
Storage: Store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[1] For long-term storage, keep it in a dry, dark place at low temperatures, such as -20°C.[1]
-
Antioxidants: Incorporate a suitable antioxidant into your formulation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tertiary Butylhydroquinone (TBHQ) are effective at scavenging free radicals and inhibiting the oxidation cascade.[2] Natural antioxidants such as tocopherols (Vitamin E) and flavonoids (e.g., quercetin, catechin) can also be considered.[3] The choice and concentration of the antioxidant should be optimized for your specific formulation.
-
Chelating Agents: If trace metal contamination is a concern (which can catalyze oxidation), consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your formulation.[4]
-
2. The physical form of my this compound powder has changed; it's clumping and caking. What should I do?
-
Question: My free-flowing this compound powder has become clumpy and difficult to handle. Why is this happening?
-
Answer: Caking and clumping of powders are primarily caused by moisture absorption.[5] this compound can be hygroscopic, meaning it can attract and hold water molecules from the surrounding environment. This absorbed moisture can lead to the formation of liquid bridges between particles, causing them to stick together. Temperature fluctuations can exacerbate this issue.
Troubleshooting and Prevention:
-
Humidity Control: Store the powder in a low-humidity environment. Using desiccants, such as silica gel, in the storage container can help maintain a dry atmosphere.[6][7]
-
Proper Sealing: Ensure that the container is always tightly sealed when not in use to prevent moisture ingress.[6]
-
Anti-caking Agents: The addition of a food-grade or pharmaceutical-grade anti-caking agent, such as silicon dioxide or calcium silicate, can help maintain the flowability of the powder by absorbing excess moisture and preventing particle adhesion.[6]
-
Water Activity Measurement: For formulation development, determining the critical water activity (aw) of your powder can help you establish safe storage humidity levels to prevent caking.[8][9]
-
3. I am observing a decrease in the potency of my this compound formulation over time. How can I investigate and mitigate this?
-
Question: Analytical testing shows a decrease in the concentration of this compound in my formulation during a stability study. What is the likely cause?
-
Answer: A loss of potency is typically due to chemical degradation, with oxidation being the most probable pathway for this compound. The double bonds in the linoleate chain are the primary sites of degradation.
Troubleshooting and Investigation:
-
Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[3] This will help identify the potential degradation products and the conditions that accelerate degradation.
-
Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact this compound from its degradation products.[10] This will allow for accurate quantification of the remaining active ingredient over time.
-
Monitor Degradation Markers: In addition to quantifying the parent compound, monitor the formation of primary and secondary oxidation products. Key analytical tests for this include:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). An increasing PV indicates ongoing oxidation.
-
Acid Value (AV): Measures the amount of free fatty acids, which can increase due to hydrolysis of the calcium salt.
-
-
Formulation Optimization: Based on the degradation profile, optimize your formulation by including appropriate stabilizers as discussed in the discoloration section (e.g., antioxidants, chelating agents). The choice of other excipients should also be carefully considered, as they can impact stability.[11]
-
4. How do I choose the right excipients for my this compound formulation to ensure stability?
-
Question: What should I consider when selecting excipients to formulate with this compound to avoid stability issues?
-
Answer: Excipients can significantly impact the stability of an active pharmaceutical ingredient (API) like this compound.[11] Incompatibilities can lead to degradation.
Considerations for Excipient Selection:
-
Moisture Content: Use excipients with low moisture content to minimize the risk of hydrolysis and caking.
-
Peroxide Impurities: Some common excipients, like povidone and polyethylene glycols (PEGs), can contain reactive peroxide impurities that can initiate the oxidation of this compound.[4] It is advisable to use grades of excipients with low peroxide levels.
-
pH of the Microenvironment: The pH of the formulation's microenvironment can influence the rate of hydrolysis and oxidation. For instance, a highly acidic environment might promote the dissociation of the calcium salt. The effect of pH on the stability of your specific formulation should be evaluated.
-
Drug-Excipient Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound with each proposed excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at specified time points for the appearance of degradation products or physical changes.
-
Data on Stabilization Strategies
The following table summarizes the impact of various storage conditions and the addition of stabilizers on the stability of unsaturated fatty acids and their salts. While specific quantitative data for this compound is limited in publicly available literature, the data presented for related compounds provides valuable insights.
| Parameter | Condition/Stabilizer | Observation | Reference Compound(s) |
| Temperature | Elevated temperature (e.g., 40-50°C) | Increased rate of oxidation and degradation. | Pharmaceutical products |
| Humidity | High relative humidity (e.g., 75% RH) | Increased moisture absorption leading to caking and potential hydrolysis. | Hygroscopic powders |
| Light Exposure | UV and visible light | Can initiate and accelerate oxidative degradation (photodegradation). | New drug substances |
| Antioxidants | BHT, BHA, TBHQ | Inhibition of oxidative degradation by scavenging free radicals. | Animal and vegetable fats |
| Antioxidants | Tocopherols, Flavonoids | Natural antioxidant options to prevent lipid peroxidation. | Linoleic acid |
| Chelating Agents | EDTA | Can reduce metal-catalyzed oxidation. | Famotidine formulations |
Experimental Protocols
1. Protocol for Determination of Peroxide Value (PV)
This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.
-
Principle: The sample is treated with a mixture of acetic acid and a suitable organic solvent, followed by the addition of a potassium iodide solution. The peroxides in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Reagents and Equipment:
-
Acetic acid-chloroform or acetic acid-isooctane solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 N or 0.01 N standardized sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with a glass stopper
-
Burette
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform/isooctane solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration, shaking vigorously, until the blue color disappears completely.
-
Perform a blank determination under the same conditions without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
2. Protocol for Determination of Acid Value (AV)
This method measures the amount of free fatty acids present in the sample, which can indicate hydrolysis.
-
Principle: The sample is dissolved in a neutralized solvent and titrated with a standard solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) using a phenolphthalein indicator.
-
Reagents and Equipment:
-
Solvent mixture: Equal volumes of ethanol and diethyl ether, neutralized to the phenolphthalein endpoint with the titrant.
-
0.1 N standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
1% Phenolphthalein indicator solution in ethanol
-
250 mL Erlenmeyer flask
-
Burette
-
-
Procedure:
-
Accurately weigh approximately 1-10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50-100 mL of the neutralized solvent mixture and swirl to dissolve the sample. Gentle warming may be necessary.
-
Add 1 mL of the phenolphthalein indicator solution.
-
Titrate with the standardized KOH or NaOH solution, shaking vigorously, until a faint pink color that persists for at least 30 seconds is observed.
-
-
Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:
-
V = Volume of KOH or NaOH solution used for the titration (mL)
-
N = Normality of the KOH or NaOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
-
3. Protocol for HPLC Analysis of this compound and its Degradation Products
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Principle: Reversed-phase HPLC is used to separate this compound from its more polar oxidation products. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
To liberate the free fatty acids for analysis, acidify the sample. A common method is to dissolve the sample in a suitable organic solvent and add a small amount of an acid (e.g., hydrochloric acid). The free linoleic acid can then be extracted.
-
Alternatively, for some analyses, direct dissolution in a suitable solvent may be possible.
-
Dilute the sample to an appropriate concentration with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used for fatty acid analysis. For example, a gradient from 70% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detector: UV detector at a wavelength where linoleic acid absorbs (e.g., around 200-210 nm). For oxidized products with conjugated dienes, detection at 234 nm is effective. A diode array detector (DAD) is useful for obtaining spectral information.
-
Injection Volume: 10-20 µL
-
-
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the linoleic acid peak and any degradation product peaks.
-
Use forced degradation samples to identify the retention times of degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Deconstructing changes in the stability of Powders and Spices with Water Activity - Neutec [neutecgroup.com]
- 9. coleparmer.com [coleparmer.com]
- 10. youtube.com [youtube.com]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Technical Support Center: Preventing Oxidation of Calcium Linoleate During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of calcium linoleate during storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and quality of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is lipid oxidation and why is it a concern for this compound?
A1: Lipid oxidation is a chemical process that involves the degradation of lipids, particularly polyunsaturated fatty acids like linoleic acid, through a free radical chain reaction. This process is initiated by factors such as light, heat, and the presence of metal ions. For this compound, which is the calcium salt of a polyunsaturated fatty acid, oxidation can lead to the formation of off-flavors and odors, discoloration, and a decrease in the compound's purity and efficacy. The primary products of this reaction are hydroperoxides, which are unstable and can break down into a variety of secondary oxidation products, including aldehydes and ketones.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[3] Exposure to light and high temperatures can accelerate the oxidation process.[1] It is also advisable to store the product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize its exposure to oxygen.
Q3: Does the calcium ion in this compound affect its stability?
A3: The presence of metal ions can significantly influence the rate of lipid oxidation. While transition metals like iron and copper are known to accelerate the decomposition of hydroperoxides and promote oxidation[4][5][6], some studies suggest that calcium ions may have a stabilizing effect on linoleic acid hydroperoxides.[4] However, it is crucial to prevent contamination with pro-oxidant metals.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants is a common and effective method for preventing lipid oxidation.[7] Antioxidants can be of natural origin, such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C), or synthetic, like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[7][8] These compounds work by scavenging free radicals and inhibiting the chain reaction of oxidation. The selection of an appropriate antioxidant and its optimal concentration will depend on the specific formulation and storage conditions.
Q5: What are the typical signs of oxidation in this compound?
A5: Oxidative degradation of this compound, which is typically a white to off-white powder, can lead to noticeable changes in its physical properties. These can include:
-
Color Change: The powder may develop a yellow or brownish tint.[9]
-
Odor Development: A rancid or "off" odor may become apparent due to the formation of volatile secondary oxidation products like aldehydes and ketones.[1]
-
Clumping or Caking: Changes in the physical properties of the powder, potentially exacerbated by moisture, can lead to clumping and reduced flowability.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to light, elevated temperatures, or oxygen. | Store in an amber or opaque container in a cool, dark place. Consider storing under an inert gas like nitrogen or argon. |
| Rancid Odor | Advanced lipid oxidation leading to the formation of volatile secondary products. | Discard the sample as it is significantly degraded. Review storage procedures to prevent future occurrences. Ensure containers are tightly sealed. |
| Clumping or Caking of Powder | High humidity or moisture absorption, which can accelerate oxidation and alter physical properties.[10][11][12] | Store in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed. Consider using an anti-caking agent if compatible with the intended application. |
| Inconsistent Experimental Results | Degradation of the this compound stock. | Test the peroxide value (PV) or TBARS of your stock material to assess the level of oxidation. If oxidation is high, procure a fresh batch. |
Data Presentation
The following table summarizes the recommended storage conditions and acceptable limits for key oxidation markers for lipids. While specific data for this compound is limited, these general guidelines for polyunsaturated fatty acids are applicable.
| Parameter | Recommendation/Limit | Rationale |
| Storage Temperature | 0-4°C for short-term (days to weeks), -20°C for long-term (months to years).[3] | Lower temperatures significantly slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes the presence of oxygen, a key reactant in lipid oxidation. |
| Light Exposure | Store in the dark (amber or opaque containers) | Light, particularly UV light, can initiate the free radical chain reaction of oxidation. |
| Peroxide Value (PV) | < 10 meq/kg for fresh material. | A low PV indicates a low level of primary oxidation products (hydroperoxides).[13] A rancid taste is often noticeable when the PV is between 30 and 40 meq/kg.[13] |
| Antioxidant Concentration | 0.01–0.1% (100–1000 ppm) | Effective range for many common antioxidants.[7] Higher concentrations can sometimes have a pro-oxidant effect.[7] |
Experimental Protocols
Determination of Peroxide Value (PV)
This protocol is adapted from the AOAC Official Method 965.33 for the analysis of oils and fats and can be applied to this compound.[4][14][15]
Principle: The peroxide value is a measure of the primary oxidation products (hydroperoxides) and is determined by measuring the amount of iodine liberated from potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[13][16]
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N and 0.01 N Sodium Thiosulfate (Na₂S₂O₃) standard solutions
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample. Gentle warming in a water bath may be necessary to aid dissolution.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store in the dark for exactly one minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with 0.1 N or 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous shaking until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[5]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm.[5][17]
Reagents:
-
TBA/TCA reagent: 0.375% (w/v) thiobarbituric acid, 15% (w/v) trichloroacetic acid in 0.25 N HCl.
-
Butylated hydroxytoluene (BHT) solution: 2% (w/v) BHT in ethanol.
-
MDA standard solution (from 1,1,3,3-tetramethoxypropane).
Procedure:
-
Weigh 50-200 mg of the this compound sample into a test tube.
-
Add 1 mL of deionized water and homogenize.
-
Add 2 mL of the TBA/TCA reagent and 50 µL of the BHT solution.
-
Vortex the mixture thoroughly.
-
Incubate in a boiling water bath (95-100°C) for 15 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using MDA standards.
Calculation: Calculate the concentration of MDA in the sample using the standard curve and express the results as mg MDA/kg of calcium linolerate.
Visualizations
Caption: The free radical chain reaction of lipid oxidation.
Caption: Troubleshooting workflow for suspected oxidation.
Caption: Workflow for assessing oxidative stability.
References
- 1. ew-nutrition.com [ew-nutrition.com]
- 2. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 7. Re‐evaluation of sodium, potassium and calcium salts of fatty acids (E 470a) and magnesium salts of fatty acids (E 470b) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US2583028A - Improvement of color and color stability of saturated fatty acids - Google Patents [patents.google.com]
- 10. absortech.com [absortech.com]
- 11. researchgate.net [researchgate.net]
- 12. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 13. Peroxide value - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the reaction conditions for Calcium linoleate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Calcium Linoleate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthesis methods for this compound?
A1: There are two primary methods for synthesizing this compound:
-
Two-Step Saponification and Precipitation: This is the most common method. It involves the saponification of linoleic acid or a linoleic acid-rich oil (like safflower or sunflower oil) with an alkali metal hydroxide (e.g., Sodium Hydroxide or Potassium Hydroxide) to form an alkali linoleate soap. This is followed by a precipitation reaction where a soluble calcium salt, typically Calcium Chloride (CaCl₂), is added to the soap solution to precipitate the this compound.[1][2]
-
Direct Reaction (Direct Precipitation): This method involves the direct reaction of linoleic acid with a calcium base, such as Calcium Hydroxide [Ca(OH)₂] or Calcium Oxide (CaO), often in a solvent like ethanol.[3]
Q2: My final product has a low yield. What are the potential causes and solutions?
A2: Low yield can result from several factors:
-
Incomplete Saponification: Ensure the saponification of the linoleic acid or oil is complete. This can be influenced by reaction time, temperature, and the stoichiometric amount of alkali hydroxide. Insufficient alkali will lead to unreacted fatty acids.
-
Improper pH: The pH of the reaction medium can affect the precipitation of this compound. After saponification, the solution should be sufficiently alkaline.
-
Loss During Washing: Excessive washing or the use of a solvent in which this compound has some solubility can lead to product loss. Minimize the volume of washing solution used while still ensuring the removal of impurities.
-
Suboptimal Reactant Ratios: The molar ratio of the calcium source to the linoleate source is crucial. An insufficient amount of the calcium salt will result in incomplete precipitation.
Q3: The this compound powder is discolored (e.g., yellow or brown). How can I obtain a white product?
A3: Discoloration is often due to oxidation or impurities.
-
Oxidation of Linoleic Acid: Linoleic acid is a polyunsaturated fatty acid and is susceptible to oxidation, especially at elevated temperatures.[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen gas) to minimize oxidation.[4] Using lower reaction temperatures when possible can also help.[2]
-
Impurities in Starting Materials: Ensure the purity of your starting materials (linoleic acid, solvents, and salts).
-
Thorough Washing: The final product should be washed thoroughly to remove any colored impurities. Washing to a neutral pH is often recommended to remove residual alkali and salts.[1]
Q4: My product seems impure, with residual starting materials or byproducts. What purification steps are recommended?
A4: Proper purification is critical for obtaining high-purity this compound.
-
Centrifugation/Filtration: After precipitation, the solid this compound should be separated from the reaction mixture. Centrifugation is mentioned in several protocols, followed by filtration.[1]
-
Washing: The separated solid should be washed multiple times to remove unreacted reagents and byproducts like sodium chloride (if using NaOH and CaCl₂). Washing with deionized water until the filtrate is neutral is a common procedure.[1] Using a solvent like ethanol for washing has also been reported.[3]
-
Drying: The purified product must be thoroughly dried to remove residual water or solvent. This is often done in an oven. The final product is typically a powder.[1]
Q5: What is the importance of the peroxide value, and how can it be minimized?
A5: The peroxide value is an indicator of the extent of oxidation of the fatty acid chains. A low peroxide value is desirable, especially for applications in food and pharmaceuticals.[2] To minimize the peroxide value, it is crucial to prevent oxidation during synthesis and storage by:
-
Using an inert atmosphere (e.g., nitrogen).[4]
-
Employing lower reaction temperatures where feasible.[2]
-
Storing the final product in a cool, dark place, and potentially under an inert atmosphere.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Parameters for Saponification & Precipitation Method
| Parameter | Value | Source |
| Saponification Stage | ||
| Alkali | Sodium Hydroxide or Potassium Hydroxide | [1] |
| Solvent | Glycerol, Ethylene Glycol, or Propylene Glycol | [1] |
| Solvent to Oil Ratio (w/w) | 2:1 to 4:1 | [1] |
| Alkali Amount (% of oil weight) | 10-50 wt% | [1] |
| Reaction Temperature | 150-190 °C | [1] |
| Reaction Time | 2-5 hours | [1] |
| Precipitation Stage | ||
| Precipitating Agent | Calcium Chloride (aqueous solution) | [1] |
| CaCl₂ Amount (% of oil weight) | 10-30 wt% | [1] |
| Temperature for Precipitation | < 100 °C | [1] |
Table 2: Parameters for Direct Reaction Method
| Parameter | Value | Source |
| Calcium Source | Calcium Hydroxide [Ca(OH)₂] | [3] |
| Linoleic Acid Source | Oleic Acid (as a proxy for fatty acid) | [3] |
| Molar Ratio (Ca(OH)₂ : Oleic Acid) | 1 : 2.5 | [3] |
| Solvent | Ethanol | [3] |
| Reaction Condition | Reflux | [3] |
| Reaction Time | 5 hours | [3] |
Experimental Protocols
Protocol 1: High-Temperature Saponification followed by Precipitation (Based on CN1159281C)[1]
-
Preparation: In a reaction vessel, combine a non-aqueous solvent (e.g., ethylene glycol) and a vegetable oil rich in linoleic acid (e.g., safflower oil) in a weight ratio between 2:1 and 4:1. Add Sodium Hydroxide, amounting to 10-50% of the oil's weight.
-
Degassing: Seal the vessel and apply a vacuum (600-700 mmHg) for 20-60 minutes to remove dissolved gases.
-
Saponification: Heat the mixture to 150-190 °C and maintain this temperature for 2-5 hours to complete the saponification.
-
Cooling: After the reaction, cool the mixture to below 100 °C.
-
Precipitation: Add an aqueous solution of Calcium Chloride (10-30% of the initial oil weight) to the cooled mixture. Stir to ensure complete precipitation of this compound.
-
Separation: Separate the precipitate from the liquid phase via centrifugation.
-
Washing: Wash the collected solid with water until the washings are neutral.
-
Drying and Milling: Dry the washed product in an oven and then grind it to the desired particle size.
Protocol 2: Direct Precipitation with Calcium Hydroxide (Based on a method for Calcium Oleate)[3]
-
Reaction Setup: In a flask equipped with a reflux condenser, add ethanol.
-
Addition of Reactants: Add Calcium Hydroxide and Linoleic Acid to the ethanol. A molar ratio of 1 mole of Ca(OH)₂ to 2.5 moles of linoleic acid can be used as a starting point.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Separation: After cooling, filter the solid product.
-
Washing: Wash the collected solid several times with ethanol to remove any unreacted linoleic acid.
-
Drying: Dry the purified this compound.
Visualizations
Caption: Workflow for Two-Step Synthesis of this compound.
Caption: Workflow for Direct Synthesis of this compound.
References
- 1. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 2. CN1562944A - A method for synthesizing edible calcium conjugated linoleate - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Monodispersed Spherical Calcium Oxide and Calcium Carbonate Nanoparticles via Simple Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.rifst.ac.ir [journals.rifst.ac.ir]
Troubleshooting aggregation of Calcium linoleate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium linoleate nanoparticles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what are their primary applications?
This compound nanoparticles are formed from the salt of calcium and linoleic acid, a polyunsaturated omega-6 fatty acid. Due to their biocompatibility and ability to encapsulate various compounds, they are explored in drug delivery systems, as additives in functional foods and cosmetics, and in the development of novel materials.[1]
Q2: Why is nanoparticle aggregation a significant concern?
Aggregation, or the clumping together of nanoparticles, can lead to a loss of the unique properties associated with the nanoscale, such as high surface area-to-volume ratio.[2] In the context of drug delivery, aggregation can affect stability, bioavailability, and may lead to undesired physiological responses. For material science applications, aggregation can compromise the homogeneity and performance of the final product.
Q3: What is a quick way to assess if my nanoparticles are aggregating?
A simple visual inspection can often be the first indicator of aggregation. A stable nanoparticle suspension should appear homogenous and translucent or milky, depending on the concentration. The formation of visible precipitates, sediment, or a clearing of the supernatant are signs of aggregation. For a more quantitative assessment, Dynamic Light Scattering (DLS) is a widely used technique.[3][4][5][6]
Troubleshooting Guides
Issue 1: Visible Aggregation or Precipitation in the Nanoparticle Suspension
Q: I've just synthesized my this compound nanoparticles, and I can already see them clumping together and settling at the bottom. What could be the cause?
A: Immediate aggregation post-synthesis is often due to one or more of the following factors:
-
Inadequate Stabilization: The repulsive forces between nanoparticles are insufficient to overcome the attractive van der Waals forces, leading to aggregation.[7] This can be due to an insufficient amount of stabilizer or the use of an inappropriate stabilizer.
-
Incorrect pH: The surface charge of nanoparticles, and thus their stability, is highly dependent on the pH of the medium.[8][9][10][11][12] For many nanoparticle systems, stability is lowest near the isoelectric point, where the net surface charge is zero.
-
High Ionic Strength: A high concentration of ions in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[8]
-
Suboptimal Synthesis Parameters: Factors such as reactant concentrations, temperature, and mixing speed can significantly influence the initial size and stability of the nanoparticles.[2]
Issue 2: Increase in Particle Size Over Time During Storage
Q: My this compound nanoparticle suspension looked fine initially, but after a few days of storage, DLS analysis shows a significant increase in the average particle size. Why is this happening?
A: A gradual increase in particle size during storage is a common sign of colloidal instability. The likely causes include:
-
Inappropriate Storage Temperature: Both freezing and elevated temperatures can induce aggregation.[13][14] Freeze-thaw cycles can be particularly detrimental, causing nanoparticles to aggregate.[13]
-
Changes in pH: Over time, exposure to air (which contains CO2) can lead to a decrease in the pH of an unbuffered solution, potentially destabilizing the nanoparticles.
-
Degradation of Stabilizer: The stabilizing agent may degrade over time, especially if exposed to light or microbial contamination, leading to a loss of its protective effect.
Issue 3: Inconsistent Results Between Batches
Q: I am synthesizing multiple batches of this compound nanoparticles, but the particle size and stability vary significantly from batch to batch. How can I improve reproducibility?
A: Inconsistent results are often a sign of poor control over experimental parameters. To improve reproducibility, consider the following:
-
Standardize All Reagents: Ensure that the purity and concentration of all starting materials, including the calcium source, linoleic acid, and any stabilizers, are consistent across all batches.
-
Precise Control of Synthesis Conditions: Maintain strict control over parameters such as temperature, pH, stirring rate, and the rate of addition of reactants. Mechanical agitation can influence the nucleation and aggregation of nanoparticles.[2]
-
Consistent Purification Methods: The method used to purify the nanoparticles (e.g., centrifugation, dialysis) and the conditions under which it is performed should be identical for every batch.
Data Presentation: Factors Influencing Stability
The stability of this compound nanoparticles is critically dependent on several factors. The following table summarizes the typical effects of these parameters.
| Parameter | Effect on Stability | Recommended Range/Action |
| pH | Affects surface charge and electrostatic repulsion.[8][9][10][11][12] | Maintain pH away from the isoelectric point. For many lipid-based nanoparticles, a pH below the pKa of the lipid can lead to aggregation.[11][12] |
| Temperature | High temperatures can increase particle collisions and aggregation. Freezing can cause irreversible aggregation.[13][14] | Store at 2-8°C. Avoid freeze-thaw cycles.[13] |
| Ionic Strength | High salt concentrations can reduce electrostatic repulsion.[8] | Use low ionic strength buffers or deionized water for dispersion. |
| Zeta Potential | A measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. | A zeta potential greater than +30 mV or less than -30 mV is generally indicative of good stability.[15][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol provides a general method for the synthesis of this compound nanoparticles. Optimization may be required based on specific experimental needs.
-
Preparation of Reactant Solutions:
-
Prepare a solution of linoleic acid in a suitable solvent (e.g., ethanol).
-
Prepare an aqueous solution of a calcium salt (e.g., calcium chloride).
-
-
Reaction:
-
Under constant stirring, add the calcium chloride solution dropwise to the linoleic acid solution.
-
The formation of a milky white precipitate indicates the formation of this compound.
-
-
Nanoparticle Formation:
-
The precipitate is then typically subjected to a high-energy process such as high-pressure homogenization or ultrasonication to form nanoparticles.
-
-
Purification:
-
The resulting nanoparticle suspension is purified to remove unreacted precursors and byproducts, typically by dialysis or centrifugation followed by resuspension in a suitable buffer.
-
This is a generalized protocol. A specific method involves reacting calcium hydroxide and oleic acid in ethanol under reflux.[17]
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a suspension.[3][4][5][6] An increase in the measured hydrodynamic diameter over time is indicative of aggregation.[6]
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or the same buffer used for storage) to a suitable concentration for DLS analysis. The solution should be visibly clear or slightly opalescent.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Enter the parameters of the dispersant (viscosity and refractive index) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A higher Z-average and PDI can indicate aggregation.
-
-
Data Analysis:
-
Analyze the size distribution graph. The presence of multiple peaks or a shift to larger sizes can indicate the presence of aggregates.
-
For stability studies, repeat the measurement at regular intervals (e.g., daily, weekly).
-
Protocol 3: Zeta Potential Measurement
Zeta potential is a measure of the surface charge of nanoparticles and is a key indicator of colloidal stability.[8][15][16][18]
-
Sample Preparation:
-
Prepare the sample in the same manner as for DLS, ensuring it is diluted in the appropriate medium.
-
-
Instrument Setup:
-
Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities.
-
Enter the parameters of the dispersant.
-
-
Measurement:
-
Inject the sample into the specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles. The instrument calculates the zeta potential from this measurement.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Mechanisms of nanoparticle stabilization.
References
- 1. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanocomposix.com [nanocomposix.com]
- 7. brieflands.com [brieflands.com]
- 8. Identifying the issues concerning zeta potential measurements of polymer nanoparticles - UTUPub [utupub.fi]
- 9. Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump | NIST [nist.gov]
- 10. search.library.uq.edu.au [search.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding the Zeta Potential of Nanoparticles | Applied Microspheres GmbH [applied-microspheres.com]
- 17. Synthesis and Characterization of Monodispersed Spherical Calcium Oxide and Calcium Carbonate Nanoparticles via Simple Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Calcium Linoleate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Linoleate. The focus is on preventing hydrolytic degradation of the molecule during experimental procedures.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during the handling and formulation of this compound that may lead to its hydrolysis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Change in pH of the formulation, becoming more acidic over time. | Hydrolysis of this compound, releasing free linoleic acid. | - Maintain a neutral to slightly alkaline pH environment (pH 7-8.5) using appropriate buffer systems. - Store in a tightly sealed container to prevent absorption of acidic gases from the atmosphere. |
| Formation of precipitates or phase separation in aqueous suspensions. | - Hydrolysis leading to the formation of less soluble free linoleic acid. - Reaction with other formulation components. | - Ensure the formulation is free from excessive moisture. - For aqueous systems, consider using a co-solvent or an appropriate emulsifier to maintain stability. |
| Reduced efficacy or unexpected biological activity in in vitro or in vivo models. | Degradation of the active compound due to hydrolysis. | - Prepare fresh formulations before each experiment. - Implement stringent storage conditions (see below). - Analyze the purity of the this compound stock regularly. |
| Physical changes in the solid form (e.g., clumping, oily appearance). | - Absorption of atmospheric moisture, initiating hydrolysis. - Concomitant oxidation of the linoleate moiety. | - Store in a desiccator or a controlled low-humidity environment. - Handle the solid material in a glove box under an inert atmosphere (e.g., nitrogen or argon). - Consider the use of antioxidants if oxidation is also suspected. |
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
While this compound, as a salt of a polyunsaturated fatty acid, is susceptible to oxidation, hydrolysis is another significant degradation pathway. Hydrolysis involves the cleavage of the ionic bond between the calcium ion and the linoleate carboxylate group, resulting in the formation of free linoleic acid and calcium hydroxide. This process is often initiated by the presence of water.
How can I minimize the risk of hydrolysis during storage?
To minimize hydrolysis during storage, it is crucial to control the environmental conditions. Store this compound powder in a tightly sealed container, preferably in a desiccator with a suitable desiccant to maintain a low-humidity environment. For long-term storage, refrigeration or freezing in a moisture-proof container is recommended.
What formulation strategies can be employed to prevent hydrolysis?
Several formulation strategies can enhance the stability of this compound:
-
Encapsulation: Microencapsulation of this compound in a protective matrix, such as whey protein or gum arabic, can provide a physical barrier against moisture.
-
Use of Non-Aqueous Solvents: In liquid formulations, using non-aqueous solvents or minimizing the water content can significantly reduce the rate of hydrolysis.
-
pH Control: Maintaining a neutral to slightly alkaline pH can suppress the dissociation of the calcium salt.
How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. In acidic conditions, the equilibrium shifts towards the protonation of the carboxylate group, leading to the dissociation of the salt and the release of free linoleic acid. Therefore, maintaining a pH above neutral is generally advisable for aqueous formulations or suspensions.
What analytical methods are suitable for detecting the hydrolysis of this compound?
To monitor for hydrolysis, you can quantify the amount of free linoleic acid that has been released. A common approach involves the following steps:
-
Extraction: Extract the lipids from the sample using a suitable organic solvent.
-
Derivatization: Convert the free fatty acids into their methyl esters (FAMEs).
-
Quantification: Analyze the FAMEs using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).
Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify free linoleic acid.
Experimental Protocols
Stability Testing of this compound Under Different pH Conditions
This protocol outlines a method to assess the hydrolytic stability of this compound at various pH levels.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8, and borate buffer for pH 9).
-
Sample Preparation: Accurately weigh equal amounts of this compound into separate vials for each pH condition and time point to be tested.
-
Incubation: Add a defined volume of each buffer to the corresponding vials. Seal the vials and incubate them at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a set of vials from each pH condition for analysis.
-
Extraction and Analysis:
-
Acidify the sample to protonate all linoleate.
-
Extract the free linoleic acid using an organic solvent (e.g., hexane or a chloroform:methanol mixture).
-
Derivatize the extracted fatty acids to their methyl esters.
-
Quantify the amount of linoleic acid methyl ester using a validated GC-FID or GC-MS method.
-
-
Data Analysis: Plot the concentration of free linoleic acid against time for each pH condition to determine the rate of hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for stability testing of this compound.
Technical Support Center: Optimizing Calcium Linoleate Concentrations for Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Linoleate in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antimicrobial potential?
A1: this compound is the calcium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It has demonstrated bactericidal (bacteria-killing) activity against several Gram-positive bacteria, including common skin flora such as Staphylococcus aureus, Staphylococcus epidermidis, and Propionibacterium acnes (now known as Cutibacterium acnes).[1][2] Its antimicrobial properties make it a compound of interest for applications in dermatology and drug development.
Q2: What is the proposed mechanism of antimicrobial action for this compound?
A2: The antimicrobial activity of this compound is attributed to its linoleic acid component. The primary mechanism is believed to be the disruption of the bacterial cell membrane's integrity. As a fatty acid, linoleic acid can insert into the phospholipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. A secondary proposed mechanism involves the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway, specifically targeting the enoyl-acyl carrier protein reductase (FabI) enzyme, which is crucial for fatty acid elongation and bacterial survival.
Q3: What are the expected effective concentration ranges for this compound in antimicrobial assays?
A3: While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not widely published, data for linoleic acid and its other salt forms can provide a starting point for optimization. For linoleic acid, MIC values against Staphylococcus aureus have been reported to be in the range of 64 to 256 µg/mL.[3] Against Propionibacterium acnes, linoleic acid has shown significant antibacterial effects at concentrations as low as 16 µg/mL. It is recommended to test a broad concentration range of this compound, for instance, from 1 to 1024 µg/mL, to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in the chosen solvent and then dilute it to the final desired concentrations in the broth medium. Always include a solvent control in your experiments to ensure that the solvent itself does not affect bacterial growth at the concentrations used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in broth medium. | This compound is poorly soluble in aqueous solutions like culture media. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay is low (typically ≤1%) to avoid toxicity to the bacteria. 2. Use a Co-solvent: Consider using a mixture of solvents, such as ethanol and Tween 80, to improve solubility. 3. Gentle Warming: Gently warm the stock solution before diluting it into the pre-warmed broth medium. Avoid excessive heat as it may degrade the compound. 4. Vortexing: Vortex the diluted solutions thoroughly to ensure a fine suspension, even if complete dissolution is not achieved. |
| Inconsistent or non-reproducible MIC/MBC results. | 1. Incomplete solubilization or uneven suspension of the compound. 2. Binding of the compound to plastic surfaces of the microtiter plate. | 1. Improve Solubilization: Follow the recommendations above for preventing precipitation. Prepare fresh dilutions for each experiment. 2. Use Low-Binding Plates: Consider using low-protein-binding microtiter plates. 3. Include Surfactant: The addition of a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.05%) to the broth medium can help to prevent the compound from adhering to plastic surfaces and improve its dispersion. |
| No antimicrobial activity observed at high concentrations. | 1. Compound inactivity against the tested strain. 2. Degradation of the compound. 3. Experimental error. | 1. Positive Control: Ensure your positive control (a known antibiotic) shows the expected activity. 2. Storage: Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Verify Bacterial Inoculum: Ensure the bacterial inoculum is at the correct density (typically 5 x 10^5 CFU/mL for MIC assays). |
| Solvent control shows inhibition of bacterial growth. | The concentration of the organic solvent is too high and is toxic to the bacteria. | Reduce the final concentration of the solvent in the assay to a non-inhibitory level (usually ≤1% for DMSO and ethanol). Perform a solvent toxicity test beforehand to determine the maximum tolerable concentration. |
Data Presentation
Table 1: Reported MIC and MBC Values for Linoleic Acid and Related Compounds Against Target Bacteria
Note: These values are for linoleic acid and its other salt forms and should be used as a reference for optimizing this compound concentrations.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Linoleic Acid | Staphylococcus aureus | 64 - >400 | Not Reported | [3][4] |
| Linoleic Acid | Staphylococcus epidermidis | Not Widely Reported | Not Reported | |
| Linoleic Acid | Propionibacterium acnes | 16 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (100%)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution should be treated as a suspension, and care should be taken to ensure it is well-mixed before each use.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquot the sterile stock solution into smaller volumes in sterile tubes and store at -20°C, protected from light.
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for poorly soluble compounds.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic
-
Solvent control (DMSO or ethanol)
-
-
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve twice the highest desired final concentration (e.g., for a final concentration of 1024 µg/mL, add the appropriate amount to achieve 2048 µg/mL in the first well).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the row to the desired lowest concentration. Discard 100 µL from the last well.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of the solvent used in the assay.
-
Positive Control: A row with a known antibiotic serially diluted in the same manner as the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final desired values.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.
-
Spot-plate the 10 µL aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Mandatory Visualizations
Proposed Antimicrobial Mechanisms of Linoleic Acid
Caption: Dual antimicrobial mechanisms of linoleic acid.
Experimental Workflow for MIC and MBC Determination
References
Technical Support Center: Enhancing Calcium Linoleate Dispersion in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dispersing calcium linoleate in polymer matrices.
Troubleshooting Guide
This guide addresses common issues faced during the experimental process in a question-and-answer format.
Q1: My this compound is forming visible agglomerates in the polymer matrix, leading to poor mechanical properties. What are the likely causes and how can I fix this?
A1: Agglomeration of this compound is a common issue stemming from the inherent incompatibility between the polar surface of the calcium salt and a non-polar polymer matrix. This leads to weak interfacial adhesion and poor stress transfer.
Troubleshooting Steps:
-
Surface Modification: The hydrophilic surface of this compound particles needs to be made more hydrophobic (organophilic) to improve compatibility with the polymer. Treatment with a surfactant like stearic acid is a widely used and effective method.[1][2][3][4] This creates a coating that reduces the surface energy of the filler.[1][4]
-
Improve Mixing and Processing: Inadequate mixing can fail to break down agglomerates.
-
High-Shear Mixing: Employ high-shear mixing techniques, such as a twin-screw extruder, to apply sufficient mechanical force to break down particle clusters.[5]
-
Processing Parameters: Optimize processing parameters like screw speed, temperature, and residence time. Higher screw speeds can increase shear forces, but excessive shear or temperature can lead to polymer degradation.
-
-
Use of Compatibilizers: Introducing a compatibilizer can bridge the interface between the this compound and the polymer matrix. For polyolefin matrices, maleic anhydride-grafted polyolefins are effective compatibilizers. They create a chemical link between the filler and the matrix.
Q2: I've tried surface treating the this compound with stearic acid, but the dispersion is still not optimal. What could be going wrong?
A2: Several factors can influence the effectiveness of stearic acid surface treatment.
Troubleshooting Steps:
-
Inadequate Coating: The stearic acid may not be forming a complete, uniform monolayer on the particle surface.
-
Treatment Method: The "wet" treatment method, where stearic acid is dissolved in a solvent before being mixed with the filler, is often more effective than a simple "dry" mixing approach in achieving a uniform coating.[4][6]
-
Concentration: Ensure the correct concentration of stearic acid is used. An insufficient amount will result in incomplete coverage, while an excess can lead to the formation of a waxy layer that hinders interaction with the polymer.
-
-
Re-agglomeration after Treatment: The treated particles may re-agglomerate before being incorporated into the polymer. Ensure the treated powder is kept dry and is introduced into the compounding process promptly.
-
Binder Adhesion: The interaction between the stearic acid coating and the polymer matrix might still be weak. Consider using a compatibilizer in conjunction with the surface treatment to enhance interfacial adhesion.
Q3: How can I characterize the dispersion of this compound in my polymer composite to verify the effectiveness of my methods?
A3: A multi-faceted approach is recommended to accurately assess the dispersion.
Characterization Techniques:
-
Microscopy:
-
Scanning Electron Microscopy (SEM): SEM analysis of cryo-fractured surfaces of the composite can provide direct visual evidence of the dispersion quality. Agglomerates will appear as distinct, large clusters, while good dispersion will show individual particles evenly distributed within the matrix.[5][7][8][9] Energy Dispersive X-ray Spectroscopy (EDX) can be used to map the elemental distribution of calcium to confirm the identity of the particles.[8][9]
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution and can be used to visualize the dispersion of nano-sized this compound particles and the interface between the particle and the polymer matrix.[9][10]
-
-
Rheological Analysis: The melt rheology of the composite is highly sensitive to the state of filler dispersion.
-
Mechanical Testing: The ultimate proof of good dispersion is often reflected in the improved mechanical properties of the composite. Perform tensile tests to measure properties like tensile strength, Young's modulus, and elongation at break. A well-dispersed filler will generally lead to an increase in modulus and, in some cases, tensile strength, without a drastic reduction in ductility.[1][15]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a polymer additive?
A1: this compound is the calcium salt of linoleic acid, a polyunsaturated omega-6 fatty acid.[16] It is an organic calcium salt. In polymer applications, it can be used as an acid scavenger, a lubricant, or a functional filler. Its dispersion is critical for it to be effective in these roles.
Q2: Can I synthesize this compound in the lab?
A2: Yes, this compound can be synthesized through a precipitation reaction. A common method involves reacting an aqueous solution of a soluble linoleate salt (e.g., sodium linoleate or potassium linoleate) with a solution of a soluble calcium salt (e.g., calcium chloride). The resulting this compound precipitate can then be filtered, washed, and dried.[17] The particle size and morphology of the synthesized this compound can be influenced by reaction conditions such as temperature, concentration of reactants, and stirring rate.
Q3: What are the key differences in dispersion strategies for polar versus non-polar polymer matrices?
A3:
-
Non-Polar Matrices (e.g., Polyethylene, Polypropylene): The primary challenge is the hydrophilic/hydrophobic incompatibility. Surface modification of the this compound with fatty acids (like stearic acid) to create a non-polar surface is crucial.[1][2][4] The use of compatibilizers with a non-polar backbone and a polar functional group (e.g., maleic anhydride-grafted polypropylene) is also highly effective.
-
Polar Matrices (e.g., PVC, Polyamides): While the polarity is more similar, good dispersion is not guaranteed. Issues can arise from strong particle-particle interactions (hydrogen bonding). In these cases, a coupling agent that can interact with both the filler surface and the polymer matrix, such as a silane coupling agent, may be beneficial.[18]
Q4: Are there any safety precautions I should take when working with this compound and during the surface treatment process?
A4: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. If handling fine powders that could become airborne, a dust mask or respirator is recommended. When working with solvents during the "wet" surface treatment method, ensure adequate ventilation and avoid sources of ignition.
Experimental Protocols
Protocol 1: Surface Treatment of this compound with Stearic Acid (Wet Method)
This protocol describes a common "wet" method for coating this compound with stearic acid to improve its hydrophobicity and dispersibility in non-polar polymers.
Materials:
-
This compound powder
-
Stearic Acid
-
Ethanol (or another suitable solvent in which stearic acid is soluble)
-
Distilled water
-
Beakers, magnetic stirrer, heating mantle
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Dissolve Stearic Acid: Prepare a 1-2% (w/v) solution of stearic acid in ethanol. Heat the solution gently (e.g., to 60-70°C) while stirring to ensure the stearic acid completely dissolves.[2]
-
Disperse this compound: In a separate beaker, disperse the this compound powder in distilled water (e.g., a 10% w/v suspension) with vigorous stirring.
-
Coating Reaction: Slowly add the stearic acid solution to the this compound suspension while maintaining vigorous stirring and a constant temperature (e.g., 70°C). Continue stirring for 2-4 hours to allow for the coating reaction to complete.[2]
-
Filtration and Washing: After the reaction, filter the suspension to collect the surface-treated this compound. Wash the collected powder several times with warm distilled water and then with ethanol to remove any unreacted stearic acid and other impurities.
-
Drying: Dry the coated this compound powder in a vacuum oven at 60-80°C for at least 12 hours, or until a constant weight is achieved.[2]
-
Characterization (Optional but Recommended):
-
FTIR Spectroscopy: To confirm the presence of the stearic acid coating on the this compound particles.
-
Thermogravimetric Analysis (TGA): To quantify the amount of stearic acid coated onto the particles.[5]
-
Contact Angle Measurement: To assess the change in surface hydrophobicity.
-
Protocol 2: Preparation of this compound/Polyethylene Composite via Melt Compounding
This protocol outlines the preparation of a polymer composite using a twin-screw extruder.
Materials:
-
Polyethylene (e.g., LLDPE or HDPE) pellets
-
Surface-treated this compound powder (from Protocol 1)
-
Compatibilizer (optional, e.g., maleic anhydride-grafted polyethylene)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molding press
Procedure:
-
Drying: Dry the polyethylene pellets and the surface-treated this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.[2]
-
Pre-mixing: Dry blend the polyethylene pellets, the surface-treated this compound powder, and the optional compatibilizer in the desired weight ratios.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific grade of polyethylene (e.g., a temperature gradient from 160°C to 190°C from the feeding zone to the die).
-
Feed the pre-mixed blend into the extruder at a constant rate.
-
Set the screw speed to ensure adequate shear for good dispersion (e.g., 100-200 rpm).
-
-
Pelletizing: Extrude the molten composite strand through a die, cool it in a water bath, and pelletize it into uniform granules.
-
Specimen Preparation:
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molding machine or a compression molding press to prepare test specimens (e.g., tensile bars, impact test specimens) according to standard testing protocols (e.g., ASTM D638 for tensile properties).
-
-
Characterization:
-
Mechanical Testing: Perform tensile tests, impact tests, etc., on the prepared specimens.
-
Microscopy (SEM): Analyze the fracture surface of the specimens to visually assess the dispersion of the this compound.
-
Rheology: Measure the melt flow index (MFI) or perform dynamic mechanical analysis (DMA) to characterize the rheological properties of the composite.
-
Data Presentation
Table 1: Hypothetical Mechanical Properties of Polyethylene/Calcium Linoleate Composites (5 wt% Filler)
| Sample ID | Surface Treatment | Compatibilizer (2 wt%) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PE | None | None | 1000 | 25 | 400 |
| PE/CaLin (untreated) | None | None | 1100 | 22 | 150 |
| PE/CaLin (treated) | Stearic Acid | None | 1250 | 26 | 250 |
| PE/CaLin (treated) | Stearic Acid | MA-g-PE | 1350 | 29 | 200 |
Note: This data is illustrative and the actual values will depend on the specific polymer, this compound, and processing conditions used.
Visualizations
Caption: Experimental workflow for the synthesis, surface treatment of this compound, and preparation of polymer composites.
Caption: Logical troubleshooting workflow for addressing poor dispersion of this compound in polymer matrices.
References
- 1. Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of stearic acid and sodium stearate on hydrophobicity of nano calcium carbonate and mechanism of water vapor adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. analysis.rs [analysis.rs]
- 9. researchgate.net [researchgate.net]
- 10. Atomic-Scale Imaging of Polymers and Precision Molecular Weight Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Addressing interference in analytical methods for Calcium linoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Linoleate. The following information is designed to help you address common challenges and interferences encountered during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the quantitative analysis of linoleic acid from a this compound sample?
A1: The analysis of linoleic acid from this compound typically involves a three-step process before instrumental analysis. First, the this compound salt must be hydrolyzed to liberate the free linoleic acid. This is usually achieved by acidification. Second, the liberated free fatty acid is extracted from the aqueous matrix using an organic solvent. Finally, the extracted linoleic acid is derivatized to a more volatile form, typically a fatty acid methyl ester (FAME), for analysis by gas chromatography (GC).[1][2]
Q2: Why is derivatization to a Fatty Acid Methyl Ester (FAME) necessary for GC analysis?
A2: The analysis of fatty acids by gas chromatography is complicated by their polarity and low volatility. To address this, the polar carboxyl group of the fatty acid is converted into a more volatile, non-polar ester derivative, such as a FAME. This derivatization is a crucial step for accurate and reproducible GC analysis.[3]
Q3: What are the most common sources of interference in the analysis of this compound?
A3: Interference can arise from several sources:
-
The sample matrix: Other fatty acids present as calcium salts (e.g., calcium oleate, palmitate, stearate) will also be liberated and analyzed.[1] Other lipids, such as cholesterol, can also interfere with the analysis.[1]
-
Sample preparation: Incomplete hydrolysis of the calcium salt will lead to an underestimation of the linoleic acid content. Contaminants from labware, such as oleamide leaching from plastics, can also introduce interfering peaks.[4]
-
Analytical method: Co-elution of different fatty acid isomers or other compounds in the chromatogram can lead to inaccurate quantification. In mass spectrometry-based methods, co-eluting compounds can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[2][5][6]
Q4: Can I analyze this compound directly without hydrolysis?
A4: Direct analysis of this compound by common chromatographic techniques like GC is generally not feasible due to its low volatility and thermal instability. Techniques like Fourier Transform Infrared (FT-IR) spectroscopy can be used for the direct measurement of calcium soaps, but for detailed fatty acid profiling and quantification, hydrolysis to liberate the free fatty acid is a necessary first step.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of linoleic acid | Incomplete hydrolysis of the this compound salt. | Ensure complete acidification by heating the mixture of the sample with hydrochloric or sulfuric acid until the separated fatty acid layer is clear.[8] |
| Inefficient extraction of the liberated free fatty acid. | Use a non-polar solvent like hexane for extraction. Perform multiple extractions and pool the organic layers to ensure complete recovery. | |
| Extra, unidentified peaks in the chromatogram | Presence of other fatty acids in the sample. | Analyze a reference standard mixture of common fatty acids under the same GC conditions to identify the other peaks.[1] |
| Contamination from labware or reagents. | Use high-purity solvents and glassware. Avoid the use of plastic labware where possible to prevent leaching of contaminants like oleamide.[4] | |
| By-products from the derivatization reaction. | Ensure the derivatization reaction goes to completion and use appropriate cleanup steps to remove excess derivatizing agent and by-products. | |
| Peak tailing or broad peaks in the GC chromatogram | Incomplete derivatization. | Optimize the derivatization conditions (time, temperature, reagent concentration) to ensure all the linoleic acid is converted to its methyl ester. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis. | |
| Inconsistent quantitative results | Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for the most effective compensation of matrix effects.[7] Alternatively, prepare calibration standards in a matrix that matches the sample to mitigate these effects.[5] |
| Instrument drift. | Inject a standard periodically throughout the analytical run to monitor and correct for any instrument drift. |
Quantitative Data
The composition of fatty acids in commercial calcium salts can vary depending on the source of the fat. The following table presents a representative fatty acid profile of calcium soaps derived from different palm oil-based raw materials.
| Fatty Acid | Palm Acid Oil (PAO) | Palm Fatty Acid Distillate (PFAD) | Double Pressed Oleic Fatty Acid (DPOFA) | Double Pressed Stearic Fatty Acid (DPSFA) |
| Palmitic Acid (C16:0) | 42.5% | 45.2% | 40.8% | 55.1% |
| Stearic Acid (C18:0) | 4.5% | 4.3% | 4.8% | 4.2% |
| Oleic Acid (C18:1) | 40.2% | 38.5% | 43.2% | 30.5% |
| Linoleic Acid (C18:2) | 10.5% | 9.8% | 9.5% | 8.5% |
| Other | 2.3% | 2.2% | 1.7% | 1.7% |
This table is a summary of data presented in the literature and is intended for illustrative purposes.[9]
Experimental Protocols
Protocol 1: Liberation and Extraction of Free Fatty Acids from this compound
This protocol describes the acid hydrolysis of this compound to liberate free linoleic acid, followed by its extraction.
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample into a flask.
-
Acid Hydrolysis: Add a mixture of 25 mL of water and 5 mL of hydrochloric acid to the flask. Heat the mixture, with stirring, until the fatty acids are liberated and float as a clear oily layer on the surface of the liquid.[1][8]
-
Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the fatty acids with two 25 mL portions of hexane.
-
Washing: Combine the hexane extracts and wash with boiling water until the washings are free from sulfate (if sulfuric acid was used for hydrolysis).
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter the dried extract and evaporate the hexane under a stream of nitrogen to obtain the free fatty acids.
Protocol 2: Derivatization of Linoleic Acid to its Methyl Ester (FAME)
This protocol describes the conversion of the extracted linoleic acid to its fatty acid methyl ester (FAME) using boron trifluoride-methanol.
-
Reaction Setup: Place the extracted fatty acids (up to 10 mg) in a reaction tube. Add 1 mL of 14% boron trifluoride-methanol solution.
-
Reaction: Heat the mixture at ambient temperature for 10 minutes.[10]
-
Extraction of FAMEs: Add 1 mL of water and 1 mL of hexane to the reaction tube. Vortex briefly.
-
Phase Separation: Centrifuge the tube to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Visualizations
References
- 1. fao.org [fao.org]
- 2. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry [frontiersin.org]
- 5. ijeat.org [ijeat.org]
- 6. researchgate.net [researchgate.net]
- 7. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 8. Method of Analysis for Calcium Stearate | Pharmaguideline [pharmaguideline.com]
- 9. tot.mpob.gov.my [tot.mpob.gov.my]
- 10. aocs.org [aocs.org]
Troubleshooting inconsistent results in Calcium linoleate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium linoleate. Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cellular signaling?
This compound is the calcium salt of linoleic acid, an omega-6 fatty acid. In cellular signaling, its effects are primarily initiated by linoleic acid, which can trigger an increase in intracellular calcium concentration ([Ca²⁺]i). This is achieved by mobilizing calcium from intracellular stores, such as the endoplasmic reticulum and mitochondria, a process often involving the production of inositol 1,4,5-triphosphate (IP3).[1][2][3] Additionally, linoleic acid can induce the phosphorylation of Src-protein-tyrosine kinases (Src-PTKs), which are implicated in the activation of store-operated calcium (SOC) channels, leading to calcium influx from the extracellular environment.[1][3]
Q2: How should I prepare and store this compound solutions to ensure stability and consistency?
The stability of fatty acid salts like this compound is crucial for reproducible results. Due to the susceptibility of polyunsaturated fatty acids to oxidation, proper handling is essential.
-
Preparation: The method of preparing this compound can influence its isomeric composition. For experimental use, it is often prepared by reacting linoleic acid with a calcium salt, such as calcium chloride, in an appropriate solvent. It is important to control the reaction conditions to ensure consistency.
-
Solubility: this compound is generally insoluble in water but may be dissolved in organic solvents or prepared as a suspension or emulsion for cell culture experiments. The choice of solvent should be tested for compatibility with the experimental system to avoid solvent-induced artifacts.
-
Storage: this compound should be stored in a dry, dark place at low temperatures (0 - 4°C for short-term and -20°C for long-term) to minimize degradation.[4] Stock solutions should also be stored protected from light and oxygen.
Q3: What are the key sources of variability in lipidomics experiments, and how can I mitigate them?
Inconsistent results in lipidomics can arise from several factors throughout the experimental workflow.
-
Pre-analytical Variability: This includes sample collection, processing, and storage. Factors like fasting status of the subject can significantly affect lipid profiles. Standardized protocols for sample handling are critical.
-
Analytical Variability: The choice of analytical platform (e.g., LC-MS) and data processing software can introduce variability. Different software platforms may yield inconsistent lipid identifications from the same spectral data.[5][6]
-
Chemical Variability: The inherent complexity of lipids, including the presence of numerous isomers, makes accurate identification and quantification challenging. Using internal standards and validating results across different analytical modes can improve reproducibility.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions under inert gas (e.g., argon or nitrogen) at -20°C or below. 3. Protect solutions from light. 4. Test the integrity of your this compound stock using an appropriate analytical method if degradation is suspected. |
| Improper Solution Preparation | 1. Verify the solubility of this compound in your chosen solvent. Consider using a carrier protein like BSA to improve solubility and delivery to cells. 2. Ensure the final concentration of the solvent in the cell culture medium is not cytotoxic. 3. Sonication or vortexing may be required to create a uniform suspension, but be mindful of potential oxidation. |
| Cell Health and Viability | 1. Regularly check cell viability using methods like Trypan Blue exclusion. 2. Ensure cells are not stressed and are in the logarithmic growth phase. 3. Use a consistent cell passage number for all experiments. |
| GPCR Desensitization or Variable Expression | 1. If using a cell line overexpressing a receptor, verify its expression level. 2. Be aware that prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times or a recovery period. 3. Cell-to-cell variability in receptor expression is a known factor in inconsistent responses.[7][8] |
Issue 2: High Background or Inconsistent Results in Calcium Imaging Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Problems with Calcium Indicator Dyes (e.g., Fluo-4 AM) | 1. Dye Loading: Optimize dye concentration and loading time to ensure adequate signal without causing cellular stress. 2. Incomplete De-esterification: Allow sufficient time for the AM ester to be cleaved by intracellular esterases. 3. Dye Bleaching: Reduce excitation light intensity and exposure time. Consider using a more photostable dye if bleaching is a persistent issue.[9] 4. Dye Leakage: Use of probenecid can help inhibit organic anion transporters that may extrude the dye.[9] |
| Cellular Stress | 1. Maintain physiological temperature and pH during the experiment. 2. Ensure the imaging medium contains the necessary nutrients and ions. 3. Handle cells gently to avoid mechanical stress. |
| Artifacts in Imaging Data | 1. Be aware of potential artifacts, such as "micro-waves" of fluorescence that can occur with long-term expression of genetically encoded calcium indicators.[10] 2. Implement robust data analysis pipelines to identify and correct for false transients and misattribution errors where fluorescence from one cell is incorrectly assigned to another.[11] |
Quantitative Data Summary
The following table provides a summary of representative quantitative data from calcium imaging experiments. Note that these values can vary significantly depending on the cell type, experimental conditions, and the specific stimulus used.
| Parameter | Typical Range | Notes |
| Resting Intracellular Calcium Concentration ([Ca²⁺]i) | 50 - 100 nM | This is the baseline calcium level in unstimulated cells. |
| Peak [Ca²⁺]i in Response to Agonist (e.g., Linoleic Acid) | 700 - 1400 nM | The magnitude of the peak can depend on the agonist concentration and the health of the cells. A higher peak may be observed in cells undergoing a death response.[12] |
| Duration of Calcium Transient | Seconds to Minutes | The duration of the calcium signal can vary and may consist of a transient peak followed by a sustained plateau.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.
Materials:
-
Linoleic acid
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a Linoleic Acid Stock Solution: Dissolve linoleic acid in ethanol to a concentration of 100 mM. Store this stock solution at -20°C under an inert gas.
-
Prepare a Calcium Chloride Stock Solution: Dissolve CaCl₂ in sterile water to a concentration of 1 M.
-
Complexation with BSA: a. Prepare a 10% (w/v) BSA solution in PBS. b. To a sterile tube, add the desired volume of the 100 mM linoleic acid stock solution. c. In a separate sterile tube, add an equimolar amount of the 1 M CaCl₂ stock solution to a volume of the 10% BSA solution. d. Slowly add the linoleic acid solution to the BSA/CaCl₂ solution while vortexing to facilitate the formation of the this compound-BSA complex. e. Incubate the mixture at 37°C for 30 minutes.
-
Final Dilution: Dilute the this compound-BSA complex in cell culture medium to the desired final concentration for your experiment.
Protocol 2: Measurement of Intracellular Calcium Changes using Fluo-4 AM
This protocol outlines the steps for measuring changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells of interest plated in a suitable imaging dish or plate
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound solution (prepared as in Protocol 1)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging and allow them to adhere and grow to the desired confluency.
-
Preparation of Fluo-4 AM Loading Solution: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. For the final loading solution, dilute the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM. Add a small amount of the Pluronic F-127 stock solution (e.g., to a final concentration of 0.02%) to aid in dye dispersal.
-
Dye Loading: a. Remove the culture medium from the cells and wash once with HBSS. b. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: a. Remove the loading solution and wash the cells gently with HBSS two to three times to remove excess dye. b. Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Calcium Imaging: a. Place the dish or plate on the fluorescence microscope or in the plate reader. b. Acquire a baseline fluorescence reading for a few minutes. c. Add the this compound solution to the cells and continue recording the fluorescence signal to observe the change in intracellular calcium concentration.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The data is often presented as the ratio of fluorescence relative to the baseline fluorescence (F/F₀).
Visualizations
Caption: Signaling pathway of this compound leading to an increase in intracellular calcium.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Tools for Quantitative Analysis of Calcium Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for quantitative calcium imaging in unperturbed developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variability in G-Protein-Coupled Signaling Studied with Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 11. Detecting and correcting false transients in calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in intracellular calcium concentration and pH of target cells during the cytotoxic process: a quantitative study at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Calcium Linoleate and Free Linoleic Acid for Researchers and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a critical component in numerous physiological processes, including the regulation of inflammation and the maintenance of cell membrane integrity. It is available in various forms, including as a free fatty acid and as a salt, such as calcium linoleate. This guide provides a detailed comparison of the potential efficacy of this compound versus free linoleic acid, drawing upon existing experimental data for linoleic acid and its isomers in the context of calcium supplementation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two forms of linoleic acid for potential therapeutic applications.
Theoretical Framework for Efficacy Comparison
The following sections will, therefore, compare the known effects of linoleic acid with the observed effects of its isomers, conjugated linoleic acids (CLAs), when co-administered with calcium. This will serve as a proxy for understanding the potential advantages of a single-molecule approach like this compound.
Data Presentation: A Comparative Overview
The following table summarizes key findings from studies on linoleic acid and the co-administration of its isomers (CLA) with calcium, which may provide insights into the potential effects of this compound.
| Parameter | Free Linoleic Acid | Conjugated Linoleic Acid (CLA) + Calcium | Supporting Evidence/Comments |
| Bone Health | Limited direct evidence for a significant positive impact on bone mineral density when administered alone. | In animal models, co-supplementation has been shown to significantly improve bone mineral density and bone strength, suggesting a synergistic effect. | Studies on ovariectomised mice, a model for postmenopausal osteoporosis, indicate that CLA's positive effects on bone are more pronounced with adequate calcium intake. |
| Anti-Inflammatory Potential | Exhibits anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokine production. | CLA isomers have demonstrated anti-inflammatory effects, and calcium itself plays a role in modulating inflammatory responses. The combined effect is an area for further research. | In vitro studies have shown that linoleic acid can modulate inflammatory pathways. |
| Calcium Signaling | Free linoleic acid has been shown to induce a concentration-dependent increase in intracellular calcium in rat thymocytes.[2][3] | The provision of both linoleic acid (as CLA) and calcium would directly impact calcium-dependent signaling pathways. | This suggests that linoleic acid can directly influence cellular processes regulated by calcium. |
| Bioavailability | Readily absorbed in the gastrointestinal tract. | Fatty acid salts are expected to dissociate, allowing for the absorption of both the fatty acid and the cation.[1] | The salt form may influence the solubility and subsequent absorption of linoleic acid. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological effects discussed in this guide.
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity
This protocol is adapted from studies evaluating the anti-inflammatory effects of fatty acids in vitro.[4][5]
Objective: To determine the anti-inflammatory potential of this compound and free linoleic acid by measuring the inhibition of bovine serum albumin (BSA) denaturation and the reduction of pro-inflammatory cytokines in a macrophage cell line.
Materials:
-
This compound
-
Free linoleic acid
-
Bovine Serum Albumin (BSA)
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
-
Cell culture media (e.g., DMEM)
Procedure:
Part A: Inhibition of BSA Denaturation
-
Prepare a 0.5% w/v solution of BSA in Tris-HCl buffer (pH 6.8).
-
Prepare stock solutions of this compound and free linoleic acid in a suitable solvent (e.g., ethanol).
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of varying concentrations of the test compounds.
-
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the solvent.
-
Incubate all tubes at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of PBS to each tube.
-
Measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation.
Part B: Cytokine Production in RAW 264.7 Macrophages
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Seed the cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or free linoleic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the test compounds on cytokine production.
Protocol 2: Assessment of Bone Mineral Density in an Animal Model
This protocol is based on methodologies used in studies investigating the effects of fatty acids and calcium on bone health in mice.[6]
Objective: To compare the in vivo efficacy of this compound and free linoleic acid on bone mineral density in an ovariectomized (OVX) mouse model of osteoporosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
This compound
-
Free linoleic acid
-
Control diet and experimental diets incorporating the test compounds
-
Micro-computed tomography (µCT) or Dual-energy X-ray absorptiometry (DEXA) scanner
Procedure:
-
Acclimatize the mice for one week.
-
Perform ovariectomy on the experimental groups to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control.
-
After a recovery period, divide the OVX mice into three groups: a control group receiving the basal diet, a group receiving a diet supplemented with free linoleic acid, and a group receiving a diet supplemented with this compound. The dosage should be calculated to provide an equivalent amount of linoleic acid in both experimental groups.
-
Maintain the mice on their respective diets for a period of 8-12 weeks.
-
At the end of the study period, euthanize the mice and excise the femurs.
-
Clean the femurs of soft tissue and store them in PBS or wrapped in saline-soaked gauze at -20°C.
-
For analysis, thaw the femurs and perform µCT or DEXA scans to determine bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular thickness, and other relevant parameters of bone microarchitecture.
-
Statistically analyze the data to compare the effects of the different diets on bone health.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of this compound and free linoleic acid.
Caption: Metabolic pathway of linoleic acid to pro- and anti-inflammatory mediators.
Caption: Hypothesized dissociation and action of this compound.
Caption: Workflow for the in vivo assessment of bone mineral density.
While direct evidence is lacking, the available data allows for a reasoned assessment of the potential comparative efficacy of this compound and free linoleic acid. The primary hypothesis is that this compound serves as a delivery vehicle for both linoleic acid and calcium, likely dissociating in the gastrointestinal tract. Therefore, its efficacy is expected to be a composite of the individual and potentially synergistic effects of these two molecules. For applications in bone health, the co-delivery of linoleic acid (or its isomers) and calcium appears to be a promising strategy, as suggested by studies on CLA. Further research is warranted to directly compare the bioavailability and specific biological activities of this compound versus free linoleic acid to validate these hypotheses and explore its full therapeutic potential.
References
- 1. Re‐evaluation of sodium, potassium and calcium salts of fatty acids (E 470a) and magnesium salts of fatty acids (E 470b) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid versus linoleic and α-linolenic acid. different effects on Ca2+ signaling in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dietary Omega-3 Fatty Acids on Bones of Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Activity of Calcium Linoleate Against Standard Microbial Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of calcium linoleate against key microbial standards. Due to the limited availability of direct testing data for this compound, this analysis utilizes data for its active component, linoleic acid, as a proxy to evaluate its efficacy. The performance of linoleic acid is compared with established antimicrobial agents, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of linoleic acid against various standard microbial strains and compares them with the MIC values of conventional antimicrobial drugs.
| Microorganism | This compound (as Linoleic Acid) MIC (µg/mL) | Comparator Antimicrobial Agent | Comparator MIC (µg/mL) |
| Staphylococcus aureus | 64 - 128[1] | Vancomycin | <0.5 - 2[2] |
| Escherichia coli | >100 (Limited activity)[3][4] | Ciprofloxacin | 0.015 - 1024 |
| Pseudomonas aeruginosa | Inactive | Gentamicin | 0.5 - 8[5] |
| Candida albicans | >500 (Growth inhibition, but high concentration)[6] | Fluconazole | 0.5 - 32[7] |
Note: The antimicrobial activity of this compound is attributed to the linoleate component. The data presented for this compound is based on studies conducted with linoleic acid.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a substance. The Broth Microdilution Method is a standard procedure used for this purpose.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for yeast) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of this compound (or the test compound) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agent are made in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Visualizations
Diagram 1: Proposed Mechanism of Action of Linoleate
Caption: Proposed mechanism of linoleate's antimicrobial action.
Diagram 2: Experimental Workflow for Antimicrobial Activity Validation
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid addition prevents Staphylococcus aureus biofilm formation on PMMA bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid addition prevents Staphylococcus aureus biofilm formation on PMMA bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
A Comparative Analysis of Calcium Linoleate and Calcium Oleate on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of calcium linoleate and calcium oleate on cell viability. While direct comparative studies on the calcium salt forms are limited, this document synthesizes available experimental data on their constituent fatty acids—linoleic acid and oleic acid—to infer their potential impacts on cellular health. The role of calcium as a key intracellular signaling ion in cell death pathways is also considered to provide a comprehensive perspective.
Data Summary
The following table summarizes the observed effects of linoleic acid and oleic acid on cell viability across various cell lines, which can serve as a proxy for understanding the potential effects of their calcium salts.
| Feature | Linoleic Acid | Oleic Acid |
| General Effect on Cell Viability | Can be cytotoxic, inducing both apoptosis and necrosis. May be more toxic to some cell types, like human lymphocytes, compared to oleic acid.[1] | Effects are dose- and time-dependent and vary by cell line.[2][3] Generally considered less cytotoxic than saturated fatty acids.[2] |
| Observed Effects in Cancer Cells | Conjugated linoleic acid has been shown to reduce cell proliferation and viability in prostate cancer cell lines.[3] | The effect on cancer cell viability is cell-line dependent.[3] |
| Mechanism of Action | Can induce mitochondrial depolarization and the production of reactive oxygen species (ROS), leading to cell death.[1] | Can modulate intracellular calcium signaling[4][5] and affect mitochondrial dynamics.[2] |
Experimental Protocols
The methodologies described below are based on common experimental practices for assessing the effects of fatty acids on cell viability. These protocols can be adapted for the comparative study of this compound and calcium oleate.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2, PC3, or primary lymphocytes) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare stock solutions of this compound and calcium oleate in an appropriate solvent (e.g., ethanol or DMSO) and dilute to final concentrations in cell culture medium. A vehicle control (medium with solvent) should be included.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound, calcium oleate, or the vehicle control.
-
Incubation: Incubate the treated cells for specific time points (e.g., 8, 24, 48 hours).
-
MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis vs. Necrosis Determination (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound and calcium oleate as described in the cell viability assay protocol.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive cells: Necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by each compound.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the underlying cellular mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Conjugated linoleate reduces prostate cancer viability whereas the effects of oleate and stearate are cell line-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oleic acid on store-operated calcium entry in immune-competent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Calcium Linoleate: A Comparative Guide for Surfactant Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of calcium linoleate's performance as a surface-active agent, offering a comparative benchmark against commonly used surfactants in research and pharmaceutical applications. Due to its limited solubility in aqueous solutions, this compound presents a unique profile, deviating from the typical performance metrics of traditional amphiphiles. This document aims to elucidate these differences, supported by available experimental data for both this compound and its alternatives, to inform formulation and development decisions.
Executive Summary
This compound, a metallic salt of linoleic acid, functions primarily as a stabilizer, lubricant, and water repellent, finding utility in non-aqueous formulations and specialized applications.[1][2][3][4][5] Unlike conventional surfactants such as Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween 80), and Pluronic F68, which readily form micelles in water, this compound is practically insoluble in water.[2] This fundamental difference in solubility dictates its surface-active properties and limits its applicability as a primary emulsifier in oil-in-water emulsions. This guide presents a comparative overview of key performance indicators, where available, and details the experimental protocols for their determination.
Comparative Performance Data
Direct comparison of aqueous surfactant properties for this compound with soluble surfactants is challenging due to its insolubility. The concept of Critical Micelle Concentration (CMC) in an aqueous medium is not applicable to this compound in the same manner as it is for soluble surfactants.[6][7] The following tables summarize the available performance data for common alternative surfactants.
Table 1: Critical Micelle Concentration (CMC) of Alternative Surfactants in Water
| Surfactant | Chemical Class | CMC (mM) | Temperature (°C) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 8.23 | 25 |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.015 | Not Specified |
| Pluronic F68 | Non-ionic (Block Copolymer) | 0.04 | Not Specified |
Table 2: Surface Tension Reduction by Alternative Surfactants in Water
| Surfactant | Concentration | Surface Tension (mN/m) | Temperature (°C) |
| Sodium Lauryl Sulfate (SLS) | > CMC | ~32-34 | Not Specified |
| Polysorbate 80 (Tween 80) | 0.2% | Not Specified | Not Specified |
| Pluronic F68 | 0.1% | 50 | 25 |
Note: The surface tension of pure water is approximately 72 mN/m at 25°C.
Emulsification Efficiency
While quantitative data on the oil-in-water emulsification efficiency of this compound is scarce due to its insolubility, it is recognized for its role in stabilizing water-in-oil emulsions.[8] In contrast, SLS, Tween 80, and Pluronic F68 are effective emulsifiers for oil-in-water systems. The stability and droplet size of an emulsion are key indicators of a surfactant's efficiency. The addition of calcium salts, such as calcium chloride, has been shown to improve the stability of water-in-oil emulsions stabilized by other surfactants by reducing droplet size and decreasing interfacial tension.[8][9]
Experimental Protocols
Detailed methodologies for evaluating key surfactant performance parameters are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC of a soluble surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[10] A sharp change in the measured property indicates micelle formation.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension abruptly stops decreasing and plateaus.
Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant at various concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the point where the slope of the line changes.
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
Wilhelmy Plate Method:
-
A thin platinum plate is suspended from a balance.
-
The plate is brought into contact with the surface of the liquid.
-
The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.
Capillary Rise Method:
-
A capillary tube of a known radius is placed in the liquid.
-
The height to which the liquid rises in the capillary is measured.
-
The surface tension can be calculated using the Jurin's Law equation, which relates the height of the liquid, the capillary radius, the liquid density, and the contact angle.
Evaluation of Emulsification Efficiency
The ability of a surfactant to form and stabilize an emulsion is a critical performance indicator.
Droplet Size Analysis:
-
Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil and an aqueous surfactant solution.
-
Analyze the droplet size distribution of the resulting emulsion using techniques such as laser diffraction, dynamic light scattering, or microscopy.
-
Smaller and more uniform droplet sizes generally indicate higher emulsification efficiency.
Emulsion Stability Test:
-
Prepare the emulsion as described above.
-
Store the emulsion under controlled conditions (e.g., temperature, time).
-
Observe the emulsion for signs of instability, such as creaming, flocculation, or coalescence, over a set period.
-
The rate of phase separation can be quantified to compare the stability of emulsions formed with different surfactants.
Visualizing Surfactant Action and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of surfactant action in an aqueous solution.
Caption: General experimental workflow for evaluating emulsification performance.
Conclusion
This compound exhibits surfactant-like properties, particularly in non-aqueous systems or as a stabilizer in water-in-oil emulsions. Its insolubility in water precludes its use as a conventional surfactant for forming oil-in-water emulsions and makes direct comparison of parameters like aqueous CMC with soluble surfactants inappropriate. For applications requiring the formation of stable oil-in-water emulsions, alternative surfactants such as SLS, Tween 80, or Pluronic F68, which demonstrate clear CMC and surface tension reduction in aqueous media, are more suitable choices. The selection of an appropriate surfactant is critically dependent on the specific requirements of the formulation, including the solvent system and desired emulsion type.
References
- 1. pishrochem.com [pishrochem.com]
- 2. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]
- 4. The Importance And Applications Of Calcium Stearate - Goldstab [goldstab.com]
- 5. nimbasia.com [nimbasia.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis methods for Calcium linoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for Calcium Linoleate: double decomposition, direct precipitation, and the fusion method. The objective is to offer a clear, data-driven analysis to aid in the selection of the most suitable synthesis strategy based on desired product characteristics such as yield, purity, particle size, and thermal stability. While direct comparative studies on this compound are limited, this guide compiles available data, including that from analogous fatty acid salts, to provide a thorough overview.
Comparative Data of Synthesis Methods
The following table summarizes the key performance indicators for each synthesis method. It is important to note that direct comparative data for this compound is scarce; therefore, some data presented here is extrapolated from studies on similar calcium fatty acid salts like Calcium Oleate and Calcium Stearate.
| Parameter | Double Decomposition | Direct Precipitation | Fusion Method |
| Yield | High | Moderate to High | High |
| Purity | Good to High | Good | High |
| Particle Size | Typically larger, can be controlled | Smaller, more uniform nanoparticles possible[1] | Variable, depends on post-processing |
| Thermal Stability | Good | Good | Excellent |
| Reaction Time | Moderate | Fast | Fast |
| Process Complexity | Multi-step, requires solvent | Simpler, often single-step | Simple, solvent-free |
| Cost-Effectiveness | Moderate | High | High |
Experimental Protocols
Double Decomposition Method
This method involves a two-step reaction where a soluble linoleate salt is first formed and then reacted with a soluble calcium salt to precipitate this compound.
Materials:
-
Linoleic Acid
-
Sodium Hydroxide (or other alkali metal hydroxide)
-
Calcium Chloride (or other soluble calcium salt)
-
Ethanol (or other suitable solvent)
-
Distilled Water
Procedure:
-
Saponification: Dissolve Linoleic Acid in ethanol. Separately, prepare a solution of Sodium Hydroxide in water.
-
Slowly add the Sodium Hydroxide solution to the Linoleic Acid solution with constant stirring to form sodium linoleate (soap). The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation: Prepare an aqueous solution of Calcium Chloride.
-
Add the Calcium Chloride solution dropwise to the sodium linoleate solution under vigorous stirring.
-
This compound will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted salts and impurities.
-
Dry the purified this compound in a vacuum oven at a low temperature to prevent oxidation.
Direct Precipitation Method
This method involves the direct reaction of Linoleic Acid with a calcium base.
Materials:
-
Linoleic Acid
-
Calcium Hydroxide or Calcium Oxide
-
Ethanol (or other suitable solvent)
Procedure:
-
Disperse Calcium Hydroxide or Calcium Oxide in ethanol to form a slurry.
-
Dissolve Linoleic Acid in a separate portion of ethanol.
-
Slowly add the Linoleic Acid solution to the calcium base slurry with vigorous stirring.
-
The reaction mixture is typically refluxed for several hours to ensure complete reaction.[1]
-
This compound precipitates directly from the reaction mixture.
-
Purification: Cool the mixture, filter the precipitate, and wash it with ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Fusion Method
The fusion method involves the direct reaction of Linoleic Acid with a calcium source at elevated temperatures without a solvent.
Materials:
-
Linoleic Acid
-
Calcium Oxide or Calcium Hydroxide
-
Water (as a catalyst)
Procedure:
-
Heat Linoleic Acid to a molten state (if necessary).
-
Add Calcium Oxide or Calcium Hydroxide directly to the molten Linoleic Acid with vigorous stirring.
-
A small amount of water is typically added to catalyze the reaction.[2]
-
The reaction is carried out at a high temperature (e.g., 150-190°C) for a specified duration to ensure the completion of the reaction.[3]
-
The molten this compound is then cooled and solidified.
-
The solid product can be ground to the desired particle size.
Linoleic Acid-Induced Calcium Signaling Pathway
Linoleic acid has been shown to play a role in intracellular calcium signaling, which is a critical pathway in many cellular processes. The binding of linoleic acid to the G protein-coupled receptor 40 (GPR40) initiates a cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[4][5][6][7][8] This pathway is of significant interest in drug development, particularly in the context of metabolic diseases.
Caption: Linoleic Acid-Induced Intracellular Calcium Signaling Pathway.
Experimental Workflow for Method Comparison
The following diagram illustrates a logical workflow for the comparative analysis of the different synthesis methods for this compound.
Caption: Workflow for Comparing this compound Synthesis Methods.
References
- 1. Synthesis and Characterization of Monodispersed Spherical Calcium Oxide and Calcium Carbonate Nanoparticles via Simple Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 4. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Calcium Linoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro efficacy of Calcium Linoleate, supported by experimental data. The information is intended to inform research and development in pharmaceuticals, nutraceuticals, and other life science applications.
Executive Summary
This compound, the calcium salt of the omega-6 fatty acid linoleic acid, has demonstrated distinct biological activities in both living organisms (in vivo) and controlled laboratory settings (in vitro). In vivo studies, primarily utilizing calcium salts of conjugated linoleic acid (CLA), have highlighted its potential in modulating bone metabolism and body composition. In vitro research has largely focused on the direct effects of linoleic acid on cellular signaling pathways, particularly the induction of intracellular calcium mobilization and its bactericidal properties. This guide synthesizes the available data to provide a comparative overview of its efficacy in these different contexts.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: Summary of In Vivo Efficacy of Calcium Conjugated Linoleate (CLA)
| Model Organism | Dosage | Duration | Key Findings | Reference |
| Ovariectomized Mice | 0.5% CLA in diet with 1% Calcium | 4 weeks | Significantly increased bone mineral density and bone strength compared to controls.[1][2] | |
| Male ICR Mice | 0.5% CLA in diet with 1% Calcium | 4 weeks | Increased total body ash (reflective of bone mineral content); Reduced body fat regardless of dietary calcium level.[3] | |
| Ovariectomized Rats | 5 and 10 g/kg CLA in diet | 9 weeks | Significantly lowered markers of bone resorption (urinary pyridinoline and deoxypyridinoline).[4] | |
| Finishing Steers | 2.5% CLA in diet | 130 days | Decreased feed intake and daily gains; Reduced marbling scores.[5] | |
| Lactating Goats | 30, 60, or 90 g/day of Ca-CLA | 14-day periods | Reduced milk fat yield by 17.5% to 49.3% depending on the diet base. | |
| Pregnant Women (at high risk for PIH) | 600 mg elemental calcium + 450 mg CLA daily | From week 18-22 until delivery | Significantly reduced the incidence of pregnancy-induced hypertension (PIH) (8% in the study group vs. 42% in the placebo group). |
Table 2: Summary of In Vitro Efficacy of Linoleic Acid and this compound
| Assay Type | Cell/Organism | Concentration | Key Findings | Reference |
| Intracellular Calcium Signaling | Rat Pancreatic β-cells | 20 µM Linoleic Acid | Induced a transient peak increase in intracellular calcium ([Ca2+]i) followed by a sustained plateau.[6] | |
| Intracellular Calcium Signaling | Mouse Gustatory Cells | Not Specified | Linoleic acid induced increases in free intracellular calcium concentrations. | |
| Osteoblast Differentiation | Primary Mouse Bone Marrow Stromal Cells | Not Specified | Linoleic acid decreased alkaline phosphatase activity, an early marker of osteoblast differentiation.[7] | |
| Bactericidal Activity | Gram-positive bacteria (e.g., Staphylococcus aureus) | MIC of 0.01-1.0 mg/ml (Linoleic Acid) | Inhibited the growth of all Gram-positive bacteria tested.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
In Vivo Animal Feeding Study with Calcium-Conjugated Linoleate
This protocol provides a general workflow for investigating the effects of dietary Calcium-CLA on bone health in an ovariectomized mouse model, a common model for postmenopausal osteoporosis.[1][2]
1. Animal Model and Diet:
- Female ICR mice are ovariectomized to induce estrogen deficiency, simulating menopause. A sham-operated group serves as a control.
- Animals are fed a standard diet or a diet supplemented with Calcium-CLA (e.g., 0.5% of the diet) and varying levels of calcium (e.g., 0.5% or 1%).[1]
2. Treatment Period:
3. Outcome Measures:
- Body Composition: Body weight and fat mass are measured periodically.
- Bone Mineral Density (BMD): BMD is assessed using techniques like dual-energy X-ray absorptiometry (DXA).
- Biochemical Markers: Serum and urine are collected to measure markers of bone formation (e.g., osteocalcin) and resorption (e.g., pyridinoline).[4]
- Bone Strength: Mechanical testing of excised bones (e.g., femur) is performed to determine biomechanical properties.
Diagram of Experimental Workflow:
In Vitro Intracellular Calcium Measurement
This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cells upon stimulation with linoleic acid using the fluorescent indicator Fura-2 AM.[9][10][11][12][13]
1. Cell Culture and Plating:
- Cells (e.g., rat pancreatic β-cells) are cultured in appropriate media and seeded onto coverslips or microplates suitable for fluorescence microscopy.[6]
2. Fura-2 AM Loading:
- Cells are incubated with Fura-2 AM (acetoxymethyl ester form), a cell-permeant ratiometric calcium indicator, in a suitable buffer (e.g., HEPES-buffered saline) for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark. This allows the dye to enter the cells.[11][13]
- Cellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.
3. Stimulation and Imaging:
- After a wash to remove extracellular dye, the cells are placed on a fluorescence microscope stage.
- A baseline fluorescence is recorded.
- Linoleic acid (e.g., 20 µM) is added to the cells.[6]
- Fluorescence is continuously monitored by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at ~510 nm.
4. Data Analysis:
- The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration.
Diagram of Intracellular Calcium Measurement Workflow:
Signaling Pathways
In vitro studies have elucidated a key signaling pathway through which linoleic acid exerts its effects on intracellular calcium levels. This pathway is initiated by the binding of linoleic acid to the G-protein coupled receptor 40 (GPR40).
Linoleic Acid-Induced Calcium Signaling Pathway:
-
Receptor Binding: Linoleic acid binds to and activates GPR40 on the cell surface.[6][14][15][16]
-
PLC Activation: GPR40 activation leads to the stimulation of Phospholipase C (PLC).[6][14][16]
-
IP3 Production and Calcium Release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
-
Src Kinase Involvement: Studies have shown that linoleic acid can also induce the phosphorylation of Src-family protein-tyrosine kinases (Src-PTKs). This activation of Src kinases is implicated in the subsequent opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
Diagram of the Signaling Pathway:
Conclusion
The available evidence suggests that this compound and its constituent fatty acid have distinct but potentially complementary effects in vivo and in vitro. In vivo, particularly as the conjugated salt, it shows promise in modulating systemic processes like bone metabolism and body composition, likely through complex interactions within the whole organism. In vitro, linoleic acid acts as a potent signaling molecule, directly triggering specific cellular pathways to modulate intracellular calcium levels.
For researchers and drug development professionals, these findings highlight the importance of considering the formulation of this compound and the experimental context. While in vitro studies provide valuable mechanistic insights into its direct cellular effects, in vivo models are essential for understanding its broader physiological consequences and therapeutic potential. Future research should aim to bridge the gap between these two levels of investigation to fully elucidate the efficacy and mechanisms of action of this compound.
References
- 1. Conjugated linoleic acid and calcium co-supplementation improves bone health in ovariectomised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid and calcium co-supplementation improves bone health in ovariectomised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between dietary conjugated linoleic acid and calcium supplementation affecting bone and fat mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of conjugated linoleic acid on calcium absorption and bone metabolism and composition in adult ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Linoleic acid blunts early osteoblast differentiation and impairs oxidative phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: a plant used during circumcision rites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Cross-validation of analytical methods for Calcium linoleate
A comprehensive comparison of analytical methodologies for the determination of Calcium linoleate, a key ingredient in pharmaceutical and nutraceutical formulations, is essential for researchers, scientists, and drug development professionals. This guide provides a detailed overview of common analytical techniques for the quantification of both the calcium and linoleate moieties of the molecule, along with supporting experimental data and protocols.
Comparison of Analytical Methods
The analysis of this compound can be approached by separately quantifying the calcium cation and the linoleate anion. The choice of method depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
| Analytical Method | Analyte | Principle | Advantages | Disadvantages |
| Atomic Absorption Spectroscopy (AAS) | Calcium | Measures the absorption of light by free calcium atoms in a flame or graphite furnace. | High sensitivity and specificity for calcium.[1][2][3] | Requires sample digestion to liberate the calcium ions. Potential for chemical interferences.[2] |
| Complexometric Titration | Calcium | Titration of calcium ions with a chelating agent, typically EDTA, using a colorimetric indicator to determine the endpoint.[4][5][6] | Simple, cost-effective, and does not require sophisticated instrumentation.[4][5] | Lower sensitivity compared to AAS. Potential for interference from other metal ions. |
| Gas Chromatography (GC) | Linoleic Acid | Separation of fatty acid methyl esters (FAMEs) based on their volatility and interaction with a stationary phase. | High resolution for separating different fatty acid isomers.[7][8] Well-established methods are available. | Requires derivatization of the fatty acid to a volatile ester.[7][9] |
| High-Performance Liquid Chromatography (HPLC) | Linoleic Acid | Separation of fatty acids based on their partitioning between a stationary and a mobile phase.[10][11][12][13][14] | Can analyze underivatized fatty acids.[10][11][13] Suitable for separating cis/trans isomers.[12] | UV detection requires the presence of a chromophore, which linoleic acid has (conjugated double bonds).[13] |
Experimental Protocols
Calcium Determination by Atomic Absorption Spectroscopy (AAS)
This protocol is based on standard methods for calcium determination by AAS.[1][2]
a. Sample Preparation (Digestion):
-
Accurately weigh a sample of this compound.
-
Perform a digestion procedure to liberate the calcium ions. A common method is dry ashing followed by dissolution of the ash in dilute hydrochloric acid.[1] Alternatively, wet digestion with a mixture of nitric acid and perchloric acid can be used, taking appropriate safety precautions.
b. Standard Preparation:
-
Prepare a stock solution of a known concentration of calcium carbonate in dilute hydrochloric acid.[2][15]
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.01 to 5.0 mg/L.[2]
-
To each standard and the sample solution, add a lanthanum chloride solution to suppress chemical interferences.[1][2]
c. Instrumental Analysis:
-
Set up the atomic absorption spectrophotometer with a calcium hollow-cathode lamp.
-
Use a wavelength of 422.7 nm and a reducing air-acetylene flame.[1]
-
Aspirate the blank, standards, and sample solutions into the flame.
-
Measure the absorbance of each solution and construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of calcium in the sample solution from the calibration curve.
Calcium Determination by Complexometric Titration
This protocol is adapted from standard procedures for the complexometric titration of calcium with EDTA.[4][5][6]
a. Reagent Preparation:
-
EDTA Solution (0.05 M): Dissolve a precisely weighed amount of disodium EDTA in deionized water.[6]
-
Buffer Solution: Prepare an ammonia/ammonium chloride buffer to maintain a pH of around 10.[4][16]
b. Titration Procedure:
-
Accurately weigh the this compound sample and dissolve it in an appropriate solvent after acidification to release the calcium ions.
-
Add the pH 10 buffer solution.
-
Add a small amount of the indicator. The solution should turn a wine-red color.[4]
-
Titrate with the standardized EDTA solution until the color changes to a distinct blue, indicating the endpoint.[4][5]
-
Calculate the amount of calcium in the sample based on the volume of EDTA solution used and its molarity. Each mole of EDTA reacts with one mole of calcium.
Linoleic Acid Determination by Gas Chromatography (GC)
This protocol is based on established methods for the GC analysis of fatty acids.[7][8][9]
a. Sample Preparation (Esterification):
-
Dissolve the this compound sample in a suitable organic solvent.
-
Convert the linoleic acid to its fatty acid methyl ester (FAME) using a derivatizing agent such as boron trifluoride (BF3) in methanol or sodium methoxide.[9]
-
Extract the FAMEs into a non-polar solvent like hexane.[9]
b. GC Analysis:
-
Column: Use a highly polar capillary column, such as a CP-Sil 88™ or BPX-70™ (100 m), suitable for separating FAME isomers.[9]
-
Oven Temperature Program: A typical program starts at a lower temperature and ramps up to a higher temperature to elute all FAMEs. For example, starting at 150°C.
-
Injector and Detector: Use a split/splitless injector at 250°C and a flame ionization detector (FID) at 250°C.
-
Carrier Gas: Use hydrogen or helium as the carrier gas.
-
Inject the prepared FAME sample onto the GC column.
-
Identify the linoleic acid methyl ester peak by comparing its retention time to that of a known standard.
-
Quantify the amount of linoleic acid by comparing the peak area to a calibration curve prepared from linoleic acid methyl ester standards.
Linoleic Acid Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods for the HPLC analysis of underivatized fatty acids.[11][13]
a. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and chloroform.[10]
-
Acidify the sample with an acid like hydrochloric acid to protonate the linoleate to free linoleic acid.
-
The sample can then be directly injected or further extracted if necessary.
b. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.[14] For better separation of isomers, a silver-ion (Ag+) HPLC column can be employed.[9][11]
-
Mobile Phase: A mixture of acetonitrile and water, or for Ag+-HPLC, a non-polar solvent like hexane with small amounts of a polar modifier like acetic acid and acetonitrile.[11][13][14]
-
Detector: A photodiode array (PDA) detector set at a wavelength where linoleic acid absorbs (around 234 nm for conjugated linoleic acid).[13]
-
Flow Rate: A typical flow rate is 1 mL/min.[13]
-
Inject the sample onto the HPLC column.
-
Identify the linoleic acid peak by its retention time compared to a standard.
-
Quantify the linoleic acid by comparing its peak area to a calibration curve of linoleic acid standards.
Workflow Diagrams
Caption: Analytical workflow for the cross-validation of this compound analysis.
This guide provides a framework for selecting and implementing appropriate analytical methods for the quality control and characterization of this compound. The cross-validation of results obtained from different techniques is crucial for ensuring the accuracy and reliability of the data.
References
- 1. Calcium- Determination by AAS | OIV [oiv.int]
- 2. nemi.gov [nemi.gov]
- 3. google.com [google.com]
- 4. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 5. researchgate.net [researchgate.net]
- 6. Method of Analysis for Calcium Stearate | Pharmaguideline [pharmaguideline.com]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. hplc.eu [hplc.eu]
- 11. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 12. hplc.eu [hplc.eu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 15. web.pdx.edu [web.pdx.edu]
- 16. youtube.com [youtube.com]
A Comparative Analysis of Calcium Linoleate from Safflower, Sunflower, and Soybean Oil Sources
A comprehensive guide for researchers and drug development professionals on the synthesis, properties, and potential biological implications of Calcium Linoleate derived from distinct plant oil sources.
This compound, the calcium salt of the essential omega-6 fatty acid linoleic acid, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. Its physicochemical properties and potential biological activities are intrinsically linked to the purity and composition of its source material. This guide provides a comparative study of this compound synthesized from three common plant oils: high-linoleic safflower oil, high-linoleic sunflower oil, and soybean oil.
Comparative Data of Plant Oil Sources and Synthesized this compound
The selection of the plant oil source is a critical first step in the synthesis of this compound, as the initial concentration of linoleic acid directly influences the potential yield and purity of the final product. High-linoleic varieties of safflower and sunflower oils are particularly rich sources, often containing over 70% linoleic acid. Soybean oil, while also a significant source, typically presents a lower linoleic acid content.
| Property | Safflower Oil (High-Linoleic) | Sunflower Oil (High-Linoleic) | Soybean Oil |
| Typical Linoleic Acid Content (%) | ~78% | ~68% | ~55% |
| Theoretical Yield of this compound (per 100g of oil) | High | High | Moderate |
| Expected Purity of this compound | High | High | Moderate to High |
| Particle Size | Fine Powder | Fine Powder | Fine Powder |
| Thermal Stability | Expected to be stable at room temperature, with decomposition at elevated temperatures. | Expected to be stable at room temperature, with decomposition at elevated temperatures. | Expected to be stable at room temperature, with decomposition at elevated temperatures. |
Experimental Protocols
The synthesis of this compound from plant oils generally follows a two-step process: saponification of the oil to create a soluble linoleate salt, followed by precipitation with a calcium salt.
Saponification of Plant Oil
Objective: To hydrolyze the triglycerides in the plant oil to form a soluble salt of linoleic acid (e.g., sodium or potassium linoleate).
Materials:
-
High-linoleic Safflower, Sunflower, or Soybean Oil
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable non-aqueous solvent like glycerol or propylene glycol)
-
Distilled Water
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, dissolve a calculated amount of NaOH or KOH in a non-aqueous solvent. The alkali consumption is typically 10-50% of the weight of the oil.[1]
-
Add the plant oil to the alkaline solution. The weight ratio of solvent to oil is generally between 2:1 and 4:1.[1]
-
Heat the mixture to a temperature between 150-190°C and stir for 2-5 hours to ensure complete saponification.[1]
-
After the reaction is complete, cool the mixture to below 100°C.[1]
Precipitation of this compound
Objective: To react the soluble linoleate salt with a calcium salt to precipitate insoluble this compound.
Materials:
-
Saponified oil mixture
-
Calcium Chloride (CaCl₂) solution
-
Distilled Water
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of Calcium Chloride. The amount of CaCl₂ added is typically 10-30% of the weight of the initial oil.[1]
-
Slowly add the Calcium Chloride solution to the cooled saponified mixture while stirring. A precipitate of this compound will form.
-
Continue stirring to ensure the precipitation reaction is complete.
-
Separate the precipitate by filtration. Centrifugation can also be employed for this step.[1]
-
Wash the collected precipitate with distilled water until the washings are neutral to remove any unreacted salts and impurities.[1]
-
Dry the purified this compound in an oven.
-
The dried product can be ground to a desired particle size, typically in the range of 150-400 μm.[1]
Analytical Methods for Characterization
-
Purity Determination: The purity of the synthesized this compound can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) after converting the salt back to its free fatty acid form. Gas Chromatography (GC) can be used to analyze the fatty acid methyl esters (FAMEs) to confirm the linoleic acid content.[1]
-
Yield Calculation: The percentage yield can be calculated based on the initial amount of linoleic acid in the oil and the final weight of the dried this compound.
-
Particle Size Analysis: Laser diffraction is a common method to determine the particle size distribution of the powdered this compound.
-
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability and decomposition profile of the this compound samples.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of this compound.
Linoleic Acid-Induced Calcium Signaling Pathway
Linoleic acid, the active component of this compound upon dissociation, can activate G-protein coupled receptors (GPCRs) such as GPR40 and GPR120, which are expressed in various cell types, including pancreatic β-cells and enteroendocrine cells.[2][3][4][5] This activation triggers a downstream signaling cascade leading to an increase in intracellular calcium concentration.
Caption: Linoleic acid activation of G-protein coupled receptors and subsequent calcium signaling.
References
- 1. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 2. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]
- 4. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptors, G protein‐coupled receptor 120 and G protein‐coupled receptor 40, are essential for oil‐induced gastric inhibitory polypeptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Methane Reduction Potential of Calcium Linoleate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to reduce greenhouse gas emissions from agriculture has intensified research into feed additives that can mitigate enteric methane production in ruminants. Among the various compounds under investigation, calcium linoleate, a calcium salt of the polyunsaturated fatty acid linoleic acid, has been proposed as a potential methane mitigating agent. This guide provides a comparative analysis of the in vivo methane reduction potential of this compound against other leading alternatives: 3-nitrooxypropanol (3-NOP), the red seaweed Asparagopsis taxiformis, and essential oils. The information is compiled from available scientific literature to aid researchers and drug development professionals in evaluating these options.
Comparative Performance of Methane-Reducing Feed Additives
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in reducing methane emissions in vivo, along with their effects on animal performance.
Table 1: In Vivo Methane Reduction Efficacy
| Feed Additive | Animal Model | Dosage | Methane Reduction (%) | Key Findings & Citations |
| This compound | Dairy Cows | 500 g/day of Ca-soaps of fatty acids (C18:0 20.0%, C18:1 40.0%, C18:2 35.0%) | Data not explicitly quantified as a percentage reduction in the available study. The study concluded that feeding 300-600 g/day of Ca-FA is effective in suppressing methane production without reducing productivity. | Tended to decrease methane production per dry matter intake.[1] |
| 3-Nitrooxypropanol (3-NOP) | Dairy Cattle | 70.5 mg/kg DM | 32.7% (g/d), 30.9% (g/kg DMI), 32.6% (g/kg ECM) | Consistently reduces methane production, yield, and intensity. Efficacy can be influenced by diet composition.[2] |
| Beef Cattle | 100-150 mg/kg DM | ~49.3% (g/d), ~40.7% (CH4/DMI) | Effective in high-concentrate diets with no adverse effects on performance.[3] | |
| Asparagopsis taxiformis | Beef Steers | 0.25% - 0.5% of OM intake | 45% - 68% (CH4 yield) | Significant and persistent reduction in methane emissions.[4] |
| Dairy Cows | 0.5% of DM | Up to 80% | High efficacy, though some studies report a decrease in effect over time and potential impacts on intake.[5] | |
| Essential Oils | Dairy Cattle | 0.2 g/day | Tended to decrease by 15% (g/d) and 14% (g/kg DMI) after 6 weeks | Efficacy can be variable and may not be consistent across different studies and animal types.[6][7] |
| Beef Heifers | 0.2 g/day | No significant change in g/d or g/kg DMI, but a tendency for a 20% decrease relative to body weight after 6 weeks. | Inconsistent results observed between in vivo and in vitro studies.[6][7] |
Table 2: Effects on Animal Performance
| Feed Additive | Effect on Dry Matter Intake (DMI) | Effect on Milk Yield / Weight Gain | Other Notable Effects & Citations |
| This compound | No significant effect reported at effective doses. | No reduction in productivity reported. | May improve the quality of feed.[1] |
| 3-Nitrooxypropanol (3-NOP) | Generally no adverse effects, though some studies show a slight decrease. | No negative impact on lactational performance or weight gain; some studies show improved feed efficiency. | Shifts rumen fermentation towards more propionate.[3][8] |
| Asparagopsis taxiformis | Some studies report a decrease in DMI, particularly at higher inclusion rates. | Variable effects: some studies show increased weight gain, while others report decreased milk yield. | Can lead to a significant increase in hydrogen production.[4] |
| Essential Oils | Generally no adverse effects on DMI. | No significant impact on milk production in some studies. | Effects can be inconsistent and may depend on the specific blend of oils used.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies for each feed additive.
This compound
-
Animal Model: Four dry cows and four lactating cows.
-
Basal Diet: Italian ryegrass hay and concentrate for dry cows; bahiagrass hay and concentrates for lactating cows.
-
Treatments:
-
Expt 1 (Dry Cows): Basal diet (BD), BD + 300g Ca-FA-1, BD + 600g Ca-FA-1, BD + 600g Ca-FA-2.
-
Expt 2 (Lactating Cows): Basal diet with or without 500g Ca-FA-2 supplement.
-
-
Methane Measurement: The specific method for methane measurement was not detailed in the provided summary. Common in vivo methods include respiration chambers or tracer techniques.
3-Nitrooxypropanol (3-NOP)
-
Animal Model: 56 lactating dairy cows.
-
Study Duration: 15 weeks.
-
Experimental Design: Cows were assigned to a control group or a group receiving 3-NOP.
-
Dosage: Not explicitly stated in the summary, but other studies have used doses around 70.5 mg/kg of feed dry matter.[2]
-
Methane Measurement: The summary does not specify the method, but other 3-NOP trials have utilized systems like the GreenFeed system for frequent, short-duration measurements of gas emissions from individual animals in a free-stall setting.
Asparagopsis taxiformis
-
Animal Model: 21 Angus-Hereford beef steers.
-
Study Duration: 147 days.
-
Experimental Design: Randomized block design with three treatment groups: 0% (Control), 0.25% (Low Dose), and 0.5% (High Dose) of A. taxiformis inclusion based on organic matter intake.
-
Diet: Steers were fed total mixed rations with varying forage levels to represent different life stages.
-
Methane Measurement: The specific methodology for greenhouse gas measurement was not detailed in the abstract but such studies often employ respiration chambers or the sulfur hexafluoride (SF6) tracer technique.
Essential Oils
-
Animal Model: Four lactating dairy cows and four beef heifers.[1][7]
-
Study Duration: Eight weeks, with the first two weeks as a control period.[1][7]
-
Methane Measurement: The study abstract does not specify the in vivo measurement technique.
Visualizing the Concepts
To better understand the experimental workflows and the mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vivo validation of methane-reducing feed additives.
Caption: Logical comparison of different methane reduction strategies.
Caption: Simplified pathway of methanogenesis and inhibition by linoleic acid.
Conclusion
While 3-NOP and Asparagopsis taxiformis have demonstrated significant and relatively consistent methane reduction in numerous in vivo studies, the evidence for this compound's in vivo efficacy is less robust. The available literature suggests a potential for methane suppression without negative impacts on animal productivity, but more comprehensive in vivo trials with detailed experimental protocols are required to validate these initial findings and quantify the extent of methane reduction. Essential oils show some promise, but their effects appear to be more variable. For researchers and drug development professionals, this highlights a clear opportunity for further investigation into the in vivo application of this compound as a methane-mitigating feed additive. Future studies should focus on dose-response trials, long-term efficacy, and detailed analysis of the impact on rumen microbial ecosystems and animal health.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Supplementation of Rumen Protected Fats on Rumen Ecology and Digestibility of Nutrients in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium salts of long-chain fatty acids from linseed oil decrease methane production by altering the rumen microbiome in vitro | PLOS One [journals.plos.org]
- 6. Enteric methane emissions, growth, and carcass characteristics of feedlot steers fed a garlic- and citrus-based feed additive in diets with three different forage concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Calcium salts of long-chain fatty acids from linseed oil decrease methane production by altering the rumen microbiome in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Linoleate and Other Fatty Acid Salts for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the realm of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's stability, bioavailability, and manufacturability. Fatty acid salts, a versatile class of excipients, are widely employed for their lubricating, anti-adherent, and solubility-enhancing properties. Among these, calcium linoleate is emerging as a compound of interest due to the unique biological activities of its parent fatty acid, linoleic acid. This guide provides a comprehensive comparison of this compound with other commonly used fatty acid salts, including calcium stearate, calcium oleate, and magnesium stearate, supported by experimental data to inform formulation development decisions.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical characteristics of fatty acid salts directly influence their functionality in a pharmaceutical formulation. Properties such as solubility, melting point, and physical form are critical for predicting their behavior during manufacturing and their impact on the final product.
| Property | This compound | Calcium Stearate | Calcium Oleate | Magnesium Stearate |
| Molecular Formula | C₃₆H₆₂CaO₄ | C₃₆H₇₀CaO₄ | C₃₆H₆₆CaO₄ | Mg(C₁₈H₃₅O₂)₂ |
| Molecular Weight | 599.0 g/mol [1] | 607.0 g/mol [2] | ~602.98 g/mol | 591.27 g/mol |
| Appearance | Amorphous powder[3] | White, waxy powder[4] | White to yellowish powder | Fine, white, bulky powder |
| Melting Point | Data not readily available | 155 °C[5] | Data not readily available | 88-94 °C[6] |
| Solubility in Water | Insoluble | 0.004 g/100 mL (15 °C)[5] | Insoluble | Sparingly soluble (0.004 g/100 mL at 25 °C)[7] |
| Solubility in Organic Solvents | Data not readily available | Slightly soluble in hot oil, insoluble in alcohol and ether[5] | Soluble in hot pyridine, slightly soluble in hot alcohol and mineral oil[7] | Soluble in hot ethanol and hot methanol |
| Crystallinity | Amorphous[3] | Lamellar-crystalline[3] | Lamellar-crystalline[3] | Crystalline |
Key Insights: The degree of unsaturation in the fatty acid chain significantly impacts the physical properties of the calcium salt. This compound, derived from the polyunsaturated linoleic acid, is an amorphous powder, which can offer advantages in terms of improved dissolution rates compared to its crystalline counterparts, calcium stearate and calcium oleate.[3] The lower melting point of magnesium stearate compared to calcium stearate is another important consideration for manufacturing processes involving heat.
Performance in Pharmaceutical Formulations
In solid dosage forms, fatty acid salts are primarily used as lubricants to reduce friction between the tablet and the die wall during ejection. Their efficiency as lubricants and their impact on tablet properties are crucial performance indicators.
| Performance Parameter | This compound | Calcium Stearate | Calcium Oleate | Magnesium Stearate |
| Lubrication Efficiency | Lower than C18:0 and C18:1 calcium salts[3] | Good anti-adherent and lubricant properties | Good lubricant properties | Superior lubrication capacity[8] |
| Anti-adherent Properties | Effective | Good | Effective | Excellent |
| Impact on Tablet Hardness | May be less detrimental due to amorphous nature | Can reduce tablet hardness[9] | Similar to other fatty acid salts | Can significantly reduce tablet hardness[9] |
| Impact on Disintegration Time | Potentially less impact due to amorphous form | Can prolong disintegration time | Can prolong disintegration time | Can significantly prolong disintegration time |
Experimental Findings: Studies have shown that the lubrication ability of calcium salts of C18 fatty acids is influenced by their degree of unsaturation. Calcium stearate (C18:0) and calcium oleate (C18:1) exhibit better lubrication than this compound (C18:2).[3] This is attributed to the plate-shaped, lamellar-crystalline structure of the saturated and monounsaturated salts, which provides a more effective lubricating film compared to the amorphous structure of this compound.[3] While magnesium stearate is widely recognized for its superior lubrication, it is also known to have a more pronounced negative impact on tablet hardness and disintegration time compared to calcium stearate.[9]
Biological Activities: The Role of the Fatty Acid
Beyond their function as excipients, the constituent fatty acids of these salts can possess biological activities that may be relevant to the therapeutic outcome of a drug product.
Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a multitude of cellular processes. Fatty acids have been shown to modulate intracellular Ca²⁺ levels, with the degree of unsaturation playing a key role.
A study on rat thymocytes demonstrated that linoleic acid, oleic acid, and α-linolenic acid all induce a concentration-dependent increase in intracellular Ca²⁺.[10][11] However, the signaling pathways activated by these fatty acids differ. Polyunsaturated fatty acids like linoleic acid trigger Ca²⁺ release from intracellular stores independent of inositol 1,4,5-trisphosphate (IP₃) and also promote Ca²⁺ entry from the extracellular space.[10] In contrast, the monounsaturated oleic acid primarily mobilizes Ca²⁺ from intracellular stores.[10]
Figure 1: Differential Calcium Signaling by Linoleic and Oleic Acids.
Bactericidal Activity
Research has indicated that the bactericidal properties of fatty acid calcium salts against common skin bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, increase with the degree of unsaturation.[3] This suggests that this compound may possess a stronger antimicrobial effect compared to calcium oleate and calcium stearate, a property that could be advantageous in topical formulations.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines key experimental methodologies.
Determination of Lubricant Efficiency
The efficiency of a lubricant in a tablet formulation can be assessed by measuring the ejection force during tableting.
References
- 1. Calcium oleate-linoleate | C36H64CaO4 | CID 129725897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lubricant and Bactericidal Properties of Calcium Salts of Fatty Acids: Effect of Degree of Unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. platinumindustriesltd.com [platinumindustriesltd.com]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. hellobio.com [hellobio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Calcium Linoleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of Calcium Linoleate, a metallic soap (the calcium salt of a fatty acid), against Calcium Stearate. Direct comparative studies on the biocompatibility of this compound are limited in publicly available literature. Therefore, this guide synthesizes information based on the known biological activities of their constituent components—linoleic acid and stearic acid—to forecast their biocompatibility profiles. We propose a framework of standard experimental protocols to facilitate future direct comparative analysis.
Introduction: Metallic Soaps in Biomedical Applications
Metallic soaps, such as this compound and Calcium Stearate, are valued in various industries for their lubricating and stabilizing properties. In pharmaceuticals and drug delivery, they are explored as excipients, stabilizers for nanoparticles, and components of topical formulations.[1] Biocompatibility is a critical attribute for any material intended for biomedical application, referring to its ability to perform with an appropriate host response. Key measures of biocompatibility include cytotoxicity, inflammatory potential, and immunogenicity.
Calcium Stearate ([C₁₇H₃₅COO]₂Ca) is the calcium salt of stearic acid, a saturated fatty acid. It is generally recognized as safe (GRAS) and is considered to have low toxicity and high biocompatibility.[2][3]
This compound ([C₁₇H₃₁COO]₂Ca) is the calcium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. While the calcium salt form is stable, upon dissociation in a biological environment, the bioactive nature of linoleic acid suggests a more complex biocompatibility profile compared to its saturated counterpart.
Comparative Analysis of Biocompatibility Profiles
While direct experimental data comparing this compound and Calcium Stearate is scarce, a comparative profile can be extrapolated from the known biological effects of their respective fatty acid anions. Upon introduction to a biological medium, these salts are expected to dissociate, releasing calcium ions and their corresponding fatty acid.[4][5] The fatty acid component is the primary determinant of the differential biological response.
Table 1: Predicted Comparative Biocompatibility Profile
The following table summarizes the expected outcomes from biocompatibility assays based on existing literature for the parent fatty acids.
| Parameter | Assay | Calcium Stearate (Saturated) | This compound (Unsaturated) | Rationale |
| Cytotoxicity | MTT / XTT Assay | High Cell Viability | Potentially Reduced Viability | Saturated fatty acids like stearic acid are generally well-tolerated by cells. Linoleic acid has been shown to modulate apoptosis and can affect cell viability.[6] |
| Cell Membrane Integrity | LDH Assay | Low LDH Release | Potentially Higher LDH Release | The pro-inflammatory nature of linoleic acid metabolites can lead to cellular stress and membrane damage.[7] |
| Inflammatory Response | ELISA (TNF-α, IL-6, IL-1β) | Minimal Cytokine Release | Significant Cytokine Release | Linoleic acid is a precursor to arachidonic acid and various pro-inflammatory eicosanoids, which can stimulate cytokine production in immune cells like macrophages.[6][7] |
| Oxidative Stress | ROS Assay | Low ROS Production | Elevated ROS Production | The metabolism of polyunsaturated fatty acids like linoleic acid through lipoxygenase (LOX) and cyclooxygenase (COX) pathways can generate reactive oxygen species (ROS). |
Key Signaling Pathways
The differential biocompatibility, particularly the inflammatory potential, can be attributed to the distinct cellular signaling pathways activated by saturated versus unsaturated fatty acids.
Figure 1: Pro-inflammatory Signaling of Linoleic Acid
Linoleic acid, released from this compound, can activate pro-inflammatory pathways through mechanisms including activation of Toll-like receptors (TLRs) and metabolism into potent signaling molecules like prostaglandins, leading to the activation of transcription factors such as NF-κB and subsequent cytokine production.[7] In contrast, saturated fatty acids like stearic acid generally do not trigger these inflammatory pathways as potently.
Proposed Experimental Workflow
To directly compare the biocompatibility of this compound and Calcium Stearate, a standardized experimental workflow is essential. The following diagram outlines a typical approach.
Figure 2: Workflow for Comparative Biocompatibility Testing
Experimental Protocols
The following are detailed, standard protocols for key experiments proposed in the workflow.
Cell Viability Assessment (MTT Assay)
Objective: To quantify the metabolic activity of cells as an indicator of cell viability after exposure to the test compounds.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound and Calcium Stearate in a suitable solvent (e.g., DMSO) and create serial dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of test compounds. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the negative control.
Inflammatory Response (Cytokine ELISA)
Objective: To measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages upon exposure to the test compounds.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, seeding cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (e.g., using a DuoSet ELISA kit).
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL by interpolating from a standard curve generated with recombinant cytokines.
Conclusion and Future Directions
Based on the well-documented pro-inflammatory role of its parent fatty acid, This compound is predicted to be less biocompatible than Calcium Stearate . It is likely to exhibit higher cytotoxicity and induce a more significant inflammatory response, particularly in immune-competent cells like macrophages.
This guide underscores a significant gap in the materials science and biomedical literature. There is a clear need for direct, head-to-head experimental comparisons of different metallic soaps to validate these predictions. The experimental workflow and protocols provided herein offer a robust framework for researchers to conduct these vital studies, enabling a more informed selection of excipients and materials for drug delivery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pishrochem.com [pishrochem.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Re‐evaluation of sodium, potassium and calcium salts of fatty acids (E 470a) and magnesium salts of fatty acids (E 470b) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re‐evaluation of sodium, potassium and calcium salts of fatty acids (E 470a) and magnesium salts of fatty acids (E 470b) as food additives | EFSA [efsa.europa.eu]
- 6. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
A Head-to-Head Comparison of Calcium Linoleate and Commercial Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel and effective antimicrobial agents, both naturally derived compounds and synthetic chemicals are under intense scrutiny. This guide provides a detailed, evidence-based comparison of the antimicrobial efficacy of calcium linoleate, a salt of the polyunsaturated omega-6 fatty acid linoleic acid, against a range of common commercial antimicrobial agents. This objective analysis is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a viable alternative or adjunct to existing antimicrobial therapies.
Data Presentation: Quantitative Antimicrobial Efficacy
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound (reported as linoleic acid) and several widely used commercial antimicrobial agents against a panel of clinically relevant bacteria. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)
| Antimicrobial Agent | Staphylococcus aureus | Staphylococcus epidermidis | Cutibacterium acnes (formerly Propionibacterium acnes) |
| Linoleic Acid | 32 - 256 | 8 | 32 - 1024 |
| Benzalkonium Chloride | 1 - 4 | 0.5 - 2 | No specific data found |
| Triclosan | 0.12 - 0.25 | 0.12 - 8 | No specific data found |
| Chlorhexidine | 0.3 - 8 | No specific data found | No specific data found |
| Povidone-Iodine | 5000 - 10,000 | No specific data found | No specific data found |
| Ethanol/Isopropanol | 4% (2% Ethanol + 2% Isopropanol) | No specific data found | No specific data found |
Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)
| Antimicrobial Agent | Escherichia coli | Pseudomonas aeruginosa |
| Linoleic Acid | >256 | >256 |
| Benzalkonium Chloride | No specific data found | No specific data found |
| Triclosan | No specific data found | No specific data found |
| Chlorhexidine | >10 | No specific data found |
| Povidone-Iodine | Effective | Effective |
| Ethanol/Isopropanol | 5% (2.5% Ethanol + 2.5% Isopropanol) | No specific data found |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The two most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common method for determining MIC is the broth microdilution method , as detailed in CLSI document M07[1].
Experimental Workflow for Broth Microdilution:
References
The Synergistic Potential of Conjugated Linoleic Acid and Calcium on Bone Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes key findings from preclinical studies investigating the effects of CLA and calcium on bone metabolism. These studies primarily utilize ovariectomized (OVX) rodent models, which are well-established for studying postmenopausal osteoporosis.
| Parameter | Animal Model | Treatment Groups | Duration | Key Findings | Reference |
| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rats | - Control (SBO diet) - OVX + SBO - OVX + 2.5 g/kg CLA - OVX + 5 g/kg CLA - OVX + 10 g/kg CLA | 9 weeks | CLA supplementation did not significantly affect femoral bone mineral density compared to the OVX control group.[1] | Kelly et al., 2004 |
| Bone Resorption Markers (Urinary Pyr and Dpyr) | Ovariectomized (OVX) Rats | - Control (SBO diet) - OVX + SBO - OVX + 2.5 g/kg CLA - OVX + 5 g/kg CLA - OVX + 10 g/kg CLA | 9 weeks | 5 and 10 g/kg CLA significantly lowered urinary pyridinoline (Pyr) and deoxypyridinoline (Dpyr) levels, indicating reduced bone resorption.[1] | Kelly et al., 2004 |
| Calcium Absorption | Young, Growing Rats | - n-6 PUFA-rich diet - n-6 PUFA-rich diet + 10 g/kg CLA - n-3 PUFA-rich diet - n-3 PUFA-rich diet + 10 g/kg CLA | 8 weeks | CLA supplementation significantly enhanced net fractional and absolute calcium absorption in rats fed an n-3 PUFA-rich diet. | Kelly et al., 2005 |
| Body Ash (%) and Femur Ash (%) | Male ICR Mice | - 0.01% Ca - 0.5% Ca - 1% Ca - 0.5% CLA + varying Ca levels | 4 weeks | CLA supplementation increased body ash and femur ash percentage only in mice fed a 1% calcium diet. This effect was associated with the trans-10, cis-12 CLA isomer.[2] | Park et al., 2011 |
| Serum Parathyroid Hormone (PTH) | Ovariectomized (OVX) Mice | - Control (0.5% or 1% Ca) - CLA (0.5% or 1% Ca) | 4 weeks | CLA treatment significantly increased serum PTH levels. | Park et al., 2013 |
SBO: Soybean Oil; PUFA: Polyunsaturated Fatty Acid
Experimental Protocols
The following are detailed methodologies for key experiments cited in the summary table, providing a framework for the design and execution of similar preclinical studies.
Ovariectomized Rat Model for Postmenopausal Osteoporosis
-
Animal Model: Adult female Sprague-Dawley or Wistar rats.
-
Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, simulating menopause and leading to bone loss. A sham-operated group serves as the control.
-
Dietary Intervention: Following a recovery period, animals are placed on specialized diets. A typical control diet might contain soybean oil as the primary fat source. Treatment diets substitute a portion of the fat with a CLA mixture (often a 1:1 ratio of cis-9, trans-11 and trans-10, cis-12 isomers) at varying concentrations (e.g., 0.5%, 1%, 2% of the diet).
-
Duration: Studies typically run for 8 to 12 weeks to allow for significant changes in bone mass and metabolism.
-
Key Outcome Measures:
-
Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Measured by dual-energy X-ray absorptiometry (DXA) on excised femurs or tibias at the end of the study.[3][4]
-
Bone Turnover Markers: Serum levels of osteocalcin (a marker of bone formation) and urinary or serum levels of deoxypyridinoline (DPD) or C-terminal telopeptides of type I collagen (CTX-I) (markers of bone resorption) are quantified using ELISA kits.
-
Calcium Balance: Determined by analyzing calcium content in the diet, feces, and urine to calculate net calcium absorption and retention.
-
Calcium Bioavailability Assessment
-
Sample Collection:
-
Serum: Blood is collected at specified time points following the administration of a calcium-containing substance. Serum is separated by centrifugation.
-
Urine: 24-hour urine collection is often employed to measure total calcium excretion.
-
-
Analytical Method: Atomic Absorption Spectrophotometry (AAS)
-
Sample Preparation: Serum samples are typically diluted with a lanthanum chloride solution to prevent interference from phosphate. Urine samples are acidified and then diluted.
-
Standard Preparation: A series of calcium standards of known concentrations are prepared.
-
Measurement: The prepared samples and standards are aspirated into the flame of an atomic absorption spectrophotometer. The instrument measures the amount of light absorbed by the calcium atoms, which is proportional to the calcium concentration in the sample.
-
-
Pharmacokinetic Parameters: While not available for Calcium-CLA, a standard bioavailability study would involve measuring serum calcium concentrations over time to determine:
-
Cmax: Maximum serum concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total systemic exposure to calcium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of CLA and calcium on bone health in an ovariectomized rodent model.
Proposed Signaling Pathway
Caption: Proposed mechanism for the synergistic effect of CLA and calcium on bone health.
References
- 1. The effect of conjugated linoleic acid on calcium absorption and bone metabolism and composition in adult ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
Unraveling the Cellular Response: A Comparative Transcriptomic Analysis of Linoleate-Treated Cells
A deep dive into the gene expression changes induced by linoleic acid, a key fatty acid, reveals significant alterations in cellular pathways related to calcium signaling, cell cycle, and metabolism. This comparison guide synthesizes findings from transcriptomic studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecular effects of linoleate treatment on various cell types.
This guide objectively compares the transcriptomic profiles of cells treated with linoleic acid and its derivatives against control cells, presenting supporting experimental data and detailed methodologies. The focus is on understanding the downstream genetic perturbations following exposure to this crucial fatty acid, with a particular emphasis on its interplay with calcium signaling pathways.
Quantitative Transcriptomic Data Summary
The following tables summarize the differentially expressed genes (DEGs) and significantly altered pathways identified in studies investigating the effects of linoleic acid and its isomers.
Table 1: Summary of Differentially Expressed Genes in Caco-2 Cells Treated with Conjugated Linoleic Acid (CLA)
| Treatment Group | Total Genes Altered | Upregulated Genes | Downregulated Genes | Key Affected Gene Ontologies |
| trans-10, cis-12 CLA | 918 | Data not specified | Data not specified | Cell cycle, Cell proliferation, DNA metabolism, Calcium transport |
| cis-9, trans-11 CLA | No significant effect | - | - | - |
Data from a microarray analysis of human intestinal-like Caco-2 cells treated with 80 µmol/L of linoleic acid isomers for 12 days. A minimum fold-change of 1.6 and a false discovery rate of P-value < 0.05 were used as criteria for significance.[1]
Table 2: Selected Differentially Expressed Genes Involved in Calcium Transport in Caco-2 Cells Treated with trans-10, cis-12 CLA *
| Gene Symbol | Gene Name | Function | Fold Change |
| CLDN2 | Claudin 2 | Paracellular calcium transport | Increased |
| CLDN4 | Claudin 4 | Paracellular calcium transport | Increased |
| S100G (CABP1) | Calbindin D(9)k | Transcellular calcium transport | Increased |
| VDR | Vitamin D receptor | Regulation of calcium homeostasis | Increased |
This table highlights key genes whose expression changes correspond to the observed increase in transepithelial calcium transport in Caco-2 cells treated with trans-10, cis-12 CLA.[1]
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting transcriptomic data. Below are the methodologies employed in the key cited studies.
Microarray Analysis of Caco-2 Cells
-
Cell Culture and Treatment: Human intestinal-like Caco-2 cells were cultured and treated with 80 µmol/L of either linoleic acid (control), trans-10, cis-12 CLA, or cis-9, trans-11 CLA for a duration of 12 days.[1]
-
RNA Isolation and Microarray Hybridization: Total RNA was extracted from the treated and control cells. The isolated RNA was then labeled and hybridized to Affymetrix U133 2.0 Plus arrays, with three biological replicates for each condition.[1]
-
Data Analysis: The microarray data was analyzed using Bioconductor. A minimum fold-change of 1.6 and a false discovery rate (FDR) corrected p-value of less than or equal to 0.05 were applied to identify significantly differentially expressed genes. Gene ontology analysis was subsequently performed to identify enriched biological processes.[1]
RNA-Sequencing of C2C12 Myoblasts
-
Cell Culture and Treatment: C2C12 myoblast cells were cultured in a growth medium and treated with 50 µM of linoleic acid (LA) and arachidonic acid (AA). A control group was cultured without the addition of fatty acids.[2]
-
RNA Isolation and Sequencing: Total RNA was isolated from the cells using the Trizol Reagent. The concentration, quality, and integrity of the RNA were assessed using a NanoDrop spectrophotometer. Sequencing libraries were then generated using the TruSeq RNA Sample Preparation Kit (Illumina).[2]
-
Data Analysis: The resulting sequencing data was analyzed to identify differentially expressed genes between the treated and control groups. Western blotting was used to confirm the protein expression levels of key differentially expressed genes.[2]
Visualizing the Molecular Impact
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Linoleic acid-induced calcium signaling pathway.[3]
Discussion
The transcriptomic data reveals that linoleic acid and its isomers can significantly modulate gene expression in a variety of cell types. A key takeaway is the isomer-specific effect of conjugated linoleic acid, where the trans-10, cis-12 isomer, but not the cis-9, trans-11 isomer, induced widespread changes in gene expression in Caco-2 cells.[1] These changes were strongly linked to processes fundamental to carcinogenesis, such as cell cycle control, cell proliferation, and DNA metabolism.[1]
Furthermore, the upregulation of genes involved in both paracellular and transcellular calcium transport provides a molecular basis for the observed increase in calcium transport, highlighting a direct link between linoleic acid treatment and calcium homeostasis.[1]
The signaling diagram illustrates a proposed mechanism by which linoleic acid can trigger intracellular calcium signaling. In mouse gustatory cells, linoleic acid binds to the CD36 receptor, leading to the activation of Src-family protein tyrosine kinases and the production of inositol 1,4,5-trisphosphate (IP3).[3] This cascade results in the release of calcium from the endoplasmic reticulum and subsequent influx of extracellular calcium through store-operated channels.[3] This elevation in intracellular calcium is a critical second messenger that can influence a wide array of cellular processes, including neurotransmitter release and, as evidenced by the transcriptomic data, gene expression.[3][4][5]
In C2C12 myoblasts, high concentrations of linoleic acid were found to inhibit differentiation, a process known to be tightly regulated by calcium signaling.[2] The RNA sequencing of these cells revealed alterations in the expression of myogenic biomarkers, further underscoring the impact of linoleic acid on fundamental cellular programs.[2]
Conclusion
Comparative transcriptomic analysis provides a powerful tool for elucidating the molecular mechanisms underlying the cellular response to linoleic acid. The evidence strongly suggests that linoleic acid and its derivatives are potent modulators of gene expression, with significant effects on pathways controlling cell growth, proliferation, and calcium signaling. These findings have important implications for understanding the role of dietary fatty acids in health and disease and offer potential targets for therapeutic intervention in fields such as cancer research and metabolic disorders. Further research is warranted to dissect the precise regulatory networks governed by linoleic acid and to explore the therapeutic potential of targeting these pathways.
References
- 1. Conjugated linoleic acid alters global gene expression in human intestinal-like Caco-2 cells in an isomer-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Sequencing Reveals the Inhibitory Effect of High Levels of Arachidonic Acid and Linoleic Acid on C2C12 Differentiation and Myogenic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis Reveals Calcium Regulation of Specific Promoter Motifs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Transcriptome Changes Induced by Cytosolic Ca2+ Transients Reveal ABRE-Related Sequences as Ca2+-Responsive cis Elements in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Calcium Linoleate
The responsible management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of calcium linoleate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
Before handling this compound waste, it is crucial to understand its hazard profile and take appropriate safety measures.
Hazard Identification:
-
While this compound is not classified as a hazardous substance or mixture under most regulations, it is essential to treat it as a chemical waste product.[1]
-
The Australian Inventory of Industrial Chemicals has assessed the human health tier for the calcium salt of (Z,Z)-9,12-Octadecadienoic acid as unlikely to require further regulation to manage risks to the environment.[2]
-
Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Waste Segregation and Storage:
-
Container: Use a dedicated, chemically compatible container with a secure lid for collecting this compound waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the appropriate hazard pictograms as indicated by the SDS.[4]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container closed except when adding waste.[3]
Operational and Disposal Plan
Follow this step-by-step plan for the systematic and compliant disposal of this compound.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused or expired product, residues, and contaminated materials (e.g., weighing paper, gloves).
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]
-
Contaminated labware, such as glassware, should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After thorough cleaning, the glassware may be disposed of according to your facility's procedures for non-hazardous lab glass.
Step 2: Waste Characterization
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on characterizing the waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Step 3: On-Site Accumulation
-
Store the labeled waste container in a designated satellite accumulation area or central hazardous waste storage area, as directed by your EHS department.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Professional Disposal
-
Crucially, do not dispose of this compound in the regular trash or down the sanitary sewer. [4] Disposal of any chemical into the solid waste system is generally not allowed.[4]
-
Arrange for a licensed hazardous waste disposal contractor to collect the waste. Your EHS department will typically manage this process.[5]
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Data Presentation: Disposal Procedure Summary
The following table summarizes the key logistical steps for the proper disposal of this compound.
| Procedure Phase | Key Action | Critical Considerations |
| 1. Preparation | Consult SDS and institutional EHS protocols. | Identify specific hazards and required PPE. |
| 2. Collection | Use a dedicated, compatible waste container. | Avoid mixing with other waste streams.[1] |
| 3. Labeling | Affix a "Hazardous Waste" label. | Include full chemical name, date, and hazard information.[4] |
| 4. On-Site Storage | Store in a secure, designated area. | Keep container closed; use secondary containment.[3] |
| 5. Final Disposal | Arrange pickup by a licensed contractor. | Do not use sinks or regular trash for disposal.[4] |
| 6. Documentation | Complete all waste transfer forms. | Maintain records as required by regulations. |
Experimental Protocols
Disposal of chemical waste is a regulated safety procedure rather than an experimental protocol. As such, no experimental methodologies for the disposal of this compound were cited in the reviewed literature. The definitive procedure is determined by regulatory requirements and the guidance of certified waste management professionals.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: A step-by-step workflow for the compliant disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Calcium linoleate
This guide provides crucial safety and logistical information for laboratory professionals handling Calcium linoleate. The following procedures are designed to ensure safe operational practices and proper disposal, fostering a secure research environment.
When handling this compound, it is essential to be aware of its physical properties. It is typically a powder, which means there is a potential for dust formation. While specific hazard data for this compound is limited, the safety protocols for similar fatty acid salts should be adopted to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
Based on the handling procedures for similar chemicals, the following personal protective equipment is recommended to prevent direct contact and inhalation of this compound dust.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3] | To protect eyes from dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[1][3] | To prevent skin contact. |
| Body Protection | Laboratory coat or protective clothing to keep skin from being exposed.[1][2] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[2][3][4] | To prevent inhalation of fine dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
-
Receiving and Storage :
-
Preparation and Use :
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
-
If heating, ensure adequate ventilation to handle any potential fumes.
-
-
Accidental Spills :
-
In case of a spill, avoid breathing in the dust.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal.[1][5]
-
Clean the spill area with a wet cloth to remove any remaining fine particles. Avoid dry sweeping which can disperse dust.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical Disposal :
-
Dispose of waste this compound in a designated and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Punctured and flattened containers can then be disposed of as regular laboratory waste, in accordance with institutional guidelines.
-
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
